DBCO-PEG23-amine
Description
Structure
2D Structure
Properties
Molecular Formula |
C67H113N3O25 |
|---|---|
Molecular Weight |
1360.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C67H113N3O25/c68-13-15-73-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-41-43-87-45-47-89-49-51-91-53-55-93-57-59-95-60-58-94-56-54-92-52-50-90-48-46-88-44-42-86-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-74-16-14-69-66(71)11-12-67(72)70-61-64-7-2-1-5-62(64)9-10-63-6-3-4-8-65(63)70/h1-8H,11-61,68H2,(H,69,71) |
InChI Key |
NLDOMACCXIMRCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
The Role of DBCO-PEG23-amine in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biological research and therapeutic development, the ability to specifically and efficiently link molecules is paramount. DBCO-PEG23-amine has emerged as a critical tool in the field of bioconjugation, offering a powerful combination of bioorthogonal reactivity, enhanced biocompatibility, and versatile chemical functionality. This heterobifunctional linker is composed of three key components: a Dibenzocyclooctyne (DBCO) group, a 23-unit polyethylene glycol (PEG) spacer, and a terminal primary amine (-NH2). This structure enables its use in the elegant and highly efficient Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2]
This technical guide provides an in-depth overview of the applications of this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their scientific endeavors.
Core Principle: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The primary utility of the DBCO moiety is its rapid, catalyst-free reaction with azide-functionalized molecules.[3] This bioorthogonal reaction, termed SPAAC, relies on the high ring strain of the cyclooctyne to drive a [3+2] cycloaddition with an azide, forming a stable triazole linkage.[4] The reaction is highly specific, proceeding efficiently under mild, aqueous conditions without interfering with native biological functional groups, making it ideal for use in complex biological systems, including live cells.[5]
The amine group on the other end of the linker provides a versatile handle for initial conjugation. It can readily react with molecules containing activated esters (like NHS esters), carboxylic acids, or other electrophilic groups, serving as the primary attachment point before the subsequent click reaction. The long PEG23 spacer imparts significant advantages, including increased water solubility, reduced steric hindrance, enhanced stability, and minimized immunogenicity of the final conjugate.
Key Research Applications
This compound is a versatile reagent employed across a spectrum of research applications, from therapeutic development to advanced cellular imaging.
Antibody-Drug Conjugate (ADC) Development
ADCs are a powerful class of therapeutics that combine the targeting specificity of an antibody with the potency of a cytotoxic drug. This compound serves as a critical linker in a two-step ADC synthesis strategy. First, the amine group of the linker is used to attach it to the antibody. Then, the DBCO group is used to "click" on an azide-modified drug payload.
The efficiency of the SPAAC reaction is critical for ADC synthesis. The rate is typically measured as a second-order rate constant. The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules per antibody, is a critical quality attribute affecting ADC efficacy and safety.
| Parameter | Value / Method | Significance | Reference |
| Second-Order Rate Constant (k₂) | ~0.3 - 1.2 M⁻¹s⁻¹ | Varies with azide structure, buffer, and pH. Higher values indicate faster conjugation. HEPES buffer often yields faster rates than PBS. | |
| Optimal Molar Excess (DBCO:mAb) | 5- to 20-fold | Molar excess of linker-NHS ester to antibody lysine residues during initial conjugation to achieve desired Degree of Labeling (DOL). | |
| Optimal Molar Excess (Azide:DBCO) | 1.5- to 5-fold | Molar excess of azide-payload to DBCO-antibody for the final click reaction to drive it to completion. | |
| DAR Determination Methods | HIC, LC-MS, UV/Vis | Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (LC-MS) provide DAR distribution, while UV/Vis gives an average DAR. |
This protocol outlines the general steps for creating an ADC. Note: This is a representative protocol; optimization is required for specific antibodies and payloads.
Part 1: Antibody Modification with DBCO-PEG23-NHS Ester (Note: this compound must first be converted to an amine-reactive species, commonly an N-hydroxysuccinimide (NHS) ester, using standard EDC/NHS chemistry).
-
Antibody Preparation: Prepare the antibody at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). If the buffer contains Tris or other amines, exchange it for PBS.
-
Reaction Setup: Prepare a 10 mM stock solution of DBCO-PEG23-NHS ester in anhydrous DMSO. Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Columns) or tangential flow filtration, exchanging into a suitable buffer for the next step.
Part 2: Payload Conjugation via Copper-Free Click Chemistry
-
Reaction Setup: Add the azide-modified payload (dissolved in a compatible solvent) to the purified DBCO-antibody solution. A 1.5- to 5-fold molar excess of the azide-payload is typically used.
-
Incubation: Incubate the reaction mixture overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature. Reaction time depends on the specific reactants and desired conjugation efficiency.
-
Final Purification: Purify the final ADC product to remove unreacted payload and other impurities. Common methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.
-
Characterization: Determine the final DAR using HIC or LC-MS and confirm the integrity of the ADC.
Cell Surface Labeling and Imaging
This compound is instrumental in labeling and visualizing live cells. This is typically achieved by first metabolically engineering the cells to express azide groups on their surface glycans. An azide-containing unnatural sugar (e.g., Ac₄ManNAz) is fed to the cells, which incorporate it into their cell-surface glycoproteins. A DBCO-linked probe (like a fluorophore) can then be "clicked" onto these azides for visualization.
Effective cell labeling depends on optimizing incubation times and reagent concentrations to maximize signal while minimizing toxicity.
| Parameter | Recommended Range | Purpose | Reference |
| Azide Sugar (Ac₄ManNAz) Conc. | 25-50 µM | Concentration in culture medium for metabolic incorporation. | |
| Metabolic Incubation Time | 24-48 hours | Time required for cells to process the sugar and display surface azides. | |
| DBCO-Fluorophore Conc. | 5-30 µM | Concentration for the final click labeling step. | |
| Click Reaction Incubation Time | 30-60 minutes | Incubation time for the DBCO probe with azide-labeled cells at room temp or 37°C. | |
| Labeling Efficiency Quantification | Flow Cytometry / Sequential Labeling | Flow cytometry measures fluorescence intensity. Sequential labeling with two different fluorophores can provide a ratiometric measure of efficiency. |
Part 1: Metabolic Labeling of Cell Surface Glycans
-
Cell Seeding: Plate cells on a suitable culture dish (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight.
-
Prepare Medium: Prepare a stock solution of the azide sugar (e.g., Ac₄ManNAz) in DMSO. Dilute the stock solution into fresh culture medium to a final concentration of 25-50 µM.
-
Incubation: Remove the old medium from the cells and replace it with the azide-sugar-containing medium. Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).
Part 2: Click Labeling with DBCO-Fluorophore
-
Prepare Reagents: Prepare a stock solution (e.g., 2-5 mM) of the DBCO-PEG-fluorophore in DMSO or water.
-
Wash Cells: Gently wash the azide-labeled cells twice with pre-warmed PBS (pH 7.4) or a suitable imaging buffer to remove residual medium.
-
Labeling Reaction: Dilute the DBCO-fluorophore stock solution into growth media or PBS to the desired final concentration (e.g., 15 µM). Add this solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Final Washes: Remove the labeling solution and wash the cells three to four times with PBS to remove any unbound probe.
-
Imaging: The cells are now ready for analysis via fluorescence microscopy or for preparation for flow cytometry.
Conclusion
This compound is a powerful and versatile chemical tool that has significantly advanced the capabilities of researchers in drug development, diagnostics, and fundamental biology. Its combination of a highly efficient, bioorthogonal DBCO group, a biocompatibility-enhancing PEG spacer, and a functional amine handle allows for the robust and precise construction of complex biomolecular conjugates. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for scientists looking to leverage the power of copper-free click chemistry in their work, from creating next-generation antibody-drug conjugates to illuminating the intricate workings of the living cell.
References
The Core Functionality of PEG23 Spacers in DBCO Linker Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical role the 23-unit polyethylene glycol (PEG23) spacer plays in the functionality of Dibenzocyclooctyne (DBCO) linkers. The strategic incorporation of this hydrophilic spacer is pivotal in overcoming significant challenges in bioconjugation, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs). We will explore the multifaceted impact of the PEG23 spacer on the physicochemical properties, stability, and overall performance of DBCO-linked bioconjugates, supported by quantitative data and representative experimental methodologies.
Introduction to DBCO Linkers and the Imperative for PEGylation
Dibenzocyclooctyne (DBCO) is a highly reactive, strained alkyne that serves as a cornerstone of copper-free click chemistry. Its ability to undergo a rapid and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-functionalized molecules makes it an invaluable tool for covalently linking biomolecules under physiological conditions.[1][2] This reaction avoids the cellular toxicity associated with copper catalysts required in traditional click chemistry.[3]
However, the DBCO moiety itself is inherently hydrophobic.[4] This characteristic presents significant challenges when conjugating it to biomolecules, such as antibodies or peptides, in aqueous environments. These challenges include:
-
Poor Solubility: Difficulty in dissolving the linker in aqueous buffers, often requiring organic co-solvents that can compromise the integrity of sensitive biomolecules.[4]
-
Aggregation: The hydrophobicity of the linker and associated payloads (especially cytotoxic drugs in ADCs) can cause the final conjugate to aggregate, reducing its stability, efficacy, and increasing the risk of immunogenicity.
-
Steric Hindrance: The bulky DBCO group can be sterically shielded by the complex three-dimensional structure of a large biomolecule, impeding its access to the target azide and reducing reaction efficiency.
The integration of a discrete, hydrophilic PEG spacer, such as PEG23, directly addresses these fundamental problems, dramatically enhancing the utility and performance of the DBCO linker.
The Multifaceted Role of the PEG23 Spacer
The PEG23 spacer is a monodisperse chain of 23 ethylene glycol units. Its properties fundamentally alter the DBCO linker's performance in four key areas: enhancing solubility and stability, improving pharmacokinetics, and overcoming steric barriers.
Enhanced Solubility and Reduced Aggregation
The primary and most critical function of the PEG spacer is to impart hydrophilicity to the linker-payload construct. The repeating ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a protective hydration shell around the hydrophobic DBCO and any attached payload. This mechanism significantly improves the aqueous solubility of the entire conjugate.
This enhanced solubility is crucial for several reasons:
-
It allows conjugation reactions to be performed in aqueous buffers with minimal or no organic co-solvents, thereby preserving the native conformation and activity of sensitive proteins like antibodies.
-
It prevents the aggregation of ADC molecules, particularly those with a high drug-to-antibody ratio (DAR), which is a common failure point in ADC development.
-
Improved solubility and stability are critical for the formulation, storage, and ultimate in vivo performance of the bioconjugate.
Improved Pharmacokinetics (PK)
In therapeutic applications, especially for ADCs, the pharmacokinetic profile dictates the efficacy and safety of the drug. PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the PK of biopharmaceuticals. The PEG23 spacer contributes to:
-
Extended Circulation Half-Life: The hydration shell created by the PEG spacer increases the hydrodynamic size of the conjugate. This increased size reduces the rate of renal clearance, allowing the therapeutic to remain in circulation for a longer period.
-
Slower Plasma Clearance: ADCs with PEG linkers consistently demonstrate slower clearance from the bloodstream, leading to greater overall exposure of the tumor to the therapeutic agent.
-
Reduced Immunogenicity: The flexible PEG chain can mask potential immunogenic epitopes on the payload or the linker itself, reducing the risk of an adverse immune response.
Mitigation of Steric Hindrance
The PEG23 spacer acts as a flexible, long-chain arm that physically separates the reactive DBCO group from the bulk of the carrier molecule (e.g., an antibody). This spatial separation is critical for overcoming steric hindrance, allowing the DBCO moiety to more easily access its azide-containing binding partner. This leads to faster and more complete conjugation reactions. Studies have shown that the inclusion of even a short PEG linker can significantly enhance SPAAC reaction rates by minimizing steric hindrance.
Quantitative Data and Performance Metrics
While specific quantitative data for DBCO-PEG23 linkers are often proprietary, the principles of PEGylation are well-documented. The following tables summarize representative data from studies on PEGylated linkers, illustrating the impact of PEG spacers on key performance parameters.
Table 1: Effect of PEGylation on SPAAC Reaction Kinetics This table demonstrates the increase in reaction rate when a PEG spacer is introduced, mitigating the steric hindrance of a large antibody.
| Reactants | Buffer | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Fold Increase | Reference |
| DBCO-Trastuzumab + Azide Sugar | HEPES (pH 7) | 0.18 | - | |
| DBCO-PEG5 -Trastuzumab + Azide Sugar | HEPES (pH 7) | 0.27 | ~1.5x | |
| DBCO-Trastuzumab + Azide Sugar | PBS (pH 7) | 0.23 | - | |
| DBCO-PEG5 -Trastuzumab + Azide Sugar | PBS (pH 7) | 0.37 | ~1.6x |
Table 2: Influence of PEG Spacer Length on ADC Pharmacokinetics (PK) This table summarizes data showing how increasing PEG length in an ADC linker reduces the clearance rate, thereby increasing the drug's exposure time in the body.
| Linker Type / PEG Length | Clearance Rate (mL/kg/day) | Reference |
| Non-PEGylated Linker | ~8.5 | |
| PEG8 Linker | ~3.0 | |
| PEG24 Linker | ~2.5 |
Table 3: Comparative Stability of Strained Alkynes This table highlights the stability of DBCO in the presence of common biological and chemical reagents compared to another strained alkyne, BCN. Stability is presented as the half-life of the molecule under the specified conditions.
| Linker | Condition (37°C) | Half-Life (t₁/₂) | Reference |
| DBCO | 5 mM Glutathione (GSH) | ~71 minutes | |
| BCN | 5 mM Glutathione (GSH) | ~6 hours | |
| DBCO | 5 mM TCEP (Reducing Agent) | >24 hours |
Note: While generally stable, DBCO's reactivity with thiols like glutathione is a consideration in experimental design. The PEG spacer itself does not typically alter this intrinsic reactivity but enhances the overall stability of the conjugate in solution.
Visualizing Workflows and Logical Relationships
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.
Representative Experimental Protocols
The following section provides generalized, detailed methodologies for key experiments involving DBCO-PEG-NHS ester linkers. These protocols are representative and may require optimization based on the specific antibody, payload, and analytical methods used.
Protocol: Antibody Activation with DBCO-PEG-NHS Ester
This protocol describes the covalent attachment of the DBCO-PEG linker to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4).
-
DBCO-PEG23-NHS Ester.
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5.
-
Quenching Buffer: 1M Tris-HCl, pH 8.0.
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or Size-Exclusion Chromatography (SEC) system.
Methodology:
-
Antibody Preparation: Adjust the antibody concentration to 1-5 mg/mL in cold PBS (pH 7.4). If the stock buffer contains amines (e.g., Tris) or preservatives (e.g., sodium azide), perform a buffer exchange into PBS using a desalting column.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG23-NHS Ester in anhydrous DMSO.
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding a small volume of a suitable buffer (e.g., 1M sodium bicarbonate).
-
Add a 10- to 20-fold molar excess of the DBCO-PEG23-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted linker and quenching buffer by purifying the DBCO-activated antibody.
-
For rapid, small-scale purification, use a Zeba™ Spin Desalting Column equilibrated with PBS (pH 7.4) according to the manufacturer's instructions.
-
For larger scales or higher purity, use an SEC system (e.g., Superdex 200 column) with PBS (pH 7.4) as the mobile phase.
-
-
Characterization: Determine the concentration of the purified DBCO-antibody conjugate using a Nanodrop spectrophotometer at 280 nm. The degree of labeling (DOL), or the average number of DBCO linkers per antibody, can be determined by measuring the absorbance at 309 nm (for DBCO) and 280 nm (for the protein) and applying the Beer-Lambert law.
Protocol: SPAAC "Click" Conjugation of Azide-Payload
This protocol describes the copper-free click chemistry reaction between the DBCO-activated antibody and an azide-functionalized payload.
Materials:
-
Purified DBCO-activated antibody.
-
Azide-functionalized payload (e.g., cytotoxic drug, fluorophore).
-
Reaction Buffer: PBS, pH 7.4.
-
Purification: SEC or Hydrophobic Interaction Chromatography (HIC) system.
Methodology:
-
Payload Preparation: Dissolve the azide-payload in a compatible solvent (e.g., DMSO) to a known concentration.
-
SPAAC Reaction:
-
In a reaction vessel, combine the DBCO-activated antibody with a 2- to 4-fold molar excess of the azide-payload.
-
If necessary, adjust the final volume with PBS (pH 7.4). The final concentration of organic solvent should be kept low (<10%).
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Some protocols suggest incubation for up to 24 hours to ensure complete reaction.
-
-
Purification: Purify the final ADC to remove unreacted payload and other impurities.
-
SEC is commonly used to separate the larger ADC from the smaller, unreacted payload.
-
HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs), as each conjugated payload increases the hydrophobicity of the antibody.
-
-
Final Characterization: Characterize the final ADC for concentration, purity, and average DAR using UV-Vis spectroscopy, HIC, and/or mass spectrometry.
Conclusion
The PEG23 spacer is not merely a passive linker but a critical functional component that significantly enhances the performance of DBCO-based bioconjugation. By imparting hydrophilicity, it dramatically improves the solubility and stability of the resulting conjugates, preventing aggregation that can compromise efficacy and safety. Furthermore, it improves pharmacokinetic profiles by extending circulation time and can increase reaction efficiency by mitigating steric hindrance. For researchers and drug developers, understanding and leveraging the properties of the PEG23 spacer is essential for the successful design and creation of next-generation targeted therapeutics and advanced biological tools.
References
The Bioorthogonal Nature of DBCO-Azide Reactions: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, providing a powerful toolkit to probe and manipulate biomolecules in their native environment. Among the most prominent and widely adopted bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) group and an azide. This copper-free "click chemistry" reaction has garnered significant attention due to its remarkable specificity, biocompatibility, and rapid kinetics, making it an indispensable tool in chemical biology, drug development, and molecular imaging.[][2][3]
This technical guide provides a comprehensive overview of the core principles governing the bioorthogonal nature of DBCO-azide reactions, detailed experimental protocols for key applications, and a quantitative analysis of its performance characteristics.
Core Principles of DBCO-Azide Bioorthogonality
The cornerstone of the DBCO-azide reaction's utility lies in its bioorthogonality—the ability to proceed within a living system without interfering with or being perturbed by endogenous biochemical processes.[4][5] This is achieved through the use of mutually reactive functional groups, the azide and the strained alkyne of DBCO, which are abiotic and thus orthogonal to the functional groups typically found in biological macromolecules.
The key features that define the bioorthogonal nature of the DBCO-azide reaction include:
-
High Specificity: The DBCO group reacts exclusively with azides, even in the complex milieu of a cell or whole organism, which contains a vast excess of other potentially reactive functional groups such as amines, thiols, and carboxyls.
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a cytotoxic copper catalyst, which is a major limitation of the original copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Favorable Kinetics: The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition reaction, leading to fast reaction rates at low concentrations.
-
Stability of Reactants and Products: Both the DBCO and azide functional groups, as well as the resulting triazole linkage, are highly stable in biological media, ensuring the integrity of the conjugated product over the course of an experiment.
The reaction proceeds via a concerted [3+2] Huisgen cycloaddition mechanism, where the azide acts as a 1,3-dipole that reacts with the DBCO (dipolarophile) to form a stable triazole ring.
Quantitative Data Summary
The efficiency and rate of the DBCO-azide reaction are critical parameters for experimental design. The following tables summarize key quantitative data from various studies.
| Parameter | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| Reaction Kinetics | DBCO | Benzyl Azide | ~0.1 - 1.0 | Aqueous Buffer | |
| DBCO-PEG4-acid | Azide-PEG4-acid | 2.1 ± 0.2 | PBS, pH 7.4, 37°C | ||
| DBCO | Benzyl Azide | 0.24 | CH₃CN:H₂O = 3:1 | ||
| BCN | Benzyl Azide | 0.07 | CH₃CN:H₂O = 3:1 | ||
| Sulfo DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 | PBS, pH 7 | ||
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES, pH 7 |
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations | Reference(s) |
| Linker Stability | DBCO + Azide | ~71 minutes | The hydrophobicity of the DBCO group can lead to aggregation and faster clearance. | |
| BCN + Azide | ~6 hours | BCN is generally more stable to thiols like GSH compared to DBCO. | ||
| Maleimide + Thiol | ~4 minutes | Susceptible to retro-Michael reaction and exchange with serum thiols. | ||
| NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of DBCO-azide chemistry. Below are protocols for common applications.
Protocol 1: Labeling of Proteins with DBCO-NHS Ester
This protocol describes the labeling of a protein containing primary amines (e.g., lysine residues) with a DBCO-NHS ester.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS Ester)
-
Anhydrous DMSO
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO immediately before use.
-
Antibody Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The optimal molar excess may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by hydrolyzing the unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester and quenching agent using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-protein conjugate at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration).
-
Storage: Store the purified DBCO-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Protocol 2: Cell Surface Labeling via Metabolic Glycoengineering and DBCO-Fluorophore Conjugation
This protocol details the labeling of cell surface glycans for subsequent detection by flow cytometry or microscopy.
Materials:
-
Cells of interest
-
Cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)
-
DBCO-conjugated fluorophore
-
Phosphate-buffered saline (PBS), pH 7.4
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of an azide-containing metabolic precursor (e.g., Ac4ManNAz) for 24-72 hours. The optimal concentration and incubation time should be determined for each cell line.
-
-
Cell Harvesting and Washing:
-
Gently harvest the cells and wash them twice with ice-cold PBS to remove any un-incorporated azide sugar.
-
-
DBCO-Fluorophore Ligation:
-
Resuspend the cells in fresh culture medium or PBS containing the DBCO-conjugated fluorophore at a final concentration of 10-50 µM.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with PBS to remove the unreacted DBCO-fluorophore.
-
-
Analysis:
-
Resuspend the cells in PBS or an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.
-
Visualizations
The following diagrams illustrate the core concepts of the DBCO-azide reaction and its application.
Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: Experimental workflow for cell surface labeling using SPAAC.
Applications in Drug Development
The bioorthogonal nature of the DBCO-azide reaction has significant implications for drug development. Its ability to form stable linkages in vivo opens up possibilities for:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies, improving therapeutic index.
-
Targeted Drug Delivery: Functionalization of nanoparticles and liposomes with targeting ligands for tissue-specific drug delivery.
-
Prodrug Activation: Development of prodrugs that are activated at the target site through a bioorthogonal reaction.
-
In Vivo Imaging: Real-time visualization of biological processes and drug distribution using fluorescently labeled probes.
Conclusion
The DBCO-azide reaction, a cornerstone of bioorthogonal chemistry, offers an unparalleled combination of specificity, biocompatibility, and efficiency for the modification of biomolecules in living systems. Its robust and reliable performance has established it as an invaluable tool for researchers and scientists across various disciplines. As our understanding of this powerful reaction continues to grow, so too will its applications in unraveling the complexities of biology and advancing the frontiers of medicine.
References
A Technical Guide to Protein Modification with DBCO-PEG23-amine for Researchers and Drug Development Professionals
An In-depth Whitepaper on a Versatile Bioconjugation Reagent
Introduction
In the evolving landscape of biotherapeutics and diagnostics, the precise modification of proteins is paramount. The ability to covalently attach moieties such as drugs, imaging agents, or other biomolecules to a protein of interest with high specificity and efficiency is a cornerstone of modern drug development, proteomics, and molecular biology. DBCO-PEG23-amine is a heterobifunctional linker that has emerged as a powerful tool for protein modification, offering a unique combination of bioorthogonal reactivity and aqueous solubility.
This technical guide provides a comprehensive overview of this compound for professionals in research and drug development. We will delve into its core properties, the underlying reaction mechanisms, detailed experimental protocols for its use in protein modification, and methods for the characterization of the resulting conjugates.
Core Concepts: Understanding this compound
This compound is a molecule composed of three key functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is the reactive handle for copper-free click chemistry.[1][2] Its high ring strain allows it to react rapidly and specifically with azide-containing molecules in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1]
-
Polyethylene Glycol (PEG) Spacer (PEG23): A long-chain, hydrophilic polymer consisting of 23 ethylene glycol units. This PEG spacer enhances the aqueous solubility of the linker and the resulting protein conjugate, which can reduce aggregation and minimize non-specific interactions.[2]
-
Amine Group (-NH2): A primary amine that serves as a nucleophile for reaction with electrophilic groups on a protein, most commonly activated carboxyl groups (e.g., N-hydroxysuccinimide [NHS] esters).[3] This allows for the covalent attachment of the DBCO-PEG23 linker to the protein backbone.
The bifunctional nature of this reagent allows for a two-step "tag-and-modify" strategy. First, the this compound is conjugated to the target protein. Subsequently, an azide-containing molecule of interest can be "clicked" onto the DBCO-tagged protein.
The Power of Bioorthogonal Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The key to the utility of this compound lies in the SPAAC reaction. This reaction is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.
Key Advantages of SPAAC:
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (neutral pH, aqueous environment, and ambient temperature) without the need for a cytotoxic copper(I) catalyst, which is required for the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
High Specificity: The DBCO and azide groups are mutually reactive and do not typically participate in side reactions with other functional groups found in biological systems.
-
Favorable Kinetics: The inherent ring strain of the DBCO group provides the driving force for the reaction, leading to favorable second-order reaction rates.
The product of the SPAAC reaction is a stable triazole linkage, covalently connecting the protein to the molecule of interest.
Quantitative Data Summary
The following tables summarize key quantitative data related to the components and reactions of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C67H113N3O25 | |
| Molecular Weight | 1360.64 g/mol | |
| Purity | > 96% | |
| Solubility | Soluble in DMSO, DMF | |
| Storage | Store at -20°C, protected from light and moisture. |
Table 2: Typical Second-Order Rate Constants for SPAAC Reactions with DBCO Derivatives
| Cyclooctyne Derivative | Reactant | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl Azide | ~0.1 - 1.0 | |
| Sulfo-DBCO-amine | 3-azido-L-alanine | Varies with buffer and pH | |
| DBCO-conjugated Antibody | Azido-sugar | Slower than free DBCO due to steric hindrance |
Note: The exact rate constant for this compound will depend on the specific azide partner and reaction conditions.
Table 3: Stability of Linkages Formed in Protein Modification
| Linkage | Formation Reaction | Stability Considerations | Reference |
| Amide Bond | Amine-Carboxyl Coupling (EDC/NHS) | Highly stable under physiological conditions (pH 7-9). The half-life can be on the order of years. | |
| Triazole Linkage | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Covalently stable and irreversible under physiological conditions. |
Experimental Protocols
This section provides detailed methodologies for the modification of a protein with this compound. The protocol assumes the target protein has accessible carboxyl groups (aspartic or glutamic acid residues) that can be activated.
Protocol 1: Activation of Protein Carboxyl Groups with EDC/NHS
This protocol describes the activation of carboxyl groups on the protein to form amine-reactive NHS esters.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS for increased water solubility
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the protein to be modified in Activation Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
-
Activation Reaction:
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS (or Sulfo-NHS) to the protein solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Quenching (Optional but Recommended):
-
To quench the EDC, a thiol-containing compound like 2-mercaptoethanol can be added.
-
-
Purification:
-
Immediately proceed to the next step (conjugation with this compound) or purify the activated protein from excess EDC and NHS byproducts using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.2-7.4).
-
Protocol 2: Conjugation of Activated Protein with this compound
This protocol details the reaction of the NHS-activated protein with this compound to form a stable amide bond.
Materials:
-
NHS-activated protein (from Protocol 1)
-
This compound
-
Anhydrous DMSO or DMF
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution. The final concentration of DMSO or DMF should ideally be kept below 10-15% to avoid protein denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., Tris-HCl or Glycine) to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the DBCO-labeled Protein:
-
Remove unreacted this compound and quenching reagents using a desalting column, dialysis, or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the final step of "clicking" an azide-modified molecule onto the DBCO-labeled protein.
Materials:
-
DBCO-labeled protein (from Protocol 2)
-
Azide-containing molecule of interest
-
Reaction Buffer: PBS, pH 7.4 or other suitable buffer
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Add the azide-containing molecule to the DBCO-labeled protein solution. A 1.5- to 10-fold molar excess of the azide-containing molecule is a common starting point.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification of the Final Conjugate:
-
Purify the final protein conjugate from unreacted azide-containing molecules using appropriate chromatography techniques such as SEC, affinity chromatography, or hydrophobic interaction chromatography (HIC), depending on the properties of the conjugate and the unreacted components.
-
Characterization of Protein Conjugates
Thorough characterization of the modified protein is crucial to ensure the success of the conjugation and to understand its properties.
Table 4: Common Techniques for Characterizing DBCO-Modified Proteins
| Technique | Purpose | Key Information Obtained | Reference |
| UV-Vis Spectroscopy | Determination of Degree of Labeling (DOL) | The ratio of DBCO molecules per protein can be calculated by measuring the absorbance at 280 nm (protein) and ~309 nm (DBCO). | |
| SDS-PAGE | Confirmation of Conjugation | An increase in the molecular weight of the protein after conjugation can be observed as a band shift. | |
| Mass Spectrometry (MS) | Confirmation of Conjugation and Determination of DOL | Provides the precise molecular weight of the conjugate, allowing for accurate determination of the number of attached linkers. Can also be used to identify conjugation sites (peptide mapping). | |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Separation of Conjugate Species | Techniques like SEC, IEX, and HIC can be used to assess the purity of the conjugate and separate different species (e.g., unconjugated, singly conjugated, multiply conjugated). |
Visualizing the Workflow and Mechanisms
Diagram 1: Reaction Mechanism of Amine-Carboxyl Coupling with EDC/NHS
References
The Chemical Cornerstone of Bioorthogonality: A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environment. At the forefront of this revolution is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a powerful ligation technique that has become an indispensable tool in chemical biology, drug development, and materials science. This technical guide provides an in-depth exploration of the core chemical principles of SPAAC, supported by quantitative kinetic data, detailed experimental protocols, and logical workflow diagrams to empower researchers in harnessing the full potential of this remarkable reaction.
Core Principles: The Power of Ring Strain
The driving force behind the Strain-Promoted Alkyne-Azide Cycloaddition is the immense ring strain inherent in cyclooctyne molecules, the smallest stable cyclic alkynes.[1][2] This strain, estimated to be around 18 kcal/mol, significantly lowers the activation energy of the [3+2] cycloaddition reaction with an azide.[3][4] Unlike the related Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC proceeds rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst, making it exceptionally well-suited for applications in living systems.[1]
The reaction is a type of Huisgen 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) in a concerted mechanism to form a stable triazole linkage. The bioorthogonality of SPAAC is a key feature; both the strained alkyne and the azide are abiotic functional groups that do not participate in side reactions with endogenous molecules within a complex biological milieu.
Quantitative Analysis of SPAAC Kinetics
The rate of a SPAAC reaction is a critical parameter, particularly for in vivo applications where reactant concentrations are low and reaction times are limited. The kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne, the electronic properties of the azide, the solvent, pH, and temperature.
Comparison of Commonly Used Cyclooctynes
A variety of strained cyclooctynes have been developed, each with unique reactivity and stability profiles. The choice of cyclooctyne is a crucial consideration for experimental design. Dibenzocyclooctynes (DBCO), dibenzoannulated cyclooctynes (DIBO), and bicyclo[6.1.0]nonynes (BCN) are among the most widely used. Generally, increased ring strain and the presence of electron-withdrawing groups on the cyclooctyne accelerate the reaction.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 |
| DBCO | Benzyl Azide | ~0.6 - 1.0 |
| BCN | Benzyl Azide | ~0.06 - 0.1 |
| BARAC | Benzyl Azide | > 1.0 |
| DIFO | Benzyl Azide | ~0.08 |
Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature.
Influence of Reaction Conditions
The reaction environment significantly impacts the kinetics of SPAAC.
| Factor | Observation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] (Example with sulfo-DBCO) |
| pH | Higher pH values generally increase reaction rates, with the exception of some buffers like HEPES. | pH 5: Slower; pH 10: Faster |
| Temperature | Increasing the temperature accelerates the reaction. | 25°C: Slower; 37°C: Faster |
| Buffer | Buffer composition can influence reaction rates. HEPES at pH 7 has been shown to yield higher rate constants compared to PBS at the same pH. | PBS (pH 7): 0.32–0.85; HEPES (pH 7): 0.55–1.22 |
| Solvent | SPAAC reactions are often faster in aqueous solutions compared to organic solvents. | Acetonitrile/Water mixtures can enhance rates compared to pure organic solvents. |
| PEG Linker | The presence of a PEG linker can enhance reaction rates by increasing solubility and reducing steric hindrance. | Can increase rates by ~31% |
Key Experimental Protocols
Protocol 1: General Procedure for Protein Bioconjugation
This protocol outlines the steps for conjugating an azide-modified protein with a DBCO-functionalized molecule.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-NHS ester to be conjugated to a small molecule or dye)
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is purified and buffer-exchanged into the reaction buffer at a concentration of 1-5 mg/mL.
-
DBCO Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-functionalized molecule in anhydrous DMSO.
-
SPAAC Reaction: Add a 2-5 fold molar excess of the DBCO reagent solution to the azide-modified protein solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Purify the resulting protein conjugate using an appropriate method to remove unreacted DBCO reagent and byproducts.
Protocol 2: Determining SPAAC Kinetics using ¹H NMR Spectroscopy
This protocol describes how to determine the second-order rate constant of a SPAAC reaction.
Materials:
-
Cyclooctyne of interest
-
Azide of interest (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the cyclooctyne and the internal standard in the deuterated solvent. In a separate vial, prepare a solution of the azide in the same deuterated solvent.
-
Reaction Initiation: Add a 2-12 fold molar excess of the azide solution to the NMR tube containing the cyclooctyne. Quickly mix and place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
Data Analysis:
-
Integrate the signals corresponding to a unique proton on the cyclooctyne and the internal standard in each spectrum.
-
Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time.
-
The slope of the resulting line will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).
-
Visualizing SPAAC in Action: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate common experimental workflows and logical relationships involving SPAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Stability of DBCO-PEG23-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bioconjugation landscape relies heavily on the precision and stability of its molecular tools. Among these, DBCO-PEG23-amine has emerged as a critical linker, bridging biomolecules with payloads through copper-free click chemistry. Understanding the stability and optimal storage conditions of this reagent is paramount to ensure the reproducibility and success of conjugation reactions and the ultimate efficacy of the resulting bioconjugates. This technical guide provides a comprehensive overview of the stability of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical pathways.
Core Concepts: Understanding the Components
This compound is a trifunctional molecule, and its stability is a function of its three key components:
-
Dibenzocyclooctyne (DBCO): The strained alkyne at the heart of copper-free click chemistry. Its ring strain allows for rapid and specific reaction with azides without the need for a cytotoxic copper catalyst. However, this inherent strain also makes it susceptible to degradation under certain conditions.
-
Polyethylene Glycol (PEG) Linker (PEG23): A 23-unit polyethylene glycol chain that imparts hydrophilicity, reduces aggregation, and provides a flexible spacer between the conjugated molecules. While generally inert, the PEG linker can undergo degradation under harsh conditions.
-
Amine (NH2) Group: A primary amine that serves as a versatile reactive handle for conjugation to molecules bearing activated esters (like NHS esters), carboxylic acids, or other amine-reactive functionalities.
Recommended Storage Conditions
To ensure the long-term integrity and reactivity of this compound, adherence to proper storage protocols is crucial.
Solid Form: For long-term storage, this compound solid should be stored at -20°C, protected from light and moisture.[1] Several suppliers recommend similar conditions, with some suggesting -5°C.[2]
Solutions:
-
Stock Solutions: For immediate use, stock solutions can be prepared in anhydrous, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These stock solutions should be stored at -20°C, ideally in small aliquots to avoid repeated freeze-thaw cycles.[1] It is important to note that DMSO is hygroscopic and absorbed moisture can compromise the stability of the reagent.[1] Stock solutions in DMSO are typically stable for several days to a few months, though a gradual decrease in reactivity can occur.[1]
-
Aqueous Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment. Prolonged storage in aqueous buffers can lead to degradation of the DBCO group.
Quantitative Stability Data
The stability of the DBCO moiety is the primary concern for this compound. The following table summarizes the stability of a closely related DBCO-PEG4-acid in aqueous solutions, which provides a valuable guideline for the expected stability of this compound.
| pH | Temperature | Duration | Remaining Intact Reagent (%) | Remarks |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group. |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal short-term storage condition for working solutions. |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability at room temperature for typical reaction times. |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature accelerates degradation. |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable. |
Data adapted from a stability study on DBCO-NHCO-PEG4-acid. For critical applications, an in-house stability test is recommended.
One study noted that a DBCO-modified antibody lost about 3-5% of its reactivity over four weeks when stored at 4°C.
Chemical Stability and Degradation Pathways
A thorough understanding of the potential degradation pathways of each component of this compound is essential for troubleshooting and optimizing conjugation reactions.
DBCO Group Stability
The DBCO group is generally stable in aqueous buffers commonly used for bioconjugation (pH 6-9). However, two primary degradation pathways exist:
-
Acid-Mediated Rearrangement: Under strong acidic conditions (pH < 5), the strained DBCO ring can undergo rearrangement, leading to an inactive isomer. This is a critical consideration during purification steps that may involve acidic buffers.
-
Oxidation and Water Addition: Prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity due to the potential for oxidation of the triple bond or the addition of water across the strained alkyne.
Caption: Potential degradation pathways of the DBCO moiety.
PEG Linker Stability
The polyethylene glycol (PEG) linker is known for its high stability and chemical inertness under typical bioconjugation conditions. However, two potential, albeit slow, degradation mechanisms can occur under specific conditions:
-
Hydrolysis: The ether bonds of the PEG chain can undergo hydrolysis, particularly in strongly acidic environments. This process is generally very slow.
-
Oxidation: In the presence of reactive oxygen species (ROS), the PEG chain can undergo oxidative degradation.
Caption: Potential degradation pathways of the PEG linker.
Amine Group Stability
The primary amine group on this compound is a stable functional group under standard storage and reaction conditions. Its primary role is to act as a nucleophile in conjugation reactions. The stability of the resulting amide bond formed after conjugation with a carboxylic acid or NHS ester is very high and resistant to hydrolysis under physiological conditions (pH 7-9).
Experimental Protocol: Assessing Aqueous Stability by HPLC
For critical applications where the stability of this compound in a specific buffer or under particular process conditions is a concern, an in-house stability study is highly recommended. The following protocol provides a detailed methodology for assessing the aqueous stability of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To quantify the rate of degradation of this compound in an aqueous solution over time.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column
-
UV Detector (set to monitor DBCO absorbance, ~309 nm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution 1:100 into the pre-warmed aqueous buffer of choice (e.g., PBS at 37°C) to a final concentration of 100 µM. Mix thoroughly.
-
Timepoint Zero (T=0): Immediately inject a defined volume (e.g., 20 µL) of the working solution onto the RP-HPLC. This serves as the baseline measurement.
-
Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).
-
Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another aliquot of the same volume onto the HPLC.
-
HPLC Analysis: Run a gradient elution to separate the intact compound from any potential degradation products. A typical gradient might be 5% to 95% Mobile Phase B over 20 minutes.
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the T=0 chromatogram based on its retention time.
-
Integrate the area of this peak for each timepoint.
-
Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.
-
Plot the percentage of remaining intact reagent versus time to determine the degradation kinetics.
-
Caption: Experimental workflow for assessing the aqueous stability of this compound.
Conclusion
This compound is a robust and versatile tool for bioconjugation when handled and stored correctly. Its stability is primarily dictated by the DBCO moiety, which is sensitive to acidic conditions and prolonged aqueous incubation. The PEG linker and amine group are generally stable under typical experimental conditions. By adhering to the recommended storage conditions and, when necessary, performing in-house stability studies using the provided protocol, researchers can ensure the reliability and reproducibility of their conjugation experiments, ultimately contributing to the successful development of novel bioconjugates.
References
The Lynchpin of Precision Therapeutics: An In-depth Technical Guide to DBCO-PEG Linkers in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted drug delivery has revolutionized the landscape of modern medicine, offering the potential to maximize therapeutic efficacy while minimizing off-target toxicity. At the heart of many of these sophisticated therapies lies the linker, a critical component that bridges the targeting moiety to the therapeutic payload. Among the most promising and versatile linkers to emerge are those featuring Dibenzocyclooctyne (DBCO) and Polyethylene Glycol (PEG), which leverage the power of bioorthogonal click chemistry to create stable, biocompatible, and efficient drug conjugates. This technical guide provides a comprehensive overview of the core applications of DBCO-PEG linkers in targeted drug delivery, with a focus on antibody-drug conjugates (ADCs) and nanoparticle-based systems.
Core Principles of DBCO-PEG Linkers
DBCO-PEG linkers are heterobifunctional molecules designed for elegant and robust bioconjugation. Their functionality is derived from three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is the cornerstone of copper-free click chemistry. It reacts specifically and rapidly with azide-functionalized molecules through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This bioorthogonal reaction proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use in complex biological systems and even in vivo.[1]
-
Polyethylene Glycol (PEG) Spacer: The PEG chain is a hydrophilic and flexible spacer that imparts several advantageous properties to the conjugate. It enhances aqueous solubility, reduces aggregation (a common issue with hydrophobic drugs), and minimizes steric hindrance between the conjugated molecules.[2][3] The length of the PEG chain can be precisely controlled to modulate the pharmacokinetic profile of the final conjugate, influencing its circulation half-life and biodistribution.
-
Reactive Handle: This is a functional group on the other end of the PEG chain that allows for covalent attachment to a drug, protein, or nanoparticle. Common reactive handles include N-hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., lysine residues on antibodies) and maleimides for reaction with thiols.
The combination of these elements makes DBCO-PEG linkers a powerful tool for constructing well-defined and stable targeted drug delivery systems.
Applications in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker is a critical determinant of an ADC's stability, safety, and efficacy. DBCO-PEG linkers offer significant advantages over traditional linkers in ADC development.
The use of SPAAC allows for site-specific conjugation, leading to a more homogeneous population of ADCs with a well-defined drug-to-antibody ratio (DAR). This is a significant improvement over conventional methods that often result in heterogeneous mixtures with varying DARs, which can impact both efficacy and toxicity. The hydrophilic PEG spacer helps to overcome the challenges associated with hydrophobic payloads, improving the overall solubility and pharmacokinetic properties of the ADC.
Quantitative Data on DBCO-PEG in ADCs
The following tables summarize key quantitative parameters associated with the use of DBCO-PEG linkers in ADC development, compiled from various studies.
| Parameter | Value/Range | Significance | Reference(s) |
| Molar Excess of DBCO-NHS Ester (for antibody modification) | 10 to 20-fold | Optimizes the degree of labeling (DOL) of the antibody with DBCO groups. | |
| Molar Excess of Azide-Payload (for payload conjugation) | 1.5 to 5-fold | Drives the click chemistry reaction to completion for efficient payload conjugation. | |
| Drug-to-Antibody Ratio (DAR) | Typically 2 to 4 | A critical quality attribute that influences ADC efficacy and safety. DBCO-PEG linkers allow for better control over DAR. | |
| In Vivo Tumor Growth Inhibition (Example) | 95% | Demonstrates the high efficacy of targeted drug delivery systems utilizing advanced linker technology. | |
| Plasma Stability of DBCO-modified IgG (4°C or -20°C) | ~95-97% remaining after 4 weeks | High stability is crucial for maintaining the integrity of the ADC in circulation. |
Table 1: Key Quantitative Parameters in DBCO-PEG ADC Synthesis and Performance.
Applications in Nanoparticle Drug Delivery
DBCO-PEG linkers are also extensively used to functionalize the surface of nanoparticles (e.g., liposomes, gold nanoparticles, polymeric nanoparticles) for targeted drug delivery. The PEG component provides a "stealth" layer that helps the nanoparticles evade recognition and clearance by the immune system, thereby prolonging their circulation time. The DBCO group at the terminus of the PEG chain allows for the attachment of azide-modified targeting ligands, such as antibodies, peptides, or small molecules, via click chemistry. This enables the nanoparticles to specifically bind to and deliver their therapeutic cargo to the target cells or tissues.
A notable study demonstrated that coating liposomal surfaces with DBCO-PEG2000 led to a remarkable increase in tumor uptake compared to conventional PEGylated liposomes, highlighting the potential of this strategy for enhanced drug delivery.
Quantitative Data on DBCO-PEG in Nanoparticle Systems
| Parameter | Observation | Significance | Reference(s) |
| Change in Nanoparticle Diameter upon Functionalization | Increase of ~7-12 nm after DBCO and antibody conjugation | Indicates successful surface modification. | |
| Change in Zeta Potential upon Functionalization | Shift towards neutral | Can influence nanoparticle stability and interaction with biological membranes. | |
| Drug Loading Content (Example: Doxorubicin in Micelles) | 7.3 - 37.6% | High drug loading capacity is essential for delivering a therapeutic dose. | |
| Encapsulation Efficiency (Example: Paclitaxel in NPs) | 85.7 ± 4.3% | High encapsulation efficiency minimizes drug wastage and systemic exposure of free drug. | |
| In Vivo Tumor Uptake of 64Cu-NOTA-mSiO2-PEG-TRC105 | Significantly higher than non-targeted nanoparticles | Demonstrates the effectiveness of active targeting mediated by the conjugated antibody. |
Table 2: Physicochemical and In Vivo Performance Data for DBCO-PEG Functionalized Nanoparticles.
Cellular Uptake and Signaling Pathways
Once the targeted drug delivery system reaches its destination, the therapeutic payload must be internalized by the target cell to exert its effect. For ADCs and targeted nanoparticles, this process is often initiated by receptor-mediated endocytosis.
The binding of the targeting ligand (e.g., an antibody) to its receptor on the cell surface triggers the internalization of the receptor-ligand complex. The most common route is clathrin-mediated endocytosis, where the complex is engulfed into clathrin-coated pits that bud off to form intracellular vesicles. These vesicles then mature into early and late endosomes. The acidic environment of the late endosomes and lysosomes facilitates the cleavage of the linker (if it is designed to be cleavable) and the release of the cytotoxic drug into the cytoplasm, where it can reach its intracellular target (e.g., microtubules or DNA).
References
Exploring the Hydrophilicity of Long-Chain PEG Linkers: A Technical Guide
Polyethylene glycol (PEG) linkers are versatile tools in drug development, prized for their ability to enhance the therapeutic properties of conjugated molecules. This in-depth guide explores the core characteristic that drives these benefits: the hydrophilicity of long-chain PEG linkers. For researchers, scientists, and drug development professionals, understanding and leveraging this property is critical for designing next-generation therapeutics, from antibody-drug conjugates (ADCs) to PEGylated proteins and nanoparticles.
The Foundation: Understanding PEG Linkers and Hydrophilicity
Polyethylene glycol is a synthetic, water-soluble polymer composed of repeating ethylene oxide units.[1] Its structure, characterized by the regular spacing of ether oxygen atoms, allows for extensive hydrogen bonding with water molecules, making the entire chain highly hydrophilic.[2] These linkers are biocompatible, non-toxic, and generally non-immunogenic, making them suitable for a wide range of pharmaceutical applications.[1][3][4]
Long-chain PEG linkers, which can range from dozens to hundreds of ethylene glycol units, create a protective hydration shell around the conjugated molecule. This "hydrophilic cloud" is fundamental to the advantages conferred by PEGylation. The choice of PEG linker length is a critical consideration, as it directly influences the physicochemical and pharmacokinetic properties of the final conjugate. Shorter chains (e.g., PEG2-PEG12) are often used for compact labeling, while longer chains (e.g., PEG2000 and above) are preferred for maximizing solubility and in vivo circulation time.
The architecture of the PEG linker also plays a significant role. Linear PEGs offer predictable behavior and minimal steric hindrance, while branched PEGs provide a higher payload capacity and superior shielding effects. Recent studies have also explored "pendant" PEG architectures, where multiple PEG chains are attached to a central branching point, which can further enhance stability and pharmacokinetic profiles compared to conventional linear PEGs.
Impact of Enhanced Hydrophilicity on Drug Efficacy
The primary benefit of using long-chain hydrophilic PEG linkers is the significant improvement in the overall performance of the therapeutic agent. This is achieved through several interconnected mechanisms.
Improved Pharmacokinetics and Stability
By covalently attaching a long-chain PEG, the hydrodynamic volume of the drug conjugate increases substantially. This larger size reduces the rate of renal clearance, thereby extending the drug's circulation half-life in the bloodstream. For example, PEGylated interferon-α exhibits a 5- to 10-fold longer half-life than its non-PEGylated form. The protective hydration shell also shields the drug from enzymatic degradation and recognition by the immune system, further prolonging its presence in the body and allowing for less frequent dosing.
Enhanced Solubility
Many potent small molecule drugs and biologics are hydrophobic, which complicates formulation and intravenous administration. PEGylation is a powerful strategy to overcome this limitation. The hydrophilic nature of the PEG chain can dramatically improve the aqueous solubility of hydrophobic payloads, enabling stable and effective drug formulations. This is particularly crucial in the development of ADCs, where hydrophobic cytotoxic drugs and linkers can lead to aggregation and loss of efficacy. The use of hydrophilic PEG linkers allows for a higher drug-to-antibody ratio (DAR) without causing aggregation.
Reduced Immunogenicity
Therapeutic proteins and other biologics can elicit an immune response, leading to the generation of anti-drug antibodies that can neutralize the drug's effect or cause adverse reactions. The flexible PEG chain can "mask" or shield the antigenic epitopes on the drug's surface, preventing its recognition by the immune system and thus reducing its immunogenicity. While PEG itself is generally considered non-immunogenic, the potential for anti-PEG antibodies to develop with repeated use is an area of ongoing research.
The logical relationship between PEGylation and its therapeutic benefits is illustrated below.
Quantitative Data and Linker Comparison
The selection of a PEG linker requires careful consideration of its length and architecture. While precise hydrophilicity values depend on the specific conjugate and experimental conditions, the following table summarizes the general relationship between PEG chain length and its functional impact in drug development.
| PEG Linker Attribute | Short Chain (e.g., PEG4-PEG12) | Long Chain (e.g., PEG24-PEG48) | Very Long Chain (e.g., PEG2000+) |
| Primary Application | Compact labeling, small molecule modification | ADC linkers, peptide/protein modification | Long-acting protein drugs, nanoparticles |
| Impact on Solubility | Moderate increase | Significant increase | Maximum increase |
| Impact on Half-Life | Minimal to moderate extension | Significant extension | Maximum extension |
| Steric Hindrance | Low | Moderate | High |
| Immunogenic Shielding | Low | Moderate to High | High |
| Flexibility | Lower | Moderate | High |
A study on antibody-drug conjugates highlighted the importance of linker design by comparing a linear 24-unit PEG linker with a "pendant" design featuring two 12-unit PEG chains. The pendant configuration resulted in ADCs with better stability and slower plasma clearance rates, demonstrating that the spatial arrangement of hydrophilic units is as crucial as their total number.
Experimental Protocols for Characterizing Hydrophilicity and its Effects
Evaluating the hydrophilicity of PEG linkers and its downstream consequences involves a series of in vitro and in vivo assays.
Automated PEG Precipitation Assay for Relative Solubility
This method provides a quantitative measure of a protein's relative solubility by titrating it with polyethylene glycol, which acts as a crowding agent. It is a high-throughput method that requires minimal material.
Methodology:
-
Preparation: Prepare buffer, stock PEG solutions, and purified protein samples.
-
Titration: Use a liquid-handling robot to perform serial dilutions of the PEG solution and mix them with a fixed concentration of the protein in a 96-well plate. The final well volume is typically small (e.g., 10 µL).
-
Incubation: Seal the plate and incubate for 48 hours at 4°C to allow the protein to precipitate.
-
Separation: Centrifuge the plate to separate the precipitated protein from the soluble fraction in the supernatant.
-
Quantification: Measure the protein concentration in the supernatant, typically by measuring absorbance at 280 nm.
-
Data Analysis: Plot the soluble protein fraction against the PEG concentration. Fit the data to a sigmoid function to determine the PEG1/2 value, which is the PEG concentration at which 50% of the protein has precipitated and serves as a proxy for relative solubility.
In Vitro Cytotoxicity Assay
This assay is essential for evaluating the efficacy of ADCs constructed with different PEG linkers. The goal is to determine if the linker affects the drug's ability to kill target cancer cells.
Methodology (MTT-based):
-
Cell Culture: Culture the target cancer cell lines in the appropriate medium.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (with varying PEG linker lengths) in the cell culture medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate the cell viability percentage relative to untreated controls and plot it against ADC concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Pharmacokinetic (PK) Study in Rodents
A PK study is crucial for understanding how different PEG linkers affect the in vivo behavior of a drug conjugate, including its circulation half-life and clearance rate.
The general workflow for a typical PK study is outlined in the diagram below.
Methodology:
-
ADC Administration: Administer a single intravenous (IV) dose of the ADCs with different PEG linkers to groups of rodents (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0, 0.25, 1, 4, 8, 24, 48, 96, and 168 hours).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Quantification: Measure the concentration of the total antibody or the ADC in the plasma samples using a validated method like an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), area under the curve (AUC), and clearance rate.
Quantification of Protein Adsorption on Nanoparticles
This assay assesses the "antifouling" properties of a PEGylated surface, which is a direct consequence of its hydrophilicity. Lower protein adsorption indicates a more effective hydrophilic shield.
Methodology:
-
Incubation: Mix PEGylated nanoparticles (1 mg/mL) with human plasma (e.g., 20% v/v) and incubate at 37°C for 1 hour to allow for the formation of a protein corona.
-
Washing: Centrifuge the mixture to pellet the nanoparticles. Wash the pellet with PBS buffer three times to remove any loosely bound or unbound proteins.
-
Elution: Detach the "hard corona" proteins from the nanoparticle surface using an eluent containing a strong detergent like sodium dodecyl sulfate (SDS).
-
Quantification: Analyze the total protein content in the eluate using a standard protein quantification assay, such as the Micro BCA Protein Assay Kit.
-
Comparison: Compare the amount of adsorbed protein between nanoparticles with different PEG coatings to determine their relative antifouling performance.
Conclusion
The hydrophilicity of long-chain PEG linkers is a cornerstone of modern drug delivery and bioconjugation. By forming a protective, water-soluble shield, these linkers enhance the pharmacokinetic profile, solubility, and stability of therapeutic agents while reducing their immunogenicity. The rational design of PEGylated drugs—choosing the appropriate linker length, architecture, and attachment chemistry—is paramount for achieving optimal therapeutic outcomes. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess these properties, enabling the development of safer and more effective medicines. As research continues, novel PEG architectures and alternative hydrophilic polymers will further expand the toolkit for advanced drug design.
References
The Strategic Role of DBCO-PEG23-amine in Mitigating the Immunogenicity of Bioconjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of bioconjugates as therapeutic agents has revolutionized medicine. However, a significant hurdle in their clinical application is the potential for an immune response, leading to the generation of anti-drug antibodies (ADAs). This immunogenicity can neutralize the therapeutic effect, alter pharmacokinetics, and in some cases, cause adverse effects. A key strategy to overcome this challenge is the use of polyethylene glycol (PEG) linkers to "shield" the bioconjugate from the immune system. This technical guide provides an in-depth exploration of the role of DBCO-PEG23-amine, a bifunctional linker, in reducing the immunogenicity of conjugates.
The Mechanism of PEGylation in Reducing Immunogenicity
PEGylation, the covalent attachment of PEG chains to a molecule, is a well-established method for reducing the immunogenicity of therapeutic proteins.[1] The hydrophilic and flexible nature of the PEG chain creates a "hydrated shield" around the protein surface. This steric hindrance masks antigenic epitopes, which are the specific regions on the protein that are recognized by the immune system, thereby reducing recognition by B cells and subsequent antibody production.[1] Furthermore, PEGylation can reduce the uptake of the bioconjugate by antigen-presenting cells (APCs) like dendritic cells, a critical initial step in the activation of T-cells and the subsequent adaptive immune response.[2]
The length of the PEG chain is a critical parameter influencing its effectiveness in reducing immunogenicity. Longer PEG chains generally provide a greater shielding effect and a more significant increase in the hydrodynamic size of the conjugate, which can also prolong its circulation half-life.[1] However, excessively long PEG chains can sometimes lead to decreased biological activity of the conjugated molecule due to steric hindrance of its active site.[1] Therefore, the choice of PEG chain length, such as the 23 PEG units in this compound, represents a balance between maximizing the reduction in immunogenicity and preserving the therapeutic function of the bioconjugate.
Quantitative Analysis of Immunogenicity Reduction by PEGylation
The extent to which PEGylation reduces immunogenicity is dependent on several factors, including the properties of the protein itself, the site of PEG attachment, and the length and architecture of the PEG chain. While specific data for this compound is limited in publicly available literature, studies comparing different PEG chain lengths on various bioconjugates provide valuable insights into the expected impact.
| Bioconjugate Component | PEG Chain Length (Number of PEG units) | Observed Effect on Immunogenicity | Reference |
| Antibody-Drug Conjugate (ADC) | 2 and 4 | Higher tumor-to-plasma exposure ratios and greater tumor weight reduction were observed with longer PEG chains. | |
| Antibody-Drug Conjugate (ADC) | 8, 12, and 24 | Significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction compared to ADCs with 2 and 4 PEG units, suggesting improved pharmacokinetics and potentially reduced clearance by the immune system. | |
| Therapeutic Protein | 5 kDa vs. 20 kDa | A study on two different proteins showed that the influence of PEG size on immunogenicity was inconsistent and depended on the protein, mouse strain, and administration route, highlighting the need for case-by-case evaluation. | |
| Nanoparticles | 750 Da vs. 2000 Da vs. 5000 Da | PEGylated nanoparticles with a molecular weight of 5000 Da showed greater concentration in the blood compared to those with shorter PEG chains, indicating reduced clearance. |
Note: This table summarizes general trends observed in the literature. The precise reduction in immunogenicity for a conjugate using this compound will be specific to the molecule and should be determined experimentally.
Experimental Protocols for Assessing Immunogenicity
A tiered approach is recommended for evaluating the immunogenicity of bioconjugates. This typically involves screening for the presence of ADAs, confirming their specificity, and then characterizing their neutralizing potential.
Anti-Drug Antibody (ADA) Bridging ELISA
This assay is a common method for detecting ADAs in patient samples.
Principle: The bivalent nature of antibodies allows them to "bridge" two molecules of the drug, one coated on a microplate and the other labeled for detection.
Detailed Methodology:
-
Coating: Coat a 96-well high-binding microplate with the bioconjugate (without the this compound linker) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1-5% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted patient serum samples and positive/negative controls to the wells. Incubate for 1-2 hours at room temperature to allow ADAs to bind to the coated bioconjugate.
-
Washing: Repeat the washing step.
-
Detection: Add the bioconjugate labeled with a detection molecule (e.g., biotin or a fluorophore) at an optimized concentration. This labeled bioconjugate will bind to the other arm of the ADA, forming a "bridge". Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Generation: If using a biotinylated detection conjugate, add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes. After another wash step, add a TMB substrate. If using a fluorescently labeled detection conjugate, proceed directly to signal reading.
-
Measurement: Stop the reaction (if using HRP-TMB) and measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Compare the signal from patient samples to a pre-determined cut-off point established using negative control samples.
T-Cell Proliferation Assay
This assay measures the activation and proliferation of T-cells in response to the bioconjugate, providing an indication of a potential cell-mediated immune response.
Principle: T-cells, when activated by an antigen, will proliferate. This proliferation can be measured by the dilution of a fluorescent dye or the incorporation of a radioactive or colorimetric substrate.
Detailed Methodology (using CFSE dye):
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1-10 x 10^6 cells/mL in PBS and add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Washing: Wash the cells twice with complete RPMI medium.
-
Cell Culture: Resuspend the CFSE-labeled PBMCs in complete RPMI medium and plate them in a 96-well plate.
-
Stimulation: Add the test bioconjugate (with and without this compound) at various concentrations to the wells. Include positive (e.g., phytohemagglutinin) and negative (medium only) controls.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry. As the cells divide, the CFSE fluorescence intensity will be halved with each generation of daughter cells.
-
Data Analysis: Quantify the percentage of proliferating T-cells by analyzing the CFSE dilution profiles.
Cytokine Release Assay
This assay measures the release of cytokines from immune cells upon exposure to the bioconjugate, which can indicate an inflammatory or immunogenic response.
Principle: Activated immune cells release signaling molecules called cytokines. The levels of these cytokines in the cell culture supernatant can be quantified using methods like ELISA or multiplex bead arrays.
Detailed Methodology:
-
Cell Culture: Culture whole blood or isolated PBMCs from healthy donors.
-
Stimulation: Add the test bioconjugate (with and without this compound) at various concentrations to the cell cultures. Include positive (e.g., lipopolysaccharide) and negative (medium only) controls.
-
Incubation: Incubate the cultures for a specified period (e.g., 24-48 hours) at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the cultures and collect the supernatant.
-
Cytokine Measurement: Measure the concentration of key cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-2, IL-10) in the supernatant using a commercially available ELISA kit or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: Compare the levels of cytokines released in response to the PEGylated and non-PEGylated conjugates to the controls.
T-Cell Activation Signaling Pathway and the Impact of PEGylation
The activation of T-cells is a complex process initiated by the interaction of the T-cell receptor (TCR) with an antigen presented by an APC on a major histocompatibility complex (MHC) molecule. This interaction, along with co-stimulatory signals, triggers a cascade of intracellular signaling events leading to T-cell proliferation and differentiation. PEGylation can interfere with this process at the initial step of antigen uptake and processing by APCs.
Conclusion
This compound serves as a critical tool in the development of less immunogenic bioconjugates. The PEG23 component provides a hydrophilic shield that can mask antigenic epitopes and reduce uptake by immune cells, thereby mitigating the risk of an unwanted immune response. The DBCO and amine functionalities allow for versatile and specific conjugation to a wide range of therapeutic molecules. A thorough immunogenicity assessment, employing a tiered approach of in vitro and in vivo assays, is essential to confirm the reduced immunogenic potential of the final PEGylated bioconjugate. The rational design of bioconjugates, incorporating linkers like this compound, is a key strategy for improving the safety and efficacy of these promising therapeutics.
References
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using DBCO-PEG23-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][2][3] The linker technology connecting the antibody to the cytotoxic payload is a critical determinant of the ADC's stability, efficacy, and pharmacokinetic profile.
This document provides a detailed protocol for the synthesis of ADCs using a DBCO-PEG23-amine linker. This heterobifunctional linker facilitates a two-step conjugation strategy. First, the amine group of the linker is acylated with a payload that has been activated (e.g., with an NHS ester), or the payload's inherent carboxylic acid is coupled to the linker's amine. The DBCO (dibenzocyclooctyne) moiety of the resulting payload-linker construct is then conjugated to an azide-modified antibody via a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] This "click chemistry" approach is bioorthogonal, proceeding with high efficiency and specificity under mild, aqueous conditions without the need for a cytotoxic copper catalyst. The extended polyethylene glycol (PEG23) spacer enhances the solubility and stability of the final ADC, potentially reducing aggregation and improving its pharmacokinetic properties.
Principle of the Method
The synthesis of an ADC using a this compound linker is a sequential process:
-
Payload-Linker Conjugation: The primary amine of the this compound is covalently linked to a carboxylic acid group on the cytotoxic payload. This is typically achieved by activating the payload's carboxyl group into an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amine on the linker to form a stable amide bond.
-
Antibody Modification: In parallel, the monoclonal antibody is functionalized with azide groups. This can be accomplished by reacting the lysine residues on the antibody with an azide-containing reagent, such as an Azide-PEG-NHS ester.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified antibody is then reacted with the DBCO-functionalized payload. The DBCO group on the linker undergoes a highly specific and efficient cycloaddition reaction with the azide groups on the antibody, forming a stable triazole linkage.
-
Purification and Characterization: The resulting ADC is purified to remove unreacted payload-linker constructs, unconjugated antibody, and any aggregates. The purified ADC is then thoroughly characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and stability.
Experimental Protocols
Protocol 1: Preparation of DBCO-PEG23-Payload Conjugate
This protocol describes the conjugation of the this compound linker to a cytotoxic payload containing a carboxylic acid moiety.
Materials:
-
This compound
-
Cytotoxic payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Activation of Payload:
-
Dissolve the cytotoxic payload and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2.
-
Add DCC to the solution at a molar ratio of 1:1.1 relative to the payload.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C to form the NHS ester of the payload.
-
-
Conjugation to this compound:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add the activated payload solution to the this compound solution in a slight molar excess of the activated payload.
-
Incubate the reaction at room temperature for 2-4 hours with gentle stirring.
-
-
Purification:
-
Purify the resulting DBCO-PEG23-payload conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials.
-
Protocol 2: Azide Modification of the Antibody
This protocol details the introduction of azide groups onto the antibody surface.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG4-NHS ester (or similar azide-functionalized NHS ester)
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Reaction Setup:
-
Prepare a fresh stock solution of Azide-PEG4-NHS ester in anhydrous DMSO or DMF.
-
Add a 5-20 fold molar excess of the Azide-PEG4-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
-
Purification:
-
Remove the excess, unreacted Azide-PEG4-NHS ester by buffer exchange using a desalting column or by dialysis against the reaction buffer.
-
Protocol 3: ADC Synthesis via SPAAC
This protocol describes the final conjugation of the azide-modified antibody with the DBCO-PEG23-payload.
Materials:
-
Azide-modified antibody
-
DBCO-PEG23-payload
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Reaction vessel
Procedure:
-
Reaction Setup:
-
Add the DBCO-PEG23-payload to the purified azide-modified antibody solution. A molar excess of 1.5 to 5-fold of the DBCO-PEG23-payload is typically used.
-
-
Incubation:
-
Incubate the reaction at 4°C overnight or at room temperature for 2-4 hours with gentle mixing.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted DBCO-PEG23-payload. Hydrophobic interaction chromatography (HIC) can be used to separate ADC species with different drug-to-antibody ratios (DARs).
-
ADC Characterization
Thorough characterization is essential to ensure the quality, consistency, and stability of the synthesized ADC.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute that influences the ADC's efficacy and safety.
-
UV-Vis Spectroscopy: A relatively simple method that compares the absorbance at 280 nm (for the antibody) and the absorbance maximum of the payload to calculate the average DAR. This method is only suitable if the payload has a distinct chromophore.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, providing information on the distribution of DAR values.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often performed after reducing the ADC to separate the light and heavy chains, allowing for a more detailed analysis of drug distribution.
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the intact ADC and its subunits, allowing for accurate DAR determination.
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): The primary method for quantifying high molecular weight species (aggregates) and fragments.
Data Presentation
The following tables provide representative data for the synthesis and characterization of an ADC using a DBCO-PEG linker.
Table 1: Effect of Molar Excess of DBCO-Linker on Drug-to-Antibody Ratio (DAR)
| Molar Excess of DBCO-Linker-Payload | Average DAR (by UV-Vis) | DAR Distribution (by HIC) |
| 3 equivalents | 2.1 | DAR0: 10%, DAR2: 75%, DAR4: 15% |
| 5 equivalents | 3.8 | DAR0: 2%, DAR2: 30%, DAR4: 60%, DAR6: 8% |
| 10 equivalents | 5.5 | DAR2: 10%, DAR4: 50%, DAR6: 35%, DAR8: 5% |
Table 2: Characterization of Purified ADC (5-fold molar excess)
| Parameter | Result | Method |
| Average DAR | 3.8 | UV-Vis Spectroscopy |
| Purity | >98% | SEC-HPLC |
| Aggregates | <2% | SEC-HPLC |
| Endotoxin | <0.5 EU/mg | LAL Assay |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low DAR | Inefficient antibody modification | Increase molar excess of azide-NHS ester; check buffer pH (should be 7.2-8.0 for NHS ester reaction). |
| Inefficient SPAAC reaction | Increase molar excess of DBCO-payload; increase reaction time or temperature (e.g., room temperature for 4h or 37°C for 1h). | |
| Instability of DBCO linker | Use freshly prepared DBCO-payload solutions; store DBCO-containing reagents at -20°C, protected from light and moisture. | |
| High level of aggregation | Hydrophobicity of payload | Optimize the formulation buffer (e.g., add excipients like polysorbate). The PEG23 linker is designed to mitigate this. |
| High DAR | Reduce the molar excess of the DBCO-payload to achieve a lower average DAR. | |
| Inconsistent DAR between batches | Process variability | Ensure precise control of reaction parameters (molar ratios, temperature, time); use consistent sources and quality of reagents. |
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: General mechanism of action of an antibody-drug conjugate.
References
Application Notes and Protocols for Labeling Proteins with DBCO-PEG23-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the covalent labeling of proteins with DBCO-PEG23-amine. This protocol is designed for researchers in various fields, including chemical biology, drug development, and molecular imaging, who wish to incorporate a dibenzocyclooctyne (DBCO) moiety onto a protein of interest. The DBCO group is a key component in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the efficient and specific conjugation of the labeled protein to azide-containing molecules in complex biological environments without the need for a cytotoxic copper catalyst.[1][2]
The this compound linker contains a long polyethylene glycol (PEG) spacer which enhances the solubility and stability of the resulting conjugate and minimizes steric hindrance.[3] This protocol details the two-step process of first activating the protein's surface carboxyl groups (from aspartic and glutamic acid residues) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the coupling of the amine group of this compound to form a stable amide bond.
Quantitative Data Summary
The efficiency of the labeling reaction is influenced by several factors, including the molar ratios of the reagents, reaction time, and pH. The following table summarizes typical quantitative parameters for the labeling of proteins with this compound via EDC/NHS chemistry. Optimization may be required for specific proteins and applications.
| Parameter | Value | Notes |
| Activation Step | ||
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | MES (2-(N-morpholino)ethanesulfonic acid) is a non-amine, non-carboxylate buffer suitable for EDC chemistry.[1][4] |
| EDC Molar Excess (over protein) | 10-50 fold | The optimal ratio should be determined empirically. |
| NHS/sulfo-NHS Molar Excess (over protein) | 20-100 fold | NHS or its water-soluble analog, sulfo-NHS, is used to create a more stable amine-reactive intermediate. |
| Activation Time | 15-30 minutes | Incubation at room temperature. |
| Coupling Step | ||
| Coupling Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | The pH is raised to facilitate the reaction with the primary amine of this compound. |
| This compound Molar Excess (over protein) | 10-40 fold | The desired degree of labeling (DOL) will influence the required excess. |
| Coupling Time | 2-4 hours at room temperature or overnight at 4°C | Longer incubation times can improve labeling efficiency. |
| Quantification | ||
| DBCO Absorbance Maximum (λmax) | ~309 nm | Used to determine the degree of labeling (DOL). |
| Protein Absorbance Maximum (λmax) | ~280 nm | Used for protein concentration determination. |
| Typical Degree of Labeling (DOL) | 1-10 | The optimal DOL depends on the specific application and should be determined experimentally. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for labeling a protein with this compound.
Materials and Reagents
-
Protein of interest
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment for purification
Protocol: Two-Step Labeling of Protein Carboxyl Groups
Step 1: Activation of Protein Carboxyl Groups
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in Activation Buffer. Ensure the buffer is free of extraneous amines or carboxylates.
-
Reagent Preparation: Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or Activation Buffer. It is crucial to allow the EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Activation Reaction:
-
Add a 10- to 50-fold molar excess of EDC to the protein solution.
-
Immediately add a 20- to 100-fold molar excess of NHS or Sulfo-NHS to the reaction mixture.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring or rotation.
-
Step 2: Coupling of this compound
-
Buffer Exchange (Optional but Recommended): To achieve more precise control over the reaction conditions, the activated protein can be quickly purified from excess EDC and NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This also serves to raise the pH for the subsequent coupling step.
-
This compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Coupling Reaction:
-
If a buffer exchange was not performed, adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.
-
Add a 10- to 40-fold molar excess of the this compound stock solution to the activated protein solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 20% to avoid protein denaturation.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Step 3: Quenching and Purification
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl or hydroxylamine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Purification: Remove excess, unreacted this compound and other small molecule reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Quantification of Degree of Labeling (DOL)
The degree of labeling, which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified DBCO-labeled protein at 280 nm (A280) and 309 nm (A309).
-
Calculate the concentration of the protein, correcting for the absorbance of the DBCO group at 280 nm. A correction factor for the DBCO contribution to A280 is typically provided by the reagent manufacturer or can be determined experimentally (a typical value is around 0.90).
-
Protein Concentration (M) = [A280 - (A309 x Correction Factor)] / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)
-
-
Calculate the Degree of Labeling (DOL) using the following formula:
-
DOL = (A309 x ε_protein) / ([A280 - (A309 x Correction Factor)] x ε_DBCO) (where ε_DBCO is the molar extinction coefficient of the DBCO group at ~309 nm, typically ~12,000 M⁻¹cm⁻¹)
-
Visualizations
Experimental Workflow for this compound Labeling
Caption: Workflow for labeling protein carboxyl groups with this compound.
Signaling Pathway Context (Conceptual)
DBCO-labeled proteins are instrumental in studying various biological processes. For instance, a DBCO-labeled antibody can be used to track its target receptor on the cell surface. Following binding, this can initiate a signaling cascade, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The DBCO tag allows for the subsequent attachment of imaging agents (via click chemistry with an azide-fluorophore) to visualize these dynamic processes.
References
Application Notes and Protocols for Live Cell Imaging using DBCO-PEG23-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of DBCO-PEG23-amine in live cell imaging experiments. The protocols detailed below leverage the principles of bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "copper-free click chemistry," to enable the specific and efficient labeling of biomolecules in their native cellular environment.
Introduction to this compound and SPAAC
This compound is a bifunctional linker molecule designed for bioorthogonal labeling. It features a dibenzocyclooctyne (DBCO) group, a highly strained alkyne, which reacts specifically and rapidly with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[1][2] The amine group on the other end of the linker allows for conjugation to various molecules of interest, such as fluorophores, biotin, or drugs.[3][4] The long polyethylene glycol (PEG23) spacer enhances the water solubility and bioavailability of the molecule while minimizing steric hindrance.[4]
The reaction between DBCO and an azide, known as SPAAC, is a cornerstone of bioorthogonal chemistry. Its high specificity, rapid kinetics at physiological temperatures, and the biological inertness of both the azide and DBCO groups make it an ideal tool for labeling and visualizing dynamic processes within living cells.
Key Applications in Live Cell Imaging
-
Metabolic Labeling and Visualization: Introducing azide-containing metabolic precursors (e.g., azide-modified sugars, amino acids, or nucleosides) into cells allows for their incorporation into newly synthesized biomolecules such as glycoproteins, proteins, and DNA. Subsequent labeling with a this compound conjugated to a fluorophore enables the visualization of these molecules.
-
Cell Surface Labeling: Targeting and imaging cell surface receptors or other membrane-associated molecules by first modifying them with an azide group, followed by reaction with a fluorescent this compound conjugate.
-
Pulse-Chase Experiments: Studying the temporal dynamics of biomolecule synthesis, trafficking, and degradation by introducing an azide label for a specific period (pulse) and then monitoring the fate of the labeled molecules over time (chase).
Quantitative Data for Experimental Design
The efficiency of the SPAAC reaction in live cells is dependent on several factors, including reagent concentrations, incubation times, and the specific cell type. The following tables summarize key quantitative parameters to aid in the design of your experiments.
| Parameter | Recommended Range | Notes | References |
| DBCO Reagent Concentration | 10 - 50 µM | Higher concentrations can increase labeling efficiency but should be optimized to minimize potential cytotoxicity for long incubations. | |
| Incubation Time (SPAAC) | 15 minutes - 2 hours | Shorter times are often sufficient due to the fast reaction kinetics of DBCO. Optimization is recommended for each cell type and target. | |
| Temperature | 37°C | The reaction proceeds efficiently at physiological temperatures. | |
| pH | Physiological pH (~7.4) | The SPAAC reaction is robust within the physiological pH range. | |
| Azide Precursor (e.g., Ac₄ManNAz) | 25 - 50 µM | For metabolic labeling of cell surface glycans. | |
| Azide Precursor Incubation | 24 - 72 hours | Allows for sufficient incorporation of the azide-modified precursor into the target biomolecules. |
Table 1: Recommended Reaction Conditions for DBCO-Based Live Cell Labeling.
| Cyclooctyne | Relative Reaction Rate with Azides | Key Features | References |
| DBCO | Fast | High reactivity and stability, widely used for bioorthogonal labeling. | |
| BCN | Moderate | Another common cyclooctyne, generally exhibits slower kinetics than DBCO. |
Table 2: Comparison of Common Cyclooctynes for Live Cell SPAAC Reactions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans and Fluorescence Imaging
This protocol describes the metabolic incorporation of an azide-containing sugar (peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) into cellular glycans, followed by fluorescent labeling with a this compound-fluorophore conjugate for visualization.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549, or your cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
This compound conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope with appropriate filter sets and a live-cell imaging chamber
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in sterile DMSO.
-
Dilute the Ac₄ManNAz stock solution in complete cell culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azide sugar into cell surface glycans.
-
-
SPAAC Reaction (Click Labeling):
-
Prepare a stock solution of the this compound-fluorophore conjugate in DMSO.
-
Dilute the DBCO-fluorophore conjugate in pre-warmed complete culture medium to a final concentration of 10-20 µM.
-
Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 (e.g., 1 µg/mL) in live-cell imaging medium for 5-10 minutes.
-
Wash the cells once more with pre-warmed live-cell imaging medium.
-
-
Live Cell Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Immediately proceed with imaging using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
-
Mandatory Visualizations
Caption: Workflow for metabolic labeling and imaging using SPAAC.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Troubleshooting and Optimization
-
Low Signal:
-
Increase the concentration of the DBCO-fluorophore conjugate.
-
Increase the incubation time for the SPAAC reaction.
-
Ensure efficient metabolic incorporation of the azide precursor by optimizing its concentration and incubation time.
-
-
High Background:
-
Ensure thorough washing after the SPAAC reaction to remove unbound DBCO-fluorophore.
-
Reduce the concentration of the DBCO-fluorophore conjugate.
-
Consider using a live-cell imaging medium with reduced background fluorescence.
-
-
Cell Toxicity:
-
Although DBCO reagents generally have low toxicity, it is crucial to assess cell viability, especially for long-term imaging experiments.
-
Perform a dose-response curve to determine the optimal, non-toxic concentration of the DBCO-fluorophore conjugate for your specific cell line.
-
Minimize exposure to excitation light during imaging to reduce phototoxicity.
-
By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of live-cell imaging applications, enabling new insights into complex biological processes.
References
Application Notes and Protocols for Surface Modification of Biomaterials using DBCO-PEG23-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of biomaterials is a critical step in the development of advanced drug delivery systems, diagnostic platforms, and tissue engineering scaffolds. A properly functionalized surface can enhance biocompatibility, improve stability, and provide specific sites for the covalent attachment of targeting ligands, therapeutic molecules, or imaging agents. DBCO-PEG23-amine is a heterobifunctional linker that offers a powerful and versatile solution for surface modification.
This molecule features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a primary amine (-NH2) for covalent attachment to a variety of surfaces. The long-chain polyethylene glycol (PEG) spacer, consisting of 23 ethylene glycol units, imparts hydrophilicity to the modified surface, which can reduce non-specific protein adsorption and improve the pharmacokinetic profile of the conjugated biomaterial.[1][2]
Key Features of this compound:
-
Amine Group: Allows for covalent conjugation to surfaces rich in carboxylic acids or to those that can be activated to react with amines.[3]
-
DBCO Group: Enables highly efficient and biocompatible copper-free click chemistry reactions with azide-containing molecules.[4] This bioorthogonal reaction is ideal for use in biological systems as it does not interfere with native biochemical processes.[5]
-
PEG23 Spacer: The hydrophilic polyethylene glycol chain enhances water solubility, reduces immunogenicity, and provides a flexible spacer to minimize steric hindrance.
This document provides detailed application notes and protocols for the use of this compound in the surface modification of biomaterials.
Data Presentation
The following tables summarize representative quantitative data demonstrating the effects of surface modification with PEG linkers. While this data is not specific to this compound, it provides an illustrative example of the expected changes in the physicochemical properties of biomaterials upon PEGylation.
Table 1: Representative Changes in Nanoparticle Characteristics after Surface Modification
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Nanoparticles | 100 ± 2.5 | 0.15 ± 0.02 | -25.3 ± 1.8 |
| After this compound Conjugation | 125 ± 3.1 | 0.12 ± 0.03 | -10.1 ± 2.2 |
| After Azide-Ligand Click Reaction | 135 ± 3.5 | 0.14 ± 0.02 | -15.7 ± 1.9 |
Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0x |
| PEG4 | ~6.2 | 0.73x |
| PEG8 | ~4.1 | 0.48x |
| PEG12 | ~3.5 | 0.41x |
| PEG24 (Illustrative) | ~2.0 | ~0.24x |
Note: Data for PEG24 is an extrapolation to illustrate the general trend of decreased clearance with increased PEG length.
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Biomaterials with this compound
This protocol describes the covalent attachment of this compound to a biomaterial surface presenting carboxylic acid groups (e.g., carboxylated nanoparticles, sensor chips, or hydrogels) using EDC/NHS chemistry.
Materials:
-
Carboxylated biomaterial
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Immediately before use, prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and NHS/Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer.
-
-
Activation of Carboxylated Surface:
-
Wash the carboxylated biomaterial with Activation Buffer to equilibrate the pH.
-
Prepare a solution of EDC and NHS in Activation Buffer. A common starting point is a 2-5 fold molar excess of EDC/NHS over the available carboxyl groups on the biomaterial.
-
Immerse the biomaterial in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Conjugation of this compound:
-
Remove the activation solution and immediately wash the biomaterial with Coupling Buffer.
-
Dilute the this compound stock solution to the desired final concentration in Coupling Buffer. A 5-20 fold molar excess of the linker over the activated carboxyl groups is recommended as a starting point.
-
Immerse the activated biomaterial in the this compound solution and incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Remove the linker solution.
-
Immerse the biomaterial in the Quenching Buffer for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
-
Wash the biomaterial thoroughly with Coupling Buffer (e.g., 3 x 5 minutes) to remove unreacted reagents and byproducts.
-
-
Purification and Storage:
-
For nanoparticle suspensions, purify by dialysis or using desalting columns.
-
The DBCO-functionalized biomaterial is now ready for the subsequent click chemistry reaction. Store at 4°C in a suitable buffer, protected from light.
-
Protocol 2: Copper-Free Click Chemistry of an Azide-Modified Biomolecule to a DBCO-Functionalized Surface
This protocol describes the conjugation of an azide-containing molecule (e.g., a peptide, protein, or small molecule) to the DBCO-modified biomaterial surface.
Materials:
-
DBCO-functionalized biomaterial (from Protocol 1)
-
Azide-modified biomolecule
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (ensure it is azide-free)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified biomolecule in the Reaction Buffer.
-
Ensure the DBCO-functionalized biomaterial is in the Reaction Buffer.
-
-
Click Reaction:
-
Add the azide-modified biomolecule to the DBCO-functionalized biomaterial. A 2-10 fold molar excess of the azide-modified biomolecule over the available DBCO groups is recommended.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle agitation. The reaction progress can be monitored by analytical techniques such as HPLC or spectroscopy if applicable.
-
-
Washing and Purification:
-
After the incubation period, wash the biomaterial extensively with the Reaction Buffer to remove any unreacted azide-modified biomolecule. For nanoparticle suspensions, purification can be achieved through dialysis, size exclusion chromatography, or centrifugation.
-
-
Characterization and Storage:
-
The final surface-modified biomaterial can be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), contact angle measurements, or functional assays.
-
Store the final conjugate under conditions appropriate for the immobilized biomolecule.
-
Mandatory Visualizations
Caption: Experimental workflow for the surface modification of a carboxylated biomaterial.
Caption: Potential signaling pathway activated by a ligand immobilized on a PEGylated surface.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylated graphene oxide elicits strong immunological responses despite surface passivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cms.nju.edu.cn [cms.nju.edu.cn]
- 4. Recent advances in surface plasmon resonance based techniques for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Covalent Immobilization of DBCO-PEG23-amine onto Carboxylated Solid Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of solid supports with bioactive molecules is a cornerstone of modern biotechnology and drug development. Applications ranging from biosensors and immunoassays to solid-phase synthesis and targeted drug delivery rely on the stable and specific immobilization of probes, ligands, or therapeutic agents. This application note provides a detailed protocol for the covalent conjugation of DBCO-PEG23-amine to carboxylated solid supports using the robust and widely-used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
This compound is a heterobifunctional linker that combines a dibenzocyclooctyne (DBCO) group with a primary amine, separated by a 23-unit polyethylene glycol (PEG) spacer.[][2] The terminal amine group allows for covalent attachment to carboxyl groups present on various solid supports, such as beads, nanoparticles, and microplates.[3][4] The DBCO moiety facilitates copper-free "click chemistry," a bioorthogonal reaction with azide-containing molecules, enabling the subsequent, highly specific attachment of biomolecules of interest.[5] The hydrophilic PEG spacer enhances water solubility, reduces non-specific binding, and provides a flexible linker arm to minimize steric hindrance.
This document offers a step-by-step guide for the activation of carboxylated surfaces, conjugation with this compound, and subsequent characterization of the functionalized support.
Reaction Principle
The conjugation of this compound to a carboxylated solid support is a two-step process mediated by EDC and NHS.
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups (-COOH) on the solid support to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is converted into a more stable amine-reactive NHS ester. This step improves the efficiency of the conjugation reaction by increasing the lifetime of the activated carboxyl group.
-
Amine Coupling: The primary amine (-NH2) of the this compound molecule attacks the NHS ester, forming a stable amide bond and releasing NHS. This results in the covalent immobilization of the DBCO-PEG23 linker onto the solid support.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # |
| This compound | BroadPharm | BP-24343 |
| Carboxylated Solid Support (e.g., magnetic beads, microplate) | Varies | Varies |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) | Thermo Fisher Scientific | 22980 |
| N-hydroxysuccinimide (NHS) | Thermo Fisher Scientific | 24500 |
| Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 | - | - |
| Wash Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4 | - | - |
| Coupling Buffer: 1X PBS, pH 7.4 | - | - |
| Quenching Solution: 1 M Ethanolamine, pH 8.5 | - | - |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Varies | Varies |
Note: This is an exemplary list. Equivalent reagents from other suppliers can be used.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0): Prepare a solution of 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) and 0.5 M Sodium Chloride in deionized water. Adjust the pH to 6.0 with 1 M NaOH.
-
Wash and Coupling Buffers (1X PBS, pH 7.4): Prepare a standard 1X PBS solution and adjust the pH to 7.4.
-
Quenching Solution (1 M Ethanolamine, pH 8.5): Prepare a 1 M solution of ethanolamine in deionized water and adjust the pH to 8.5 with 1 M HCl.
-
This compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Prepare this solution fresh before use.
-
EDC and NHS Solutions: Immediately before use, dissolve EDC and NHS in Activation Buffer to the desired concentrations (see Protocol 2). EDC is moisture-sensitive and hydrolyzes in aqueous solutions.
Protocol 2: Conjugation of this compound to Carboxylated Solid Support
This protocol is a general guideline. Optimal conditions, including the concentrations of EDC, NHS, and this compound, as well as reaction times, may need to be determined empirically for each specific application.
Step 1: Washing the Carboxylated Solid Support
-
Resuspend the carboxylated solid support (e.g., beads) in Wash Buffer.
-
Separate the support from the buffer (e.g., via centrifugation or magnetic separation).
-
Discard the supernatant.
-
Repeat steps 1-3 two more times.
-
After the final wash, resuspend the support in Activation Buffer.
Step 2: Activation of the Carboxyl Groups
-
To the resuspended solid support in Activation Buffer, add the freshly prepared EDC and NHS solutions. A typical starting point is a final concentration of 2 mM EDC and 5 mM NHS.
-
Incubate for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or shaker).
Step 3: Washing after Activation
-
Separate the solid support from the activation solution.
-
Wash the support twice with ice-cold Activation Buffer to remove excess EDC and NHS.
Step 4: Conjugation with this compound
-
Immediately after washing, resuspend the activated solid support in Coupling Buffer.
-
Add the this compound stock solution to the desired final concentration. A 10-50 fold molar excess of this compound relative to the available carboxyl groups is a common starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 5: Quenching of Unreacted Sites
-
Separate the solid support from the coupling solution.
-
Resuspend the support in the Quenching Solution.
-
Incubate for 30 minutes at room temperature with gentle mixing to block any unreacted NHS-esters.
Step 6: Final Washing
-
Separate the solid support from the quenching solution.
-
Wash the support three times with Wash Buffer.
-
Resuspend the DBCO-functionalized solid support in a suitable storage buffer (e.g., PBS with 0.05% sodium azide).
-
Store at 4°C until further use.
Characterization of DBCO-Functionalized Solid Support
Confirmation of successful conjugation is crucial. Several methods can be employed to characterize the DBCO-functionalized surface.
Protocol 3: Qualitative Confirmation with a Fluorescent Azide
-
Resuspend a small aliquot of the DBCO-functionalized and a control (unfunctionalized) solid support in Coupling Buffer.
-
Add a fluorescent azide probe (e.g., Azide-Fluor 488) to both samples.
-
Incubate for 1 hour at room temperature in the dark with gentle mixing.
-
Wash the supports extensively with Wash Buffer to remove any unbound fluorescent probe.
-
Analyze the supports using a suitable method (e.g., fluorescence microscopy for beads or a plate reader for microplates). A significantly higher fluorescence signal from the DBCO-functionalized support compared to the control indicates successful conjugation.
Protocol 4: Quantification of Surface DBCO Groups using UV-Vis Spectroscopy
This method relies on the characteristic absorbance of the DBCO group.
-
React a known amount of the DBCO-functionalized support with an excess of an azide-containing molecule that undergoes a change in its UV-Vis spectrum upon reaction (e.g., an azide-functionalized dye).
-
After the reaction, separate the solid support and measure the change in absorbance of the supernatant at the relevant wavelength.
-
Correlate the change in absorbance to the amount of reacted azide using a standard curve, which will correspond to the amount of accessible DBCO groups on the surface.
Data Presentation
The efficiency of the conjugation reaction can be influenced by several factors. The following tables provide typical ranges for key parameters and expected outcomes. Note: These values are illustrative and should be optimized for your specific solid support and application.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Notes |
| EDC Concentration | 2 - 10 mM | Higher concentrations may lead to crosslinking. |
| NHS Concentration | 5 - 20 mM | A molar excess of NHS over EDC is recommended. |
| This compound Concentration | 10 - 100 fold molar excess | Relative to available carboxyl groups. |
| Activation Time | 15 - 30 minutes | Longer times can lead to hydrolysis of the NHS ester. |
| Conjugation Time | 2 hours at RT to overnight at 4°C | Longer incubation at 4°C can improve efficiency. |
| pH of Activation Buffer | 5.5 - 6.5 | Optimal for EDC/NHS chemistry. |
| pH of Coupling Buffer | 7.2 - 8.0 | Favorable for the reaction of amines with NHS esters. |
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS | Use fresh, high-quality reagents. Prepare solutions immediately before use. |
| Hydrolysis of NHS ester | Perform the conjugation step immediately after activation. | |
| Suboptimal pH | Ensure the pH of the activation and coupling buffers is correct. | |
| Steric hindrance | Consider using a longer PEG spacer if available. | |
| High Non-specific Binding | Incomplete quenching | Ensure the quenching step is performed thoroughly. |
| Insufficient washing | Increase the number and volume of wash steps. | |
| Hydrophobic interactions | Include a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffers. |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Reaction mechanism of EDC/NHS mediated amine coupling.
References
Application Notes: Streamlined Fluorescent Dye Attachment Using DBCO-PEG23-amine for Bioorthogonal Labeling
Introduction
This application note provides a detailed experimental procedure for the attachment of fluorescent dyes using DBCO-PEG23-amine, a heterobifunctional linker designed for advanced bioconjugation applications. The molecule features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a long polyethylene glycol (PEG23) spacer, and a terminal primary amine.[1][2] The primary amine allows for straightforward conjugation to amine-reactive fluorescent dyes (e.g., those activated with N-hydroxysuccinimide [NHS] esters).[1] The hydrophilic PEG spacer enhances the water solubility of the resulting conjugate and minimizes steric hindrance, improving reaction efficiency.[3][4] The DBCO group facilitates a highly specific and bioorthogonal reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry approach is ideal for labeling sensitive biological samples and for in vivo applications due to its high biocompatibility, as it avoids the need for cytotoxic copper catalysts.
These protocols are designed for researchers, scientists, and drug development professionals engaged in creating fluorescent probes for applications such as molecular imaging, protein tracking, and targeted drug delivery.
Experimental Overview and Workflow
The overall process involves a two-stage strategy. First, an amine-reactive fluorescent dye is covalently attached to the primary amine of this compound. The resulting DBCO-functionalized dye is then purified and can be used in a second stage to label any biomolecule that has been modified to contain an azide group.
Figure 1: General experimental workflow for creating and utilizing a DBCO-functionalized fluorescent dye.
Protocol 1: Synthesis of a DBCO-Functionalized Fluorescent Dye
This protocol details the reaction of an amine-reactive (NHS ester) fluorescent dye with the primary amine of this compound.
Materials and Equipment:
-
This compound
-
Amine-Reactive Fluorescent Dye (NHS ester)
-
Anhydrous, amine-free Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Analysis: Mass Spectrometer, UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Equilibrate the vials of the this compound and the dye-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the dye-NHS ester in anhydrous DMSO.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the desired volume of this compound stock solution to an appropriate volume of Reaction Buffer.
-
Add a 1.5 to 3-fold molar excess of the dissolved dye-NHS ester to the reaction mixture.
-
Ensure the final concentration of DMSO in the reaction mixture is below 20% to maintain the stability of the target molecules.
-
Incubate the reaction for 60-90 minutes at room temperature, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted dye-NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify the resulting Dye-PEG23-DBCO conjugate using reverse-phase HPLC to separate it from unreacted dye, this compound, and quenching byproducts.
-
Collect fractions and analyze them using a UV-Vis spectrophotometer. The desired product will exhibit absorbance peaks corresponding to both the dye and the DBCO group (~309 nm).
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Lyophilize the purified fractions and store the final product at -20°C, protected from light.
-
Protocol 2: Labeling of an Azide-Modified Biomolecule
This protocol describes the copper-free click reaction between the synthesized Dye-PEG23-DBCO and an azide-containing biomolecule.
Materials and Equipment:
-
Purified Dye-PEG23-DBCO (from Protocol 1)
-
Azide-modified biomolecule (e.g., protein, peptide, or oligonucleotide)
-
Reaction Buffer: PBS, pH 7.4 (or other non-azide containing buffer)
-
Purification: Desalting spin columns (e.g., Zeba™) or Size-Exclusion Chromatography (SEC)
-
Analysis: SDS-PAGE, fluorescence microscopy, or flow cytometry, as appropriate for the biomolecule
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the purified Dye-PEG23-DBCO in the Reaction Buffer.
-
Add a 5 to 10-fold molar excess of the Dye-PEG23-DBCO solution to the azide-modified biomolecule.
-
Mix gently to combine. Reactions are efficient at a wide range of concentrations and temperatures (4-37°C).
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. Longer incubation times can improve reaction efficiency.
-
The reaction progress can be monitored by the decrease in DBCO absorbance at ~309 nm.
-
-
Purification:
-
Remove the excess, unreacted Dye-PEG23-DBCO using a desalting spin column or by SEC. Equilibrate the column with the desired storage buffer before applying the sample.
-
-
Analysis and Storage:
-
Confirm the successful conjugation of the fluorescent dye to the biomolecule. For proteins, this can be visualized as a shift in molecular weight on an SDS-PAGE gel.
-
The degree of labeling (DOL) can be determined by measuring the absorbance of the biomolecule (e.g., at 280 nm for protein) and the dye at its absorbance maximum.
-
Store the final fluorescently labeled biomolecule under appropriate conditions (e.g., at 4°C or -20°C), protected from light.
-
Core Reaction Principles
The two protocols rely on distinct but complementary chemical reactions. The first protocol forms a stable amide bond, while the second utilizes the highly specific SPAAC reaction.
Figure 2: Chemical principles of the two-stage labeling strategy.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the described protocols, compiled from established methodologies.
| Parameter | Recommended Value/Range | Protocol Stage | Notes |
| Molar Excess (Dye-NHS : Amine) | 1.5 - 3 fold | 1: Synthesis | A modest excess of the dye ensures efficient conjugation to the linker without being wasteful. |
| Molar Excess (DBCO : Azide) | 5 - 10 fold | 2: Labeling | A higher excess of the DBCO-dye drives the click reaction to completion. |
| Reaction pH (Amide Formation) | 7.0 - 9.0 | 1: Synthesis | NHS ester hydrolysis is rapid at high pH, while amine reactivity is low at acidic pH. |
| Reaction pH (SPAAC) | 4.0 - 11.0 | 2: Labeling | The copper-free click reaction is highly robust and largely pH-insensitive. |
| Reaction Temperature | 4 - 37 °C | Both | Reactions proceed well at room temperature; 4°C can be used for overnight incubations. |
| Reaction Time (Amide Formation) | 60 - 90 minutes | 1: Synthesis | Typical incubation time at room temperature for NHS ester reactions. |
| Reaction Time (SPAAC) | 2 - 4 hours (or overnight) | 2: Labeling | Reaction is generally complete within a few hours at room temperature. |
| Solvent (Stock Solutions) | Anhydrous DMSO or DMF | Both | Required to dissolve the typically hydrophobic dye and linker reagents. |
| Final DMSO Concentration | < 20% (v/v) | Both | High concentrations of organic solvents can denature proteins or affect reaction kinetics. |
| DBCO Absorbance Maximum | ~309 nm | Both | Useful for monitoring the consumption of DBCO-containing reagents during the SPAAC reaction. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Hydrolysis of NHS Ester: Reagent was exposed to moisture before use. 2. Suboptimal pH: Reaction buffer pH was too low (<7.0) for the NHS reaction. 3. Presence of Amines: Buffer contained primary amines (e.g., Tris) that competed with the target. 4. Insufficient Molar Excess: The molar ratio of dye or DBCO reagent was too low. | 1. Always equilibrate reagents to room temperature before opening and use anhydrous DMSO for stock solutions. 2. Ensure the conjugation buffer pH is between 7.0 and 9.0 for NHS chemistry. 3. Use a non-amine buffer like PBS or HEPES for the NHS reaction. 4. Optimize the molar excess of the labeling reagent; perform a titration if necessary. |
| Precipitation of Reagents/Protein | 1. High Dye Hydrophobicity: The fluorescent dye is poorly soluble in aqueous buffer. 2. High DMSO Concentration: The final concentration of the organic solvent is too high, causing protein denaturation. | 1. The PEG spacer on the this compound helps, but ensure adequate mixing and avoid overly concentrated stock solutions. 2. Keep the final DMSO concentration below 20%. |
| Difficulty in Purification | 1. Co-elution of Products: Unconjugated and conjugated molecules have similar properties. 2. Excess Reagent: A very large excess of labeling reagent was used, overwhelming the purification column. | 1. For HPLC, optimize the gradient to improve separation. For desalting columns, ensure the molecular weight cutoff is appropriate. 2. Use the recommended molar excess to minimize the amount of unreacted small molecules that need to be removed. |
| No Reaction in SPAAC Step | 1. Azide Buffer Contamination: The reaction or storage buffer contained sodium azide, which reacted with the DBCO group. 2. Degradation of DBCO: The DBCO group can degrade over time with prolonged storage or exposure to certain conditions. | 1. Never use sodium azide as a preservative in buffers intended for DBCO click chemistry. 2. Use freshly prepared or properly stored DBCO-functionalized reagents. Store at -20°C and protect from light. |
References
Bioconjugation of Oligonucleotides using DBCO-PEG23-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the bioconjugation of oligonucleotides utilizing a DBCO-PEG23-amine linker. The methodologies described herein leverage the principles of copper-free click chemistry, a robust and bioorthogonal reaction ideal for creating stable oligonucleotide conjugates for a wide range of applications in diagnostics, therapeutics, and biotechnology.
Introduction
Oligonucleotide conjugates are pivotal in the advancement of targeted therapies, diagnostic assays, and fundamental biological research. The covalent attachment of molecules such as peptides, proteins, antibodies, or small molecules to oligonucleotides can enhance their therapeutic efficacy, cellular uptake, and target specificity. One of the most efficient methods for achieving this is through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry".
This protocol focuses on the use of this compound, a heterobifunctional linker. This linker contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azide-modified molecules, and an amine (-NH2) group that serves as a versatile handle for conjugation to a variety of substrates via well-established amine-reactive chemistries (e.g., NHS esters, isothiocyanates). The long-chain polyethylene glycol (PEG) spacer (23 PEG units) enhances aqueous solubility, reduces steric hindrance, and minimizes potential immunogenicity of the final conjugate.[][2][3]
There are two primary strategies for using this compound to conjugate oligonucleotides:
-
Strategy A: An amine-modified oligonucleotide is reacted with a molecule that has been pre-functionalized with this compound (via its amine group).
-
Strategy B: An azide-modified oligonucleotide is directly reacted with a molecule that has been functionalized with this compound.
This document will detail the protocol for creating a DBCO-activated molecule using this compound and its subsequent conjugation to an azide-modified oligonucleotide.
Principle of the Method
The overall process involves a two-stage conjugation strategy. First, the primary amine of this compound is reacted with an activated functional group (e.g., an N-hydroxysuccinimide (NHS) ester) on the molecule of interest (e.g., a protein, peptide, or small molecule). This creates a DBCO-activated molecule. In the second stage, this DBCO-activated molecule is reacted with an azide-modified oligonucleotide via SPAAC. The DBCO group reacts specifically and efficiently with the azide group to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[4][5]
Materials and Reagents
| Reagent/Material | Supplier (Example) | Notes |
| This compound | BroadPharm, AxisPharm | Store at -20°C, protect from moisture. |
| Azide-modified Oligonucleotide | Custom Synthesis Provider | HPLC purified. 5' or 3' modification. |
| Molecule of Interest (with NHS ester) | Various | Must be amine-reactive. |
| Conjugation Buffer (e.g., PBS, pH 7.2-7.4) | Standard Lab Supplier | Avoid buffers containing primary amines (e.g., Tris). |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving water-insoluble reagents. |
| Desalting Columns (e.g., NAP-5) | Cytiva | For purification of small molecules. |
| Reverse-Phase HPLC System | Waters, Agilent | For purification and analysis of conjugates. |
| Mass Spectrometer | Waters, Thermo Fisher | For characterization of conjugates. |
| UV-Vis Spectrophotometer | Standard Lab Supplier | For quantification of oligonucleotides and conjugates. |
Experimental Protocols
Protocol 1: Activation of a Molecule with this compound
This protocol describes the reaction of an NHS ester-functionalized molecule with this compound.
1. Reagent Preparation:
- Equilibrate this compound and the NHS ester-activated molecule to room temperature before opening to prevent moisture condensation.
- Dissolve the NHS ester-activated molecule in an appropriate buffer (e.g., PBS, pH 7.2-7.4) to a final concentration of 1-10 mg/mL.
- Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
2. Conjugation Reaction:
- Add a 5- to 20-fold molar excess of the this compound solution to the solution of the NHS ester-activated molecule.
- The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to maintain the stability of most biomolecules.
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.
3. Purification of the DBCO-activated Molecule:
- Remove the excess, unreacted this compound and reaction byproducts.
- For proteins and other large molecules, purification can be achieved by dialysis or using desalting columns.
- For smaller molecules, reverse-phase HPLC is the recommended purification method.
4. Characterization:
- Confirm successful conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS), which will show a mass shift corresponding to the addition of the DBCO-PEG23 moiety.
Protocol 2: Conjugation of DBCO-activated Molecule to Azide-modified Oligonucleotide
This protocol outlines the copper-free click chemistry reaction between the DBCO-activated molecule and an azide-modified oligonucleotide.
1. Reagent Preparation:
- Dissolve the azide-modified oligonucleotide in a suitable reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mM.
- The purified DBCO-activated molecule from Protocol 1 should be in a compatible buffer.
2. Click Chemistry Reaction:
- Combine the DBCO-activated molecule and the azide-modified oligonucleotide in a reaction tube. A 1.5- to 3-fold molar excess of the DBCO-activated molecule relative to the azide-modified oligonucleotide is recommended to drive the reaction to completion.
- Incubate the reaction at room temperature for 4-12 hours. For larger molecules or more dilute reactions, the incubation time can be extended to 24 hours. The reaction can also be performed at 4°C overnight.
3. Purification of the Oligonucleotide Conjugate:
- The purification method will depend on the properties of the final conjugate.
- Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for purifying oligonucleotide conjugates, as the addition of the DBCO-PEG-molecule moiety will increase the hydrophobicity and retention time compared to the unconjugated oligonucleotide. Ion-pair reversed-phase chromatography (IP-RP) is a preferred method for purity analysis of oligonucleotide drugs.
- Size-Exclusion Chromatography (SEC): Useful for separating the larger conjugate from smaller, unreacted starting materials.
- Desalting Columns/Cartridges: Can be used for rapid removal of salts and small molecule impurities.
4. Characterization and Quantification:
- UV-Vis Spectroscopy: Determine the concentration of the oligonucleotide conjugate by measuring the absorbance at 260 nm. The DBCO group has a characteristic absorbance around 309 nm, which can be used to confirm its presence.
- Mass Spectrometry: Confirm the identity and purity of the final conjugate by ESI-MS or MALDI-TOF MS.
- Gel Electrophoresis: Capillary Gel Electrophoresis (CGE) or SDS-PAGE (for large conjugates) can be used to assess purity and confirm the increase in molecular weight upon conjugation.
Quantitative Data Summary
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Molar Excess of this compound for Activation | 5 - 20 fold | Titration Experiments | |
| Molar Excess of DBCO-activated Molecule for Click Reaction | 1.5 - 3 fold | Titration Experiments | |
| Reaction Time for DBCO Activation (NHS ester) | 1 - 2 hours | HPLC, Mass Spectrometry | |
| Reaction Time for Click Chemistry (SPAAC) | 4 - 24 hours | HPLC, Mass Spectrometry | |
| Typical Conjugation Efficiency | High to Quantitative | HPLC, Gel Electrophoresis | |
| Purity of Final Conjugate (Post-HPLC) | >95% | HPLC, CGE |
Visualizations
Caption: Workflow for oligonucleotide conjugation using this compound.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inactive reagents (hydrolysis of NHS ester, degradation of DBCO). | Use fresh reagents. Equilibrate to room temperature before opening to prevent moisture contamination. |
| Suboptimal pH of reaction buffer. | Ensure the conjugation buffer for the NHS ester reaction is within the pH range of 7-9. | |
| Steric hindrance. | The PEG23 spacer is designed to minimize this, but for very bulky molecules, consider a longer PEG spacer. | |
| Difficulty in Purification | Co-elution of conjugated and unconjugated species. | Optimize the HPLC gradient to improve separation. For cartridge purification, ensure proper loading and washing conditions. |
| Degradation of Oligonucleotide | Nuclease contamination. | Use nuclease-free water and reagents throughout the process. |
| Suboptimal pH. | Maintain the pH of the reaction and purification buffers within a stable range for the oligonucleotide. |
Conclusion
The use of this compound provides a robust and efficient method for the bioconjugation of oligonucleotides. The copper-free SPAAC reaction is highly specific and biocompatible, making it suitable for a wide array of sensitive biological molecules. The protocols and data presented here offer a comprehensive guide for researchers to successfully synthesize and purify well-defined oligonucleotide conjugates for their specific applications in drug development, diagnostics, and beyond.
References
Application Note: DBCO-PEG23-amine Amine-to-Carboxyl Coupling Methods
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the covalent conjugation of DBCO-PEG23-amine to carboxyl-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This compound is a bifunctional linker featuring a terminal amine group for covalent attachment and a DBCO (Dibenzocyclooctyne) moiety for subsequent copper-free click chemistry reactions[1][2][3]. The inclusion of a 23-unit polyethylene glycol (PEG) spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate[1][2]. This protocol outlines the chemical principles, required materials, step-by-step experimental procedures, and purification strategies for achieving efficient and stable amide bond formation.
Principle of the Method: EDC/NHS Chemistry
The conjugation of the primary amine on this compound to a carboxylic acid is a two-step process facilitated by EDC and NHS (or its water-soluble analog, Sulfo-NHS). This method is favored as it minimizes polymerization of biomolecules that contain both amine and carboxyl groups.
-
Activation of Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate readily reacts with NHS to create a more stable, amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate, thereby increasing coupling efficiency.
-
Amide Bond Formation: The NHS ester reacts with the primary amine of this compound to form a stable, covalent amide bond, releasing NHS as a byproduct.
This "zero-length" crosslinking reaction is highly efficient, and no portion of the EDC or NHS molecules becomes part of the final bond between the conjugated molecules.
Caption: EDC/NHS reaction mechanism for amine-to-carboxyl coupling.
Materials and Reagents
-
This compound: (e.g., BroadPharm, MedchemExpress, Creative Biolabs). Store at -20°C, desiccated.
-
Carboxyl-containing molecule: (e.g., protein, peptide, nanoparticle).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (e.g., Thermo Fisher Scientific). Store at 4°C, desiccated. Hygroscopic.
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS: (e.g., Thermo Fisher Scientific). Store at 4°C, desiccated. Hygroscopic.
-
Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0. Amine- and carboxylate-free buffers are essential.
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or Borate buffer, pH 8.0-9.0. Amine-free buffers are required.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0; or 1 M Hydroxylamine.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for initial reagent reconstitution.
-
Purification Equipment: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns), dialysis cassettes (appropriate MWCO), or chromatography systems (SEC/HPLC).
Experimental Protocols
This section details a two-step aqueous coupling procedure, which is generally recommended to maximize conjugation efficiency and minimize side reactions.
Reagent Preparation
-
Equilibration: Equilibrate EDC, NHS, and this compound vials to room temperature before opening to prevent moisture condensation.
-
EDC/NHS Solutions: Prepare EDC and NHS solutions immediately before use, as their reactivity diminishes in aqueous solutions. Dissolve in high-purity water or Activation Buffer.
-
This compound Solution: Dissolve this compound in the Coupling Buffer (e.g., PBS, pH 7.2).
-
Carboxyl-Molecule Solution: Dissolve the carboxyl-containing molecule in the Activation Buffer (e.g., MES, pH 6.0).
Two-Step EDC/NHS Coupling Protocol
Caption: Experimental workflow for this compound conjugation.
Step 1: Activation of Carboxyl Groups
-
To your solution of the carboxyl-containing molecule in Activation Buffer, add Sulfo-NHS to a final concentration of 5-10 mM.
-
Add EDC to a final concentration of 2-5 mM.
-
Incubate the reaction for 15-30 minutes at room temperature. Note: The activation reaction is most efficient at pH 4.5-7.2.
Step 2: Conjugation with this compound
-
Immediately add the activated carboxyl-molecule solution to the this compound solution.
-
A 5 to 20-fold molar excess of the this compound is often recommended to ensure efficient coupling to the target molecule.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary. The reaction with primary amines is most efficient at a physiological to slightly alkaline pH (7-8).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
Step 3: Quenching the Reaction
-
Add a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM to stop the reaction.
-
The quenching agent will react with any remaining NHS esters.
-
Incubate for 15-30 minutes at room temperature.
Data Presentation: Recommended Reaction Parameters
The optimal conditions for conjugation can vary based on the specific molecules involved. Optimization is often required to achieve the desired activity and stability. The following table summarizes generally recommended starting parameters.
| Parameter | Recommended Value | Rationale & Notes |
| pH (Activation) | 4.7 - 6.0 | Maximizes EDC-mediated carboxyl activation while minimizing hydrolysis. MES buffer is commonly used. |
| pH (Conjugation) | 7.2 - 8.0 | Optimal for the reaction between the NHS ester and the primary amine of this compound. PBS is a suitable buffer. |
| Molar Ratio (EDC:NHS) | 1:1 to 1:2 | A slight excess of NHS can improve the stability of the active intermediate. |
| Molar Ratio (Activated Molecule:Amine) | 1:5 to 1:20 | A molar excess of the smaller this compound linker typically drives the reaction to completion. |
| Activation Time | 15 - 30 minutes | Sufficient time for NHS-ester formation. Longer times can lead to hydrolysis of the intermediate. |
| Conjugation Time | 2 hours at RT to Overnight at 4°C | Longer incubation at a lower temperature can be beneficial for sensitive biomolecules. |
| Quenching Agent | Tris, Hydroxylamine | Effectively stops the reaction by consuming unreacted NHS esters. |
Purification of the Conjugate
After quenching, it is crucial to remove unreacted this compound and reaction byproducts (e.g., N-substituted urea). The choice of purification method depends on the size of the conjugated product and the scale of the reaction.
-
Size Exclusion Chromatography (SEC) / Desalting: This is a rapid and effective method for separating the larger conjugate from smaller, unreacted molecules. Spin desalting columns are convenient for small sample volumes (50 µL - 4 mL) and offer high recovery.
-
Dialysis: Suitable for larger sample volumes, this technique involves placing the reaction mixture in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane. The smaller impurities diffuse out into a large volume of buffer over several hours to overnight.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution purification and is particularly useful for separating positional isomers or when high purity is required.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Hydrolysis of EDC/NHS | Use freshly opened and properly stored (desiccated) EDC and NHS. Prepare solutions immediately before use. |
| Inappropriate pH | Verify the pH of the activation (4.7-6.0) and conjugation (7.2-8.0) buffers. | |
| Presence of competing nucleophiles | Ensure buffers are free of primary amines (e.g., Tris, glycine) during the activation and conjugation steps. | |
| Insufficient molar excess of amine | Increase the molar excess of this compound in the reaction mixture. | |
| Precipitation during reaction | Poor solubility of reactants or products | Ensure all components are fully dissolved. For aqueous reactions, check that the biomolecule is at a suitable concentration. Consider using a co-solvent if appropriate. |
| Non-specific binding | Incomplete quenching | Ensure the quenching step is performed correctly to deactivate all remaining reactive esters. |
References
Application Note and Protocol: Purification of DBCO-PEG23-Amine Conjugates by Size-Exclusion Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne (DBCO) reagents are instrumental in copper-free click chemistry, a bioorthogonal reaction widely used for the specific labeling and conjugation of biomolecules. DBCO-PEG23-amine is a bifunctional linker that incorporates a DBCO moiety for reaction with azide-containing molecules and a terminal amine group for conjugation to molecules bearing activated esters or other amine-reactive functional groups. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. Following a conjugation reaction, it is crucial to purify the resulting this compound conjugate to remove unreacted starting materials and byproducts. Size-exclusion chromatography (SEC) is a robust and widely used method for this purpose, separating molecules based on their hydrodynamic radius.[1][2][] This application note provides a detailed protocol for the purification of this compound conjugates using SEC.
Principle of Size-Exclusion Chromatography
Size-exclusion chromatography separates molecules in solution based on their size. The stationary phase consists of porous beads. Larger molecules that are unable to enter the pores travel through the column with the mobile phase and elute first. Smaller molecules can diffuse into the pores, leading to a longer path length and later elution. This technique is particularly well-suited for separating PEGylated conjugates from smaller, unreacted starting materials.[][4]
Materials and Equipment
Materials
-
Crude this compound conjugate solution
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, is a common choice. Depending on the conjugate's properties, additives like arginine (to reduce non-specific interactions) or a small percentage of organic solvent (e.g., isopropanol or acetonitrile) may be beneficial.
-
Calibration Standards: A set of standards with known molecular weights appropriate for the expected size of the conjugate and impurities.
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC) system
-
Size-Exclusion Chromatography (SEC) column: The choice of column is critical and depends on the molecular weight of the conjugate.
-
For small molecule conjugates (e.g., < 5 kDa), a column with a smaller pore size is suitable.
-
For protein or antibody conjugates (e.g., > 20 kDa), a column with a larger pore size is necessary (e.g., TSKgel G3000SWxl or Agilent AdvanceBio SEC).
-
-
UV-Vis Detector: For monitoring the elution profile, typically at 260 nm (for oligonucleotides), 280 nm (for proteins), or another wavelength where the conjugate or DBCO moiety absorbs.
-
Fraction Collector
-
Centrifugal filters for sample concentration (optional)
Experimental Protocols
Protocol 1: Purification of a this compound Conjugate with a Small Molecule (e.g., a Peptide)
This protocol is designed for conjugates with a molecular weight in the range of 2-10 kDa.
1. System Preparation:
- Install an appropriate SEC column for the molecular weight range of the peptide conjugate.
- Degas the mobile phase (e.g., PBS, pH 7.4) thoroughly.
- Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved (typically 2-3 column volumes).
2. Sample Preparation:
- Dissolve the crude conjugate reaction mixture in the mobile phase.
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
- The recommended injection volume is typically between 10-100 µL, with a concentration that avoids column overloading.
3. Chromatographic Separation:
- Inject the prepared sample onto the equilibrated column.
- Run the separation isocratically with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
- Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm for tryptophan/tyrosine-containing peptides).
4. Fraction Collection and Analysis:
- Collect fractions corresponding to the different peaks in the chromatogram. The conjugate should elute earlier than the smaller, unreacted this compound and other small molecule impurities.
- Analyze the collected fractions using a secondary method (e.g., mass spectrometry, SDS-PAGE) to confirm the presence and purity of the desired conjugate.
- Pool the fractions containing the pure conjugate.
Protocol 2: Purification of a this compound Conjugate with a Protein (e.g., an Antibody)
This protocol is suitable for larger conjugates, such as PEGylated antibodies.
1. System Preparation:
- Install an SEC column with a pore size appropriate for separating high molecular weight species (e.g., TSKgel G4000SWxl).
- Prepare a mobile phase, which may include additives to minimize non-specific interactions (e.g., 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2).
- Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min until the baseline is stable.
2. Sample Preparation:
- If necessary, buffer exchange the crude conjugation reaction mixture into the mobile phase.
- Filter the sample through a 0.22 µm filter.
3. Chromatographic Separation:
- Inject the sample onto the column.
- Perform the isocratic elution with the optimized mobile phase.
- Monitor the absorbance at 280 nm.
4. Fraction Collection and Analysis:
- Collect fractions corresponding to the main eluting peak, which will be the high molecular weight conjugate. Unreacted this compound will elute much later.
- Confirm the purity of the collected fractions by methods such as SDS-PAGE and UV-Vis spectrophotometry to determine the degree of labeling.
- Pool the pure fractions and, if necessary, concentrate the sample using a centrifugal filter.
Data Presentation
The following tables provide example data for the purification of a hypothetical peptide and protein conjugate.
Table 1: Purification of a DBCO-PEG23-Peptide Conjugate
| Peak ID | Retention Time (min) | Peak Area (%) | Identity | Purity (%) |
| 1 | 12.5 | 85.2 | DBCO-PEG23-Peptide Conjugate | >95 (after pooling) |
| 2 | 15.8 | 10.3 | Unreacted Peptide | - |
| 3 | 18.2 | 4.5 | Unreacted this compound | - |
Table 2: Purification of a DBCO-PEG23-Antibody Conjugate
| Peak ID | Retention Time (min) | Peak Area (%) | Identity | Purity (%) |
| 1 | 8.1 | 5.5 | Aggregate | - |
| 2 | 10.2 | 92.0 | DBCO-PEG23-Antibody Conjugate | >98 (after pooling) |
| 3 | 14.5 | 2.5 | Unconjugated Antibody | - |
| 4 | 20.1 | <0.1 | Unreacted this compound | - |
Visualizations
References
Application Notes and Protocols for DBCO-PEG23-amine Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG23-amine is a bifunctional linker that plays a crucial role in bioconjugation, particularly in the field of targeted therapeutics and diagnostics.[1] This linker contains a Dibenzocyclooctyne (DBCO) group and a primary amine, separated by a 23-unit polyethylene glycol (PEG) spacer. The DBCO moiety allows for a highly efficient and bioorthogonal copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[2][3] The primary amine enables covalent attachment to molecules with carboxyl groups or activated esters (e.g., NHS esters).[4] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous environments and reduces steric hindrance.[5]
These application notes provide detailed protocols and guidance on solvent selection for the successful conjugation of this compound to biomolecules.
Solvent and Buffer Selection
The choice of solvent and buffer is critical for efficient this compound conjugation reactions. The overall process typically involves two key steps: the reaction of the amine group of the this compound with a target molecule (e.g., a protein or peptide), and the subsequent SPAAC reaction of the DBCO group with an azide-functionalized molecule.
For the Amine Conjugation Step (e.g., with an NHS ester):
-
Initial Dissolution: this compound should first be dissolved in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF). This is crucial as the NHS ester, a common reaction partner for the amine, is sensitive to moisture and can hydrolyze in aqueous solutions.
-
Reaction Buffer: The conjugation reaction with primary amines is favored at a near-neutral to slightly basic pH (pH 7-9). Commonly used buffers include Phosphate Buffered Saline (PBS), HEPES, carbonate/bicarbonate, or borate buffer.
-
Co-solvent Concentration: When adding the dissolved DBCO-linker to the aqueous reaction mixture containing the biomolecule, it is important to keep the final concentration of the organic co-solvent low (typically not exceeding 10-20% v/v) to maintain the integrity and solubility of proteins.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.
For the Copper-Free Click Chemistry (SPAAC) Step:
-
Solvent System: SPAAC reactions can be performed in a variety of solvents, including aqueous buffers and organic solvents, depending on the solubility of the reaction partners.
-
Effect of Co-solvents: While the SPAAC reaction is tolerant to many buffer conditions, the presence of organic co-solvents can impact the reaction rate. It is therefore recommended to carefully consider the use of organic co-solvents and to perform optimizations if necessary.
-
Buffer and pH: Studies have shown that the reaction rate of SPAAC can be influenced by the buffer type and pH. For instance, reactions in HEPES buffer have been observed to be faster than in PBS at neutral pH. Generally, higher pH values tend to increase the reaction rate, although this can be buffer-dependent.
-
Additives to Avoid: Buffers containing azides should not be used in the SPAAC reaction step as they will react with the DBCO group.
Data Presentation
The following table summarizes the effect of different buffer conditions on the second-order rate constants of a SPAAC reaction between a DBCO-functionalized compound and an azide at 25°C. This data can be used as a guide for selecting optimal conditions for the click chemistry step.
| Buffer | pH | Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 0.32 - 0.85 |
| HEPES | 7 | 0.55 - 1.22 |
| MES | 5 | Varies with pH |
| Borate | Varies | Varies with pH |
| DMEM | ~7.4 | 0.59 - 0.97 |
| RPMI | ~7.2 | 0.27 - 0.77 |
Data adapted from a study on the effects of buffer conditions on SPAAC reaction rates. The exact rate will depend on the specific DBCO and azide reactants used.
Experimental Protocols
This section provides a general two-step protocol for the conjugation of a protein (e.g., an antibody) with a small molecule using this compound as a linker.
Protocol 1: Activation of a Carboxylated Small Molecule with this compound
This protocol describes the formation of an amide bond between a small molecule containing a carboxylic acid and the amine group of this compound.
Materials:
-
Carboxylated small molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous DMSO or DMF
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare a stock solution of the carboxylated small molecule and this compound in anhydrous DMSO. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
Activation of Carboxylic Acid: In a microcentrifuge tube, combine the carboxylated small molecule with a 1.2-fold molar excess of EDC and NHS/Sulfo-NHS in Activation Buffer. Incubate for 15-30 minutes at room temperature.
-
Conjugation to this compound: Add the this compound solution to the activated small molecule. A 1.5 to 2-fold molar excess of the amine linker over the small molecule is recommended as a starting point.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted linker and byproducts by dialysis or using a desalting column.
Protocol 2: Copper-Free Click Chemistry Conjugation of DBCO-activated Molecule to an Azide-functionalized Protein
This protocol describes the SPAAC reaction between the DBCO-activated small molecule from Protocol 1 and a protein containing an azide group.
Materials:
-
DBCO-activated small molecule (from Protocol 1)
-
Azide-functionalized protein (e.g., antibody)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup: Mix the DBCO-activated small molecule with the azide-functionalized protein in the reaction buffer. A molar excess of 1.5 to 4-fold of the DBCO-activated molecule over the protein is recommended.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction time may need to be optimized depending on the reactants and their concentrations.
-
Purification: The resulting conjugate can be purified using methods such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted components.
Mandatory Visualization
Caption: Workflow for a two-step bioconjugation using this compound.
Caption: Troubleshooting guide for low yield in DBCO-amine conjugations.
References
- 1. researchgate.net [researchgate.net]
- 2. conju-probe.com [conju-probe.com]
- 3. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Optimizing DBCO-PEG23-Amine Conjugation Reactions: A Technical Support Guide
Welcome to the technical support center for DBCO-PEG23-amine conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and achieve successful conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the this compound conjugation reaction?
A1: this compound is a bifunctional linker. The primary amine (-NH2) end allows for its conjugation to molecules containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or activated carboxylic acids, forming a stable amide bond. The dibenzocyclooctyne (DBCO) group on the other end is then available to react with an azide-containing molecule via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly specific and forms a stable triazole linkage under mild, biocompatible conditions.[1][2][3][4][5] The long, hydrophilic polyethylene glycol (PEG) spacer (PEG23) enhances solubility and reduces steric hindrance between the conjugated molecules.
Q2: I am observing very low or no conjugation product. What are the likely causes?
A2: Low or no conjugation yield can stem from several factors:
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Steric Hindrance: The physical bulk of large biomolecules can prevent the reactive groups from coming into proximity.
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Reagent Degradation: DBCO-NHS esters, a common reactant with the amine group, are moisture-sensitive and can hydrolyze, becoming inactive. Improper storage can also lead to the degradation of DBCO reagents over time.
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Suboptimal Reaction Conditions: Incorrect pH, temperature, reaction time, or molar ratio of reactants can significantly reduce conjugation efficiency.
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Protein Precipitation: High concentrations of the DBCO reagent or the addition of organic solvents can cause proteins to precipitate out of the solution.
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Incorrect Buffer Composition: The presence of primary amines (e.g., Tris, glycine) in the buffer will compete with your target molecule for reaction with an NHS ester. Similarly, using a buffer containing sodium azide will compete with your azide-labeled molecule for the DBCO group.
Q3: How can I monitor the progress of my DBCO-azide click reaction?
A3: The progress of the SPAAC reaction can be monitored using a UV-Vis spectrophotometer. The DBCO group has a characteristic absorbance maximum at approximately 309 nm. As the reaction proceeds and the DBCO is consumed to form the triazole ring, this absorbance will decrease. By tracking the decrease in absorbance over time, you can determine the reaction's progress and even calculate reaction kinetics.
Q4: What purification methods are recommended for DBCO-conjugated molecules?
A4: After the conjugation reaction, it is crucial to remove unreacted DBCO reagents and byproducts. Common purification methods include:
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Size-Exclusion Chromatography (SEC): Desalting columns are effective for the rapid removal of small molecules from larger biomolecules like proteins or antibodies.
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Dialysis: This is a simple and effective method for removing small, unreacted molecules.
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is recommended for achieving the highest purity.
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Tangential Flow Filtration (TFF): This is a scalable method for removing small molecule impurities and for buffer exchange.
Troubleshooting Guide
This section addresses specific issues you might encounter during your this compound conjugation experiments and provides actionable solutions.
| Problem | Possible Causes | Recommended Solutions |
| Low Conjugation Yield | Incorrect molar ratio of reactants. | Empirically determine the optimal molar excess of one reactant. For conjugating a DBCO-NHS ester to a protein, a 10- to 50-fold molar excess of the DBCO reagent is a common starting point. For the subsequent click reaction, a 1.5 to 3-fold molar excess of one component is often recommended. |
| Suboptimal reaction buffer pH. | For NHS ester-amine reactions, use a buffer with a pH between 7 and 9. | |
| Incompatible buffer components. | Ensure your buffer is free of primary amines (e.g., Tris, glycine) for NHS ester reactions and free of azides for the click reaction. | |
| Short reaction time or non-optimal temperature. | Increase the incubation time. Reactions can be run from 2 to 24 hours. Consider increasing the temperature (up to 37°C) to improve reaction efficiency, especially for the click reaction. For sensitive biomolecules, perform the reaction overnight at 4°C. | |
| Reagent degradation. | Use freshly prepared DBCO-NHS ester solutions as they are moisture-sensitive. Store all reagents according to the manufacturer's instructions. | |
| Protein Aggregation/Precipitation | High hydrophobicity of the DBCO molecule. | Use PEGylated DBCO reagents, such as this compound, to increase the hydrophilicity of the conjugate. |
| High concentration of organic solvent (e.g., DMSO, DMF). | Keep the final concentration of the organic solvent in the reaction mixture low, ideally below 15-20%. | |
| Suboptimal buffer conditions. | Ensure the pH and ionic strength of your buffers are optimal for the stability of your biomolecule. | |
| Difficulty in Purification | Inefficient removal of unreacted DBCO reagent. | Choose a purification method appropriate for the size difference between your product and the unreacted reagent. For large proteins, a desalting column is often sufficient. For higher purity, consider HPLC. |
| Co-elution of conjugated and unconjugated molecules. | Optimize your purification protocol. For HPLC, adjust the gradient. For SEC, ensure the column has the appropriate pore size. |
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the optimization of your conjugation reactions.
Table 1: Recommended Reaction Conditions for DBCO-NHS Ester Conjugation to Amines
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Favors the reaction of NHS esters with primary amines. |
| Molar Excess of DBCO-NHS Ester | 10 to 50-fold | The optimal ratio should be determined empirically for each specific protein. |
| Temperature | Room Temperature or 4°C (on ice) | Room temperature reactions are typically faster. |
| Incubation Time | 30 - 60 minutes at RT; 2 hours on ice | Longer incubation times may be necessary for less reactive proteins. |
| Buffer System | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines like Tris or glycine will compete with the reaction. |
Table 2: Recommended Reaction Conditions for DBCO-Azide (SPAAC) Click Reaction
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | The more abundant or less critical component should be in excess. |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 2 to 24 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. |
| Buffer System | Azide-free buffers (e.g., PBS, HEPES) | Sodium azide in the buffer will act as a competitive inhibitor. |
Experimental Protocols & Visualizations
General Experimental Workflow
The general workflow for a two-step conjugation process involving the labeling of a biomolecule with DBCO followed by a click reaction with an azide-containing molecule is outlined below.
Caption: General workflow for DBCO conjugation and subsequent SPAAC reaction.
Troubleshooting Decision Tree
If you are experiencing issues with your conjugation, use the following decision tree to diagnose the problem.
Caption: Troubleshooting decision tree for low DBCO conjugation yield.
References
Technical Support Center: Troubleshooting Low Labeling Efficiency with DBCO-PEG23-amine
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered when using DBCO-PEG23-amine for biomolecule labeling. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific challenges you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind labeling with this compound?
This compound is a heterobifunctional linker used in a two-step bioconjugation process.[1]
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Amine Reaction: The primary amine group (-NH2) on the PEG linker is reacted with an activated functional group on your molecule of interest (e.g., an N-hydroxysuccinimide (NHS) ester of a carboxylic acid) to form a stable amide bond.
-
Copper-Free Click Chemistry: This attaches the DBCO (Dibenzocyclooctyne) moiety to your molecule. The DBCO group can then undergo a highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with a molecule containing an azide group.[1][2][3] This forms a stable triazole linkage.[3]
The polyethylene glycol (PEG) spacer enhances solubility and stability while minimizing steric hindrance.
Q2: My final product yield is significantly lower than expected. What are the most common causes?
Low yield can stem from several factors throughout the experimental workflow. The primary areas to investigate are the stability and handling of reagents, the reaction conditions, and the purification process. Specific issues can include:
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Reagent Instability: DBCO reagents, especially those with reactive esters like NHS esters, can be susceptible to degradation through hydrolysis.
-
Suboptimal Reaction Conditions: Incorrect buffer composition, pH, temperature, or molar ratios of reactants can significantly hinder reaction efficiency.
-
Side Reactions: Unwanted reactions can consume your reagents and lead to complex product mixtures.
-
Inefficient Purification: Poor recovery of the labeled molecule after the reaction will result in a low final yield.
Q3: How can I assess the success and efficiency of my DBCO labeling?
The degree of labeling (DOL), which is the number of DBCO molecules conjugated to each target molecule, can be determined using a few methods:
-
UV-Vis Spectrophotometry: DBCO has a characteristic absorbance peak around 309 nm. By measuring the absorbance of your purified conjugate at 280 nm (for protein) and 309 nm, you can calculate the DOL.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate the labeled molecule from the unlabeled one. The DBCO group increases the hydrophobicity of the molecule, leading to a longer retention time. This method can provide both qualitative and quantitative data.
-
Mass Spectrometry: This technique can confirm the mass shift corresponding to the number of attached this compound molecules.
Troubleshooting Guides
Problem 1: Low or No Labeling Detected
If you are observing a low degree of labeling or no labeling at all, consider the following troubleshooting steps.
References
Preventing Aggregation of DBCO-PEG23-Amine Conjugates: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing and troubleshooting aggregation of DBCO-PEG23-amine conjugates. Aggregation can significantly impact the efficacy, safety, and manufacturability of bioconjugates. This guide offers a structured approach to identifying the root causes of aggregation and implementing effective preventative strategies throughout the conjugation workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound conjugate aggregation?
A1: Aggregation of this compound conjugates is often multifactorial, stemming from both the inherent properties of the molecules involved and the experimental conditions. Key contributing factors include:
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Hydrophobicity of the DBCO moiety: The dibenzocyclooctyne (DBCO) group is hydrophobic and can promote intermolecular interactions, leading to aggregation, particularly at high labeling ratios.[1][2]
-
High Molar Excess of Reagent: Using a large molar excess of the this compound reagent can lead to its precipitation or excessive modification of the target molecule, both of which can induce aggregation.[1] Ratios of DBCO to antibody exceeding 5:1 have been shown to cause precipitation.[1]
-
Suboptimal Buffer Conditions: Proteins and other biomolecules are sensitive to pH, ionic strength, and buffer composition. An inappropriate buffer can lead to instability and aggregation even before the addition of the DBCO reagent.[1]
-
High Concentration of Reactants: High concentrations of the target molecule or the DBCO reagent can increase the likelihood of aggregation by promoting intermolecular collisions.
-
Presence of Contaminants or Impurities: Impurities in the reaction mixture can act as nucleation points for aggregation.
-
Physical Stress: Agitation, multiple freeze-thaw cycles, and exposure to air-water interfaces can induce protein unfolding and subsequent aggregation.
Q2: How does the PEG linker in this compound help prevent aggregation?
A2: The polyethylene glycol (PEG) spacer is a hydrophilic polymer that can help mitigate the hydrophobic effects of the DBCO group. By increasing the overall hydrophilicity of the conjugate, the PEG linker can improve solubility and reduce the tendency for intermolecular association. Longer PEG chains generally provide a greater shielding effect.
Q3: What are the ideal buffer conditions for performing the conjugation reaction?
A3: The optimal buffer will maintain the stability of your specific biomolecule while facilitating the conjugation reaction. General recommendations include:
-
pH: For reactions involving the amine group of this compound with N-hydroxysuccinimide (NHS) esters, a pH range of 7.2-8.5 is generally recommended. However, for pH-sensitive proteins, a buffer closer to physiological pH (7.4) may be necessary, albeit with a potentially slower reaction rate.
-
Buffer Type: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers. Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with NHS esters.
-
Additives: Certain additives can help to stabilize the conjugate and prevent aggregation. (See Table 2 for a detailed list).
Q4: How can I detect and quantify aggregation in my conjugate preparation?
A4: Several analytical techniques can be used to assess the aggregation state of your this compound conjugate:
-
Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It can be used to separate and quantify monomers, dimers, and higher-order aggregates.
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Visual Inspection: While not quantitative, visual inspection for turbidity or precipitation can be a simple first indicator of gross aggregation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting aggregation issues at different stages of the conjugation process.
Problem: Aggregation is observed immediately upon adding the this compound reagent.
| Possible Cause | Recommended Solution |
| High Molar Excess of Reagent | Reduce the molar excess of the this compound reagent. Perform a titration to determine the optimal ratio that achieves the desired degree of labeling without causing aggregation. |
| High Reagent Concentration | Add the dissolved DBCO reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations. |
| Suboptimal Buffer Conditions | Perform a pre-reaction buffer screen to identify the optimal pH, ionic strength, and buffer composition for your specific molecule. |
| Incorrect Solvent for Reagent | Dissolve the this compound in an appropriate anhydrous organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically <15%) to not destabilize your biomolecule. |
Problem: Aggregation occurs during the incubation/reaction period.
| Possible Cause | Recommended Solution |
| Reaction Temperature is Too High | Lower the incubation temperature. Performing the reaction at 4°C for a longer duration (4-12 hours) can slow down aggregation kinetics. |
| High Protein Concentration | Reduce the concentration of your target biomolecule in the reaction mixture. |
| Intermolecular Crosslinking | If your target molecule has multiple reactive sites, consider using site-specific conjugation methods to control the location and number of attached DBCO moieties. |
| Instability of the Biomolecule | Add stabilizing excipients to the reaction buffer (see Table 2). |
Problem: Aggregation is observed after purification or during storage.
| Possible Cause | Recommended Solution |
| Inefficient Removal of Aggregates | Use a high-resolution purification method like size-exclusion chromatography (SEC) to effectively separate monomers from aggregates. Tangential Flow Filtration (TFF) is also an effective and scalable method. |
| Inappropriate Storage Buffer | Exchange the purified conjugate into a storage buffer that has been optimized for its long-term stability. This may include adjusting the pH and adding cryoprotectants or other stabilizers. |
| Freeze-Thaw Cycles | Aliquot the purified conjugate into single-use volumes to avoid repeated freeze-thaw cycles. |
| Long-term Instability | Store the conjugate at a lower temperature (e.g., -80°C). For lyophilized products, ensure proper reconstitution procedures are followed. |
| Oxidation | Store under an inert atmosphere (e.g., nitrogen or argon) and in the dark. |
Experimental Protocols & Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Rationale & Key Considerations |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but may increase aggregation risk. If aggregation occurs, try reducing the concentration. |
| Molar Excess (DBCO:Protein) | 5:1 to 20:1 | Start with a lower molar excess and optimize based on the desired degree of labeling and aggregation propensity. A ratio above 5:1 for antibodies has been shown to cause precipitation. |
| Reaction pH | 7.2 - 8.5 (for NHS chemistry) | The reaction of the amine with an NHS ester is more efficient at a slightly alkaline pH. However, protein stability is paramount, so a lower pH may be necessary. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help to minimize aggregation but will require longer reaction times. |
| Incubation Time | 1-12 hours | Optimize based on temperature and desired degree of labeling. Monitor the reaction progress to avoid over-labeling. |
| Final DMSO Concentration | < 15% (v/v) | High concentrations of organic solvents can denature proteins. |
Table 2: Common Buffer Additives to Prevent Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Arginine/Glutamate | 50-500 mM | Suppresses aggregation by binding to charged and hydrophobic regions. |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Act as cryoprotectants and protein stabilizers. |
| Glycerol | 5-50% (v/v) | Increases solvent viscosity and acts as a cryoprotectant. |
| Non-ionic Detergents (e.g., Tween-20, Polysorbate 80) | 0.01-0.1% (v/v) | Can help to solubilize hydrophobic regions and prevent self-association. |
| Reducing Agents (e.g., TCEP, DTT) | 1-5 mM | Prevents the formation of non-native disulfide bonds which can lead to aggregation. Ensure the reducing agent is compatible with your protein and the conjugation chemistry. |
Visualization of Troubleshooting Workflow
Caption: A flowchart for troubleshooting aggregation of this compound conjugates.
References
Technical Support Center: Addressing Steric Hindrance with Long PEG Chain DBCO Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on utilizing long Polyethylene Glycol (PEG) chain Dibenzocyclooctyne (DBCO) linkers to overcome steric hindrance in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect bioconjugation?
A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In bioconjugation, when large, complex molecules like antibodies, proteins, or nanoparticles are being linked, their size and three-dimensional structure can physically block the reactive groups (e.g., DBCO and azide) from approaching each other. This can lead to significantly lower reaction efficiency, slow reaction rates, or even complete failure of the conjugation.[1]
Q2: How do long PEG chain DBCO linkers help overcome steric hindrance?
A2: Long PEG chains act as flexible, hydrophilic spacers that create more physical distance between the conjugated molecules.[1][2] By extending the DBCO reactive group away from the surface of a bulky biomolecule, the long PEG linker allows it to more easily access its azide-containing binding partner, minimizing the spatial interference from the parent molecules.[3] This is particularly crucial in applications like Antibody-Drug Conjugates (ADCs), where a cytotoxic drug needs to be attached to a large antibody without impairing its function.[4]
Q3: When should I choose a long PEG linker (e.g., PEG12, PEG24) over a short one (e.g., PEG4)?
A3: The choice depends on the specific molecules involved. Opt for a long PEG linker when:
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You are conjugating large, bulky molecules where steric hindrance is a known or potential issue.
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You need to improve the solubility and reduce aggregation of the resulting conjugate, as longer PEG chains are generally more effective at this.
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Previous attempts with shorter linkers have resulted in low conjugation yields.
-
In ADC development, a longer linker may improve the pharmacokinetic profile and ensure the payload can be efficiently released by cellular enzymes without being blocked by the antibody.
Q4: Can long PEG chains cause any issues?
A4: While beneficial, long PEG chains can have some drawbacks. They can sometimes introduce their own form of steric hindrance, potentially interfering with the binding of the bioconjugate to its target receptor. Additionally, while PEG is generally hydrophilic, very long chains can exhibit some hydrophobic character, which might contribute to non-specific binding in certain assays. Therefore, choosing the appropriate linker length is a balance of competing factors.
Troubleshooting Guides
Problem 1: Low or No Conjugation Product
If you are experiencing low or no yield in your copper-free click chemistry reaction when using a long PEG-DBCO linker, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Significant Steric Hindrance | Even with a long linker, the conjugation site on the biomolecule may be in a sterically crowded region. Solution: Consider using an even longer or a branched PEG linker to provide more flexibility and reach. If possible, re-engineer the biomolecule to place the azide or DBCO group in a more accessible location. |
| Suboptimal Reaction Conditions | Reaction time may be insufficient for large molecules. Solution: Increase the incubation time. For larger molecules or when using very long PEG linkers (e.g., 20-40 kDa), incubation times of 12-24 hours may be necessary. You can also try increasing the reaction temperature to 37°C to improve efficiency. |
| Degraded Reagents | DBCO reagents, especially NHS esters, are sensitive to moisture and can degrade over time if not stored properly. Solution: Use fresh reagents. Always allow the reagent vial to come to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use. |
| Incorrect Molar Ratio | An inappropriate ratio of DBCO to azide can lead to low yields. Solution: Optimize the molar ratio. A 1.5 to 10-fold molar excess of one component (usually the less critical or smaller molecule) is a good starting point to drive the reaction. |
| Buffer Incompatibility | Buffers containing sodium azide will compete with your azide-labeled molecule for the DBCO group. Amine-containing buffers (e.g., Tris) will interfere with initial NHS-ester labeling steps. Solution: Use an azide-free, amine-free buffer like PBS at a pH between 7.0 and 8.5. |
Problem 2: Non-Specific Binding (NSB) or High Background Signal
High background signals can obscure results, particularly in fluorescence-based assays.
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | The DBCO group is hydrophobic, and longer PEG chains can also contribute to non-specific hydrophobic interactions. Solution: Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20) to your wash buffers to disrupt these interactions. |
| Insufficient Blocking | In surface-based assays (e.g., ELISA, flow cytometry), exposed surfaces can adhere to the conjugate non-specifically. Solution: Increase the concentration and/or duration of your blocking step. Using 1-5% BSA or a commercial blocking buffer is recommended. |
| Conjugate Aggregation | At high concentrations or in suboptimal buffers, conjugates with long PEG chains can aggregate. Solution: Filter the conjugate solution through a 0.22 µm spin filter before use to remove aggregates. Ensure the buffer conditions are optimal for solubility. |
Quantitative Data Summary
The following tables provide recommended starting parameters for designing your experiments. Optimization will likely be required for your specific molecules.
Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation
| Parameter | Recommendation | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess to drive the reaction. |
| Reaction Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. Room temperature is a common starting point. |
| Reaction Time | 4 to 24 hours | For large molecules or long PEG linkers (20-40 kDa), longer incubation times (12-24 hours) may be necessary. Shorter linkers may require only 4-12 hours. |
| pH | 7.0 - 8.5 | For the DBCO-azide click reaction, a physiological pH of 7.0-7.4 is ideal. For initial NHS-ester labeling, a pH of 7.2-8.5 is common. |
| Solvent | Aqueous Buffer (e.g., PBS) | Ensure the buffer is free of azides and primary amines (for NHS reactions). DMSO can be used as a co-solvent to dissolve reagents, but the final concentration should ideally be below 15% to avoid protein precipitation. |
Table 2: Impact of PEG Linker Length on Experimental Parameters
| Linker Length | Primary Advantage | Potential Issue | Recommended Incubation Time |
| Short (e.g., PEG4) | Minimal steric interference from the linker itself. | May not be sufficient to overcome significant steric hindrance between large biomolecules. | 4 - 12 hours |
| Long (e.g., PEG12, PEG24) | Effectively overcomes steric hindrance between bulky molecules. Improves solubility and pharmacokinetics. | May interfere with target binding if the linker is too long. Can increase non-specific binding. | 12 - 24 hours |
| Branched | Provides maximum separation and allows for attachment of multiple payloads per site. | More complex synthesis and characterization. | 12 - 24 hours |
Diagrams
Caption: Overcoming steric hindrance with a long PEG linker.
Caption: Troubleshooting workflow for low conjugation yield.
Experimental Protocols
Protocol 1: Labeling a Protein with a Long-Chain DBCO-PEG-NHS Ester
This protocol describes the first step of a two-step conjugation: activating an amine-containing protein (e.g., an antibody) with a DBCO linker.
Materials:
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Protein (e.g., antibody) at 1-5 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-8.0).
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Long-chain DBCO-PEG-NHS ester (e.g., DBCO-PEG12-NHS).
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Anhydrous DMSO or DMF.
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
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Spin desalting columns for purification.
Procedure:
-
Protein Preparation: Ensure your protein is in an amine-free buffer (like PBS). If it's in a buffer like Tris, perform a buffer exchange using a desalting column.
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Reagent Preparation: Immediately before use, allow the DBCO-PEG-NHS ester vial to equilibrate to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.
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Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-PEG-NHS ester stock solution to your protein solution. Mix gently by pipetting. The final concentration of DMSO should be kept below 15% to avoid protein precipitation.
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Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
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Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM to react with any excess NHS ester. Incubate for 15-30 minutes at room temperature.
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Purification: Remove the excess, unreacted DBCO linker and quenching agent using a spin desalting column or dialysis, exchanging the buffer to a standard PBS (azide-free).
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Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the DBCO group (at ~309 nm).
Protocol 2: Copper-Free Click Reaction with the DBCO-Labeled Protein
This protocol describes the second step: conjugating the DBCO-activated protein with an azide-containing molecule.
Materials:
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Purified DBCO-labeled protein from Protocol 1.
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Azide-containing molecule (e.g., azide-modified small molecule drug, peptide, or oligonucleotide).
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Azide-free reaction buffer (e.g., PBS).
Procedure:
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Prepare Reactants: Prepare the azide-containing molecule in the reaction buffer.
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Click Reaction: Add the azide-modified molecule to the solution of your DBCO-labeled protein. A molar excess of 1.5-10 equivalents of the azide molecule can be used to increase conjugation efficiency.
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Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. For particularly challenging conjugations involving very large molecules, this incubation can be extended to 24 hours.
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Final Purification: The final conjugate can be purified using an appropriate method based on the properties of the molecules, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove any remaining unreacted components.
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Analysis: Analyze the final conjugate using SDS-PAGE (which should show a molecular weight shift), mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
References
side reactions of DBCO-PEG23-amine and avoidance strategies
Welcome to the technical support center for DBCO-PEG23-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side reactions and optimizing experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound?
A1: The main side reactions involving the DBCO (dibenzocyclooctyne) group include degradation in aqueous solutions, acid-mediated rearrangement, and reaction with thiols.[1][2][3] The terminal amine group can also participate in non-specific reactions if not handled correctly.
Q2: How can I prevent the degradation of the DBCO group during my experiment?
A2: The DBCO group's stability is sensitive to pH, temperature, and storage conditions. For optimal stability, store this compound as a solid at -20°C, protected from light and moisture.[1] Prepare aqueous working solutions fresh for each experiment.[1] Reactions should ideally be conducted in a pH range of 6-9. Prolonged exposure to acidic conditions or high temperatures can accelerate degradation.
Q3: My reaction involves strongly acidic conditions, such as TFA for peptide cleavage. How can I protect the DBCO group?
A3: The DBCO ring can undergo an inactivating rearrangement under strongly acidic conditions like 95% trifluoroacetic acid (TFA). To prevent this, a strategy involving the protection of the DBCO group with copper(I) has been developed. This allows for the direct synthesis of DBCO-containing peptides via Fmoc-SPPS.
Q4: I am observing off-target labeling with my protein of interest. What could be the cause?
A4: Off-target labeling can occur due to the reaction of the DBCO group with thiol-containing residues, such as cysteine. To minimize this, you can optimize the reaction pH and consider using a thiol-blocking agent if necessary.
Q5: What is steric hindrance, and how can it affect my DBCO conjugation reaction?
A5: Steric hindrance occurs when the bulky nature of molecules physically blocks the reactive sites, leading to low or no conjugation efficiency. This is particularly relevant when conjugating large molecules like antibodies or nanoparticles. The long, flexible PEG23 linker in this compound is designed to minimize steric hindrance by providing distance between the conjugated molecules.
Q6: Why is it important to avoid certain buffers in my reaction mixture?
A6: It is crucial to avoid buffers containing sodium azide, as it will compete with your azide-labeled molecule for reaction with the DBCO group. Additionally, if you are working with a precursor like a DBCO-NHS ester to conjugate to an amine, avoid buffers with primary amines (e.g., Tris or glycine) as they will compete with your target molecule for the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Degradation of DBCO reagent | Store the reagent properly (-20°C, protected from light and moisture). Prepare aqueous solutions fresh before use. |
| Suboptimal Reaction pH | Maintain the reaction pH between 6 and 9. | |
| Steric Hindrance | The PEG23 spacer should help, but consider optimizing linker length if conjugation partners are very large. | |
| Incorrect Reagent Ratio | Use a slight excess (1.5-3 molar equivalents) of the less critical component to drive the reaction to completion. | |
| Presence of Competing Reagents | Ensure your buffers are free of sodium azide. | |
| Off-Target Labeling | Reaction with Thiols | Optimize reaction pH. Consider a thiol-blocking strategy if cysteine residues are present and reactive. |
| Precipitation of Reactants | Poor Solubility | The PEG23 linker enhances aqueous solubility. If issues persist, consider using a co-solvent like DMSO, but keep the final concentration low (e.g., <20%) to avoid protein denaturation. |
Quantitative Data Summary
DBCO Stability in Aqueous Buffers
| pH | Temperature (°C) | Time (hours) | Remaining Reactivity | Notes |
| 5.0 | 25 | 24 | 85-90% | Potential for slow acid-mediated degradation. |
| 7.4 (PBS) | 4 | 48 | >95% | Optimal short-term storage for working solutions. |
| 7.4 (PBS) | 25 | 24 | 90-95% | Good stability for typical reaction times at room temperature. |
| 7.4 (PBS) | 37 | 24 | 80-85% | Increased temperature accelerates degradation. |
| 8.5 | 25 | 24 | 90-95% | Generally stable. |
Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| Molar Ratio (DBCO:Azide) | 1.5 - 3 equivalents of the less critical component | To drive the reaction to completion. |
| Reaction Temperature | 4°C to 37°C | Higher temperatures can increase reaction efficiency, but may also increase degradation. |
| Reaction Time | 2 - 24 hours | Longer incubation times can improve conjugation efficiency, especially for large molecules. |
Experimental Protocols
Protocol 1: General DBCO-Azide Conjugation
This protocol outlines the conjugation of a DBCO-functionalized molecule to an azide-containing molecule.
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Prepare Reactants:
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Dissolve the this compound conjugate and the azide-containing molecule in a compatible, azide-free buffer (e.g., PBS, pH 7.4).
-
-
Reaction Setup:
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Combine the DBCO and azide-containing solutions. A recommended starting point is to use 1.5 to 3 molar equivalents of the DBCO-reagent relative to the azide-labeled molecule.
-
-
Incubation:
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Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 4-24 hours. Reactions can be performed at up to 37°C to increase efficiency.
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-
Purification:
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Purify the conjugate to remove unreacted starting materials using appropriate methods such as size-exclusion chromatography (SEC), dialysis, or HPLC.
-
-
Analysis:
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Confirm conjugation using SDS-PAGE (for proteins, expecting a band shift), mass spectrometry, or HPLC. The consumption of the DBCO reagent can be monitored by observing the decrease in its characteristic UV absorbance at approximately 310 nm.
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Protocol 2: Assessing DBCO Stability
This protocol allows for the quantification of the stability of your DBCO-conjugate in a specific buffer.
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Prepare Stock Solution:
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Dissolve the this compound conjugate in anhydrous DMSO to a final concentration of 10 mM.
-
-
Prepare Working Solution:
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Dilute the stock solution in your aqueous buffer of choice (e.g., 1x PBS, pH 7.4) to a final concentration suitable for HPLC analysis.
-
-
Incubation and Sampling:
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Incubate the working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
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Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Analyze each aliquot by Reverse-Phase HPLC (RP-HPLC) using a C18 column.
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Monitor the absorbance at ~309 nm to detect the DBCO group.
-
Use a suitable gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
-
Data Analysis:
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Calculate the percentage of intact DBCO-reagent remaining at each time point relative to the peak area at time zero.
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Plot the percentage of remaining reagent against time to determine the degradation kinetics.
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Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Purification of DBCO-PEG23-Amine Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of DBCO-PEG23-amine labeled proteins.
Troubleshooting Guide
Encountering issues during the purification of your DBCO-labeled protein can be a significant setback. This guide is designed to help you identify the root cause of common problems and provide actionable solutions.
Table 1: Common Problems, Potential Causes, and Solutions in DBCO-Labeled Protein Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time. | Optimize reaction conditions. For amine labeling, maintain a pH of 7-9.[1] Extend incubation time or perform the reaction at a higher temperature (e.g., 37°C) if necessary.[2] |
| Interfering Buffer Components: Presence of primary amines (e.g., Tris, glycine) or azides in the buffer.[1][3] | Dialyze or desalt the protein into an amine- and azide-free buffer like PBS before labeling.[3] | |
| Low Molar Excess of DBCO Reagent: Insufficient amount of the labeling reagent. | Increase the molar excess of the this compound reagent. A 10- to 40-fold molar excess is a common starting point, but this may require optimization. | |
| Hydrolyzed DBCO Reagent: The DBCO reagent is moisture-sensitive. | Allow the reagent to equilibrate to room temperature before opening and reconstitute it in anhydrous DMSO immediately before use. | |
| Protein Aggregation/Precipitation | Increased Hydrophobicity: The DBCO group is hydrophobic, and its attachment to the protein surface can lead to aggregation. | - Optimize Molar Excess: Use the lowest effective molar ratio of the DBCO reagent to minimize over-labeling. - Protein Concentration: Reduce the protein concentration if aggregation occurs. - Additives: Include additives like arginine, glycerol, or non-ionic detergents in the buffer to increase protein solubility. |
| High Reagent Concentration: A large excess of the DBCO reagent can cause it to precipitate. | Ensure the DBCO reagent is fully dissolved in DMSO before adding it to the aqueous reaction buffer. | |
| Suboptimal Buffer Conditions: Incorrect pH or ionic strength can destabilize the protein. | Screen different buffer conditions to find the optimal pH and salt concentration for your specific protein's stability. | |
| Difficulty Removing Excess DBCO Reagent | Inefficient Purification Method: The chosen purification method may not be suitable for separating the small molecule reagent from the protein. | - Size Exclusion Chromatography (SEC): Use a desalting column or SEC for rapid removal of unreacted reagent. - Dialysis: Perform extensive dialysis against a large volume of buffer with multiple buffer changes. - HPLC: Reverse-phase HPLC can effectively separate the hydrophobic DBCO reagent from the labeled protein. |
| Non-covalent Binding: The hydrophobic DBCO reagent may non-specifically associate with the protein. | Add a small amount of a non-ionic detergent (e.g., Tween-20) to the purification buffer to disrupt non-specific hydrophobic interactions. | |
| Unexpected Side Reactions | Reaction with Non-target Residues: At high pH, amine-reactive esters can react with other nucleophiles like sulfhydryls. | Maintain the reaction pH within the optimal range for amine labeling (pH 7-9). |
| Inaccurate Degree of Labeling (DOL) Calculation | Incorrect Extinction Coefficients: Using inaccurate molar extinction coefficients for the protein and the DBCO group. | Use the correct molar extinction coefficients for your specific protein and the DBCO reagent (~12,000 M⁻¹cm⁻¹ at 309 nm for DBCO). |
| Contamination with Free DBCO Reagent: Residual unreacted DBCO reagent will absorb at 309 nm, leading to an overestimation of the DOL. | Ensure complete removal of the free DBCO reagent before measuring the absorbance. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the challenges in purifying this compound labeled proteins.
Q1: Why is my protein aggregating after adding the this compound reagent?
Protein aggregation is a common issue and can stem from the increased hydrophobicity of the protein surface after the attachment of the hydrophobic DBCO group. Using a high molar excess of the labeling reagent can also lead to over-labeling and subsequent aggregation. To mitigate this, it is crucial to optimize the molar ratio of the DBCO reagent to your protein and consider reducing the protein concentration during the labeling reaction.
Q2: What is the best method to remove unreacted this compound?
The choice of purification method depends on your experimental needs. For rapid removal, size exclusion chromatography (SEC) using a desalting column is very effective. Dialysis is also a common method but requires longer incubation times and multiple buffer changes. For higher purity, HPLC-based methods like reverse-phase HPLC can provide excellent separation of the labeled protein from the free DBCO reagent.
Q3: How can I accurately determine the degree of labeling (DOL)?
The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry. This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group). The DOL can then be calculated using the Beer-Lambert law and the respective molar extinction coefficients. It is critical to ensure that all unreacted DBCO reagent has been removed prior to this measurement to avoid artificially inflated DOL values.
Q4: Can I use buffers containing Tris or glycine for the labeling reaction?
No, you should avoid buffers that contain primary amines, such as Tris or glycine. The amine-reactive group on your this compound reagent will react with the primary amines in the buffer, competing with the labeling of your protein and reducing the labeling efficiency. It is recommended to perform the labeling reaction in an amine-free buffer like phosphate-buffered saline (PBS).
Q5: What analytical techniques can I use to confirm successful labeling?
Besides UV-Vis spectroscopy for DOL determination, several other techniques can confirm successful labeling. SDS-PAGE can show a slight increase in the molecular weight of the labeled protein. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, will show a shift in the retention time of the labeled protein compared to the unlabeled protein due to the increased hydrophobicity from the DBCO group. For the most accurate confirmation and characterization of the labeled species, mass spectrometry (MALDI-TOF or ESI-MS) can be used to determine the precise molecular weight of the conjugate.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with an amine-reactive DBCO-PEG reagent. Optimization may be required for your specific protein.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound reagent
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Anhydrous dimethyl sulfoxide (DMSO)
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Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve your protein in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Prepare the DBCO Reagent Stock Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO to create a stock solution (e.g., 10 mM).
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Calculate the Molar Excess: Determine the desired molar excess of the DBCO reagent. A starting point of 20-fold molar excess is recommended.
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Labeling Reaction: Add the calculated volume of the DBCO reagent stock solution to the protein solution. Mix gently and incubate for 1-2 hours at room temperature or overnight at 4°C.
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Purification: Remove the unreacted DBCO reagent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer. Alternatively, perform dialysis against a large volume of buffer with at least three buffer changes.
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Characterization: Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm and 309 nm.
Protocol 2: Purification of DBCO-Labeled Protein using Size Exclusion Chromatography (SEC)
Materials:
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Labeled protein reaction mixture
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SEC column (desalting column)
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Equilibration and elution buffer (e.g., PBS)
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Fraction collector or microcentrifuge tubes
Procedure:
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Equilibrate the Column: Equilibrate the SEC column with at least 5 column volumes of the desired buffer.
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Load the Sample: Carefully load the entire reaction mixture onto the top of the column resin.
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Elute the Protein: Begin the elution with the equilibration buffer. The labeled protein will elute in the void volume, while the smaller, unreacted DBCO reagent will be retained and elute later.
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Collect Fractions: Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.
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Pool and Concentrate: Pool the protein-containing fractions and concentrate if necessary using a centrifugal filter unit.
Visualizations
Caption: General workflow for DBCO-protein conjugation and purification.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: DBCO-PEG-Amine Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of buffer pH on DBCO-PEG-amine reaction kinetics. Find troubleshooting tips and frequently asked questions to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the amine group of DBCO-PEG-amine with an NHS ester?
A1: For efficient conjugation of the primary amine on DBCO-PEG-amine with an N-hydroxysuccinimide (NHS) ester, a pH range of 7 to 9 is generally recommended.[1][2][3] This range provides a good balance between the reactivity of the primary amine and the stability of the NHS ester, which can hydrolyze at a faster rate at elevated pH.[3]
Q2: Which buffers should I use for the amine conjugation step?
A2: It is critical to use buffers that do not contain primary or secondary amines, as these will compete with your target molecule for reaction with the NHS ester.[4] Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers. Avoid using Tris or glycine buffers in this step.
Q3: How does pH affect the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction of the DBCO group?
A3: The rate of the SPAAC reaction between the DBCO group and an azide can be significantly influenced by the pH of the buffer, particularly if the reacting molecules have acidic or basic functional groups. Generally, higher pH values tend to increase the reaction rate. However, the specific effect can vary depending on the buffer system used. For many applications, a pH between 7.0 and 8.5 is a good starting point.
Q4: Can the buffer type affect the SPAAC reaction rate?
A4: Yes, the choice of buffer can impact the kinetics of the SPAAC reaction. For instance, studies have shown that reactions in HEPES buffer can be faster than in PBS. The reaction rate is generally tolerant to changes in buffer conditions, but for optimal performance, it is advisable to consider the buffer composition.
Q5: Is the DBCO group stable at all pH values?
A5: No, the DBCO group is sensitive to acidic conditions and can degrade at a pH below 5.0. It is crucial to avoid acidic environments during your experiments and storage to maintain the integrity of the DBCO moiety for the subsequent click reaction. DBCO is also susceptible to degradation in the presence of sodium hypochlorite.
Troubleshooting Guide
Issue 1: Low Yield of Amine Conjugation
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Possible Cause: Suboptimal pH of the reaction buffer.
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Solution: Ensure the pH of your reaction buffer is within the recommended range of 7-9 for NHS ester reactions. Verify the pH of your buffer before starting the experiment.
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-
Possible Cause: Use of an inappropriate buffer containing primary or secondary amines.
-
Solution: Switch to a non-amine-containing buffer such as PBS or HEPES.
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-
Possible Cause: Hydrolysis of the NHS ester.
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Solution: Prepare the NHS ester solution immediately before use. Avoid storing it in aqueous solutions for extended periods.
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Issue 2: Inefficient SPAAC "Click" Reaction
-
Possible Cause: Suboptimal pH affecting reactant charge state.
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Solution: If your molecules contain acidic or basic groups, the pH can alter their charge and reactivity. Consider performing a pH optimization experiment, testing a range from pH 6.5 to 8.5 in 0.5 unit increments to find the optimal condition for your specific reactants.
-
-
Possible Cause: Degradation of the DBCO group.
-
Solution: Ensure that the pH of all buffers used after the initial amine conjugation has not dropped below 5.0. Protect your DBCO-containing molecules from prolonged exposure to acidic conditions.
-
-
Possible Cause: Low concentration of reactants.
-
Solution: The SPAAC reaction is bimolecular, so its rate is dependent on the concentration of both the DBCO and azide-containing molecules. Increasing the concentration of one or both reactants can improve the reaction rate.
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Quantitative Data Summary
The following table summarizes the effect of buffer and pH on the second-order rate constants of a SPAAC reaction between sulfo-DBCO-amine and various azides. This data can serve as a guideline for selecting your reaction conditions.
| Buffer | pH | Reactant 1 | Reactant 2 | Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 7 | sulfo-DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 | |
| HEPES | 7 | sulfo-DBCO-amine | 3-azido-L-alanine | 0.55 - 1.22 | |
| DMEM | 7 | sulfo-DBCO-amine | 3-azido-L-alanine | 0.59 - 0.97 | |
| RPMI | 7 | sulfo-DBCO-amine | 3-azido-L-alanine | 0.27 - 0.77 | |
| PBS | 7 | sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | Higher than with 3-azido-L-alanine |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Conjugation to DBCO-PEG-Amine
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Prepare the Buffer: Prepare a non-amine containing buffer, such as 100 mM PBS or HEPES, at a pH between 7.2 and 8.0.
-
Dissolve Reactants:
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Dissolve the DBCO-PEG-amine in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).
-
Immediately before use, dissolve the NHS ester in a water-miscible organic solvent like DMSO or DMF.
-
-
Reaction: Add the dissolved NHS ester to the DBCO-PEG-amine solution. The molar ratio of NHS ester to amine will need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the NHS ester.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
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Purification: Remove the excess, unreacted NHS ester and byproducts using size exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: General Procedure for SPAAC Reaction
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Prepare Reactants:
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Have your DBCO-labeled molecule in a suitable buffer (e.g., PBS, pH 7.4).
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Have your azide-containing molecule in the same or a compatible buffer.
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Reaction: Mix the DBCO- and azide-containing molecules in the desired molar ratio. A slight excess of one reactant (e.g., 1.5 to 3-fold) can help drive the reaction to completion.
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Incubation: Incubate the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight, depending on the reactant concentrations and their intrinsic reactivity. The reaction can also be performed at 4°C for longer incubation times (e.g., 12-24 hours) if biomolecule stability is a concern.
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Analysis: The progress of the reaction can be monitored by techniques such as HPLC, mass spectrometry, or by measuring the decrease in DBCO absorbance at approximately 309 nm.
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Purification (if necessary): Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion, affinity, or ion exchange) to remove any unreacted starting materials.
Visualizations
Caption: Reaction pathway for DBCO-PEG-amine conjugation.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Minimizing Hydrolysis of DBCO-PEG-NHS Esters During Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the hydrolysis of DBCO-PEG-NHS esters during conjugation reactions. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to help you achieve optimal conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is DBCO-PEG-NHS ester and what is it used for?
A DBCO-PEG-NHS ester is a heterobifunctional crosslinker used in bioconjugation.[1] It consists of three key components:
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DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-containing molecules via a copper-free click chemistry reaction, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]
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PEG (Polyethylene Glycol): A hydrophilic spacer that increases the solubility of the molecule in aqueous buffers and reduces steric hindrance during conjugation.[1][4]
-
NHS Ester (N-hydroxysuccinimide ester): An amine-reactive group that forms a stable amide bond with primary amines, such as the lysine residues on proteins.
This reagent is commonly used to introduce a DBCO group onto a biomolecule containing primary amines, which can then be "clicked" to an azide-modified molecule.
Q2: What is NHS ester hydrolysis and why is it a problem?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond and the formation of an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a significant issue because it directly competes with the desired conjugation reaction with the primary amine on your target molecule. Once hydrolyzed, the reagent can no longer react with the amine, which significantly reduces the yield of your desired conjugate.
Q3: What are the main factors that influence the rate of NHS ester hydrolysis?
The stability of an NHS ester in an aqueous solution is primarily influenced by three factors:
-
pH: The rate of hydrolysis increases significantly with a rise in pH.
-
Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.
-
Buffer Composition: The presence of primary amine-containing buffers (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.
Troubleshooting Guide
This guide addresses common issues encountered during DBCO-PEG-NHS ester conjugation experiments in a question-and-answer format.
Problem: Low Conjugation Yield
Q: My conjugation yield is consistently low. What are the potential causes and how can I improve it?
A: Low conjugation yield can be attributed to several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.
-
NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis, which deactivates the reagent.
-
Solution: Always prepare the NHS ester solution immediately before use. If dissolving the ester in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous. Avoid repeated freeze-thaw cycles of the NHS ester.
-
-
Suboptimal pH: The reaction between the NHS ester and a primary amine is highly pH-dependent. At a low pH, the primary amines are protonated and less reactive. At a high pH, the rate of hydrolysis of the NHS ester increases dramatically.
-
Solution: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a good starting point.
-
-
Incorrect Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.
-
Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, bicarbonate, or borate buffers. If your protein is in an incompatible buffer, perform a buffer exchange before starting the conjugation.
-
-
Low Reagent Concentration: Low concentrations of your target molecule can lead to less efficient conjugation as the competing hydrolysis reaction becomes more prominent.
-
Solution: If possible, increase the concentration of your protein or other amine-containing molecule. A protein concentration of at least 2 mg/mL is recommended. You can also try increasing the molar excess of the DBCO-PEG-NHS ester.
-
Problem: Reagent Instability and Handling
Q: My DBCO-PEG-NHS ester reagent seems to be inactive, or it precipitates out of solution. What should I do?
A: Proper handling and storage are crucial for maintaining the reactivity of your NHS ester.
-
Improper Storage: NHS esters are moisture-sensitive and should be stored in a cool, dry place, protected from light.
-
Solution: Store the solid reagent at -20°C in a desiccator. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
-
-
Reagent Solubility: DBCO-PEG-NHS esters are often not readily soluble in aqueous buffers.
-
Solution: Dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent such as anhydrous DMSO or DMF immediately before use. The volume of the organic solvent should generally not exceed 10% of the total reaction volume.
-
Problem: Non-Specific Binding or Aggregation
Q: I'm observing high background signal or my protein is aggregating after conjugation. What could be the cause?
A: These issues can arise from unreacted reagents or changes to the protein's properties after modification.
-
Excess Unreacted NHS Ester: If not quenched or removed, excess NHS ester can react with other primary amines in downstream applications, leading to non-specific signals.
-
Solution: After the conjugation reaction, add a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to consume any unreacted NHS ester. Subsequently, purify the conjugate to remove the quenched reagent and other byproducts.
-
-
Protein Aggregation: A high degree of labeling can sometimes alter the properties of a protein and cause it to aggregate.
-
Solution: Optimize the molar ratio of the NHS ester to your protein. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition that provides sufficient labeling without causing aggregation.
-
Quantitative Data: NHS Ester Hydrolysis
The stability of an NHS ester in an aqueous solution is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data sourced from multiple references.
As the data illustrates, a slight increase in pH dramatically decreases the stability of the ester. Therefore, reactions should be performed promptly after the addition of the NHS ester to the buffer.
Experimental Protocols
General Protocol for Conjugating DBCO-PEG-NHS Ester to a Protein
This protocol provides a general guideline. The optimal conditions, such as the molar ratio of reactants and incubation time, may need to be determined empirically for your specific application.
Materials:
-
Protein or other amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Preparation of Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a suitable concentration (e.g., 2-10 mg/mL).
-
Preparation of DBCO-PEG-NHS Ester Solution: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Conjugation Reaction:
-
Add the desired molar excess of the DBCO-PEG-NHS ester solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
A typical starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times at 4°C (e.g., overnight) can also be used to minimize hydrolysis.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM Tris. Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove the excess reagent and byproducts by a suitable method such as a desalting column or dialysis.
Visualizations
Caption: Desired aminolysis vs. competing hydrolysis pathway.
Caption: Experimental workflow for DBCO-PEG-NHS ester conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Strategies to Increase Labeling Density of DBCO-PEG23-amine
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their bioconjugation experiments using DBCO-PEG23-amine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional linker molecule. It contains a Dibenzocyclooctyne (DBCO) group and a primary amine (-NH2) group, connected by a 23-unit polyethylene glycol (PEG) spacer.[1][2][3][4] The DBCO group is highly reactive towards azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] The primary amine can be conjugated to molecules with reactive carboxylic acids, activated NHS esters, or aldehydes. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate and reduces steric hindrance.
Q2: What is the primary application of the amine group in this compound?
The primary amine group allows for the conjugation of the DBCO moiety to a biomolecule of interest. For instance, it can react with the carboxyl groups on a protein or other biomolecule, often activated with EDC/NHS chemistry, to form a stable amide bond. This process effectively "tags" the biomolecule with a DBCO group, making it ready for a subsequent copper-free click reaction with an azide-modified molecule.
Q3: What factors can influence the labeling density of this compound?
Several factors can impact the efficiency of your labeling reaction:
-
Molar Ratio of Reactants: The ratio of this compound to your target molecule is a critical parameter.
-
pH of the Reaction Buffer: The pH affects the reactivity of the functional groups involved in the conjugation.
-
Concentration of Reactants: Higher concentrations of both the DBCO reagent and the target molecule can improve reaction efficiency.
-
Reaction Temperature and Time: These parameters can be adjusted to optimize the reaction rate and yield.
-
Buffer Composition: The presence of competing nucleophiles or certain ions can interfere with the labeling reaction.
-
Purity of the Biomolecule: Impurities in your protein or other target molecule sample can lead to poor labeling.
Troubleshooting Guide: Low Labeling Density
Problem: I am observing low or no labeling of my target molecule with this compound.
This is a common issue that can often be resolved by systematically evaluating and optimizing your experimental conditions. The following guide provides potential causes and suggested solutions.
Workflow for Troubleshooting Low Labeling Density
Caption: A step-by-step workflow for troubleshooting low labeling density with this compound.
| Possible Cause | Suggested Solution |
| Reagent Degradation | DBCO reagents can be sensitive to moisture and prolonged storage at room temperature. Ensure your this compound is fresh and has been stored correctly at -20°C. |
| Incorrect Buffer Composition | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with activated carboxyl groups (if using NHS chemistry), thereby reducing labeling efficiency. Use an amine-free buffer like PBS, HEPES, or bicarbonate buffer. |
| Suboptimal pH | The pH of the reaction is crucial. For NHS ester chemistry, a pH range of 7-9 is generally recommended to favor the acylation of primary amines while minimizing hydrolysis of the NHS ester. |
| Insufficient Molar Excess of DBCO Reagent | A low molar ratio of the DBCO reagent to your target molecule can result in a low degree of labeling. It is often necessary to use a molar excess of the DBCO reagent. |
| Low Reactant Concentration | Dilute solutions can lead to slow reaction kinetics and lower labeling yields. If possible, increase the concentration of your target molecule and the DBCO reagent. |
| Inadequate Incubation Time or Temperature | The reaction may not have proceeded to completion. Consider increasing the incubation time or temperature. Reactions are often performed at room temperature for a few hours, but incubation at 4°C overnight can also be effective, especially for sensitive biomolecules. |
| Precipitation of Reactants | DBCO is relatively hydrophobic. High degrees of labeling on a protein can sometimes lead to aggregation and precipitation. If you observe precipitation, try reducing the molar excess of the DBCO reagent or including a solubility-enhancing agent. |
| Steric Hindrance | The accessibility of the reactive sites on your target molecule can be a limiting factor. The long PEG23 spacer in this compound helps to mitigate this, but it can still be a concern for densely packed molecules. |
Experimental Protocols
General Protocol for Labeling a Protein with this compound via NHS Ester Chemistry
This protocol describes the labeling of a protein by activating its carboxyl groups with EDC/NHS and then reacting them with the amine group of this compound.
Experimental Workflow for Protein Labeling
Caption: A general workflow for labeling proteins with this compound using EDC/NHS chemistry.
Materials:
-
Protein of interest
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Labeling Buffer: PBS, pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Quenching Solution (e.g., 1 M Hydroxylamine, pH 8.5)
-
Desalting columns or dialysis cassettes for purification
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare the Protein: Dissolve your protein in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare Reagents:
-
Immediately before use, prepare a 10 mM solution of this compound in anhydrous DMSO or DMF.
-
Prepare 100 mM solutions of EDC and Sulfo-NHS in water.
-
-
Activate Carboxyl Groups:
-
Add EDC and Sulfo-NHS to the protein solution to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate for 15 minutes at room temperature.
-
-
Purify Activated Protein (Optional but Recommended): To remove excess EDC and Sulfo-NHS, pass the reaction mixture through a desalting column equilibrated with Labeling Buffer.
-
Conjugation Reaction:
-
Immediately add the desired molar excess of the this compound solution to the activated protein.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted this compound and byproducts by dialysis or using a desalting column.
-
Determine the Degree of Labeling (DOL): The DOL can be determined by measuring the UV absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).
Data Presentation
Table 1: Recommended Molar Excess of DBCO Reagent for Protein Labeling
The optimal molar excess of the DBCO reagent over the protein needs to be determined empirically. The following table provides a starting point for optimization.
| Protein Concentration | Recommended Molar Excess (DBCO:Protein) |
| 5-10 mg/mL | 10-20 fold |
| 1-5 mg/mL | 20-50 fold |
| < 1 mg/mL | 50-100 fold |
Table 2: Typical Reaction Conditions for DBCO-Amine Labeling
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 9.0 (for NHS chemistry) | Higher pH increases amine reactivity but also NHS ester hydrolysis. |
| Temperature | Room Temperature (20-25°C) or 4°C | Higher temperatures can increase reaction rates. 4°C is preferred for sensitive biomolecules. |
| Incubation Time | 1 - 4 hours at RT; 12-24 hours at 4°C | Longer incubation times may improve yield. |
| Solvent for DBCO Reagent | Anhydrous DMSO or DMF | DBCO reagents may have low aqueous solubility. |
Signaling Pathways and Logical Relationships
Reaction Mechanism: Amine-Reactive Labeling with this compound
The following diagram illustrates the two-step process of labeling a protein with this compound using EDC/NHS chemistry.
Caption: The reaction mechanism for labeling a protein's carboxyl groups with this compound.
References
how to handle and store DBCO-PEG23-amine to maintain reactivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of DBCO-PEG23-amine to ensure optimal reactivity and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound to maintain its reactivity?
A1: To ensure the long-term stability and reactivity of this compound, it should be stored as a solid at -20°C, protected from light and moisture. It is advisable to keep the compound in a desiccated environment.[1][2][3]
Q2: How should I prepare stock and working solutions of this compound?
A2: For immediate use, stock solutions can be prepared by dissolving this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4] These stock solutions can be stored at -20°C for a few days to a couple of months, although their stability may decrease over time.[1] It is highly recommended to prepare aqueous working solutions fresh on the day of your experiment to minimize degradation.
Q3: What are the primary reactive groups of this compound and their respective applications?
A3: this compound is a heterobifunctional linker with two primary reactive groups:
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Dibenzocyclooctyne (DBCO): This group is used for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. It reacts efficiently and specifically with azide-functionalized molecules to form a stable triazole linkage.
-
Amine (NH2): The terminal amine group is reactive towards carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones, aldehydes). This allows for the conjugation of this compound to a wide range of biomolecules and surfaces.
Q4: At what pH should I perform conjugation reactions with this compound?
A4: The optimal pH for your conjugation reaction will depend on which functional group of this compound you are utilizing.
-
For the DBCO group (in copper-free click chemistry): These reactions are typically performed in the pH range of 6.0-9.0 and are generally efficient under these conditions.
-
For the amine group (reacting with NHS esters): Conjugation is favored at a near-neutral to slightly basic pH, typically between 7.2 and 8.5.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Degradation of this compound: The DBCO group is susceptible to degradation under acidic conditions (pH < 5) and through oxidation. The amide bond can undergo hydrolysis under strongly acidic or basic conditions. | Store the reagent as a solid at -20°C and prepare aqueous solutions fresh. Avoid acidic conditions for the DBCO reaction. |
| Ineffective Amine Conjugation: If reacting the amine group with a carboxylic acid, the activation of the carboxyl group may be inefficient. | Use fresh, high-quality activating agents like EDC and NHS. Ensure the activation reaction is performed at the optimal pH (typically 4.5-6.0). | |
| Steric Hindrance: The reactive sites on your target molecule may be sterically hindered, preventing efficient conjugation. | Consider using a longer PEG linker if possible. Mild denaturation of the target protein (if its function allows) can sometimes improve accessibility. | |
| Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with NHS esters. Buffers containing sodium azide will react with the DBCO group. | Use amine-free buffers (e.g., PBS, HEPES, borate) for NHS ester reactions. Ensure all buffers are azide-free when working with the DBCO group. | |
| Precipitation of Reactants | High Concentration of Organic Solvent: Introducing a high concentration of DMSO or DMF from the stock solution can cause protein precipitation. | Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10-15%. |
| pH Shift: The addition of reagents may have shifted the pH of the reaction mixture towards the isoelectric point of your protein, causing it to precipitate. | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. | |
| Difficulty in Purifying the Conjugate | Similar Properties of Reactants and Products: The unconjugated and conjugated molecules may have similar properties, making separation difficult. | Optimize your purification method. For size-exclusion chromatography, ensure the column has the appropriate fractionation range. For dialysis, use a membrane with a suitable molecular weight cut-off and perform multiple buffer changes. |
Quantitative Data Summary
The stability of the DBCO group is crucial for successful conjugation. The following table provides an estimate of the stability of a similar DBCO-PEG-acid compound in aqueous solutions at different pH values and temperatures. This data can serve as a guideline for handling this compound.
| pH | Temperature (°C) | Time (hours) | Estimated Remaining Reactivity (%) | Notes |
| 5.0 | 25 | 24 | 85 - 90 | Potential for slow acid-mediated degradation of the DBCO group. |
| 7.4 (PBS) | 4 | 48 | >95 | Optimal for short-term storage of working solutions. |
| 7.4 (PBS) | 25 | 24 | 90 - 95 | Good stability for typical reaction times at room temperature. |
| 7.4 (PBS) | 37 | 24 | 80 - 85 | Increased temperature can accelerate the degradation of the DBCO group. |
| 8.5 | 25 | 24 | 90 - 95 | Generally stable, though higher pH can increase the rate of hydrolysis if other sensitive functional groups are present. |
Note: This data is illustrative and based on a similar compound. For critical applications, it is recommended to perform an in-house stability test.
Experimental Protocols
Protocol: Two-Step Conjugation of this compound to a Protein via Amine Coupling to an NHS Ester-activated Molecule
This protocol outlines a general procedure. Molar excesses and incubation times may need to be optimized for your specific application.
Step 1: Activation of a Carboxylic Acid-containing Molecule with NHS Ester
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Dissolve your carboxylic acid-containing molecule in an appropriate amine-free buffer (e.g., MES buffer at pH 6.0).
-
Add a 1.5 to 2-fold molar excess of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid by forming an NHS ester.
Step 2: Conjugation of this compound to the NHS Ester-activated Molecule
-
Immediately add the freshly activated NHS ester solution to a solution of this compound in an amine-free buffer (e.g., PBS at pH 7.4). A 10-20 fold molar excess of the this compound is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15 minutes.
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Purify the DBCO-PEGylated molecule using size-exclusion chromatography or dialysis to remove excess reagents.
Visualizations
Caption: Workflow for handling and storing this compound.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Enhancing Reaction Efficiency in Dilute Protein Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving reaction efficiency in dilute protein solutions.
Frequently Asked Questions (FAQs)
Q1: Why is reaction efficiency often low in dilute protein solutions?
A1: In dilute solutions, the mean free path between reactant molecules is large, leading to a lower frequency of effective collisions. This diffusion-limited environment can significantly slow down reaction rates. Furthermore, some enzymes require high concentrations for optimal activity or are prone to denaturation and instability at low concentrations.[1][2][3]
Q2: What are the main strategies to improve reaction efficiency in dilute protein solutions?
A2: The primary strategies focus on increasing the effective concentration of reactants and providing a favorable reaction environment. Key approaches include:
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Macromolecular Crowding: Introducing inert macromolecules to mimic the crowded cellular environment, which can increase the effective concentration of reactants.[1][4]
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Surface Immobilization: Attaching one or more reactants to a solid support to increase local concentration and facilitate interactions.
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Enzyme Cascades: Co-localizing enzymes in a multi-step reaction pathway to channel intermediates and enhance overall throughput.
Q3: What is macromolecular crowding and how does it work?
A3: Macromolecular crowding is the phenomenon where high concentrations of macromolecules, such as proteins and polymers, reduce the available solvent volume for other molecules. This "excluded volume" effect increases the effective concentration of the reactants, promoting association and enhancing reaction rates. Commonly used crowding agents include polyethylene glycol (PEG), Ficoll, and dextran.
Q4: Can macromolecular crowding have negative effects?
A4: Yes. While it can enhance association, macromolecular crowding can also lead to protein aggregation and precipitation, potentially reducing the yield of correctly folded and active proteins. The effect on reaction rates can also be complex; for diffusion-controlled reactions, crowding can decrease the diffusion of reactants, thereby slowing the reaction.
Q5: What are the different methods for protein immobilization?
A5: There are several techniques for immobilizing enzymes, broadly categorized as:
-
Adsorption: Based on weak, non-covalent interactions like van der Waals forces, hydrophobic interactions, and hydrogen bonds.
-
Covalent Bonding: Involves the formation of stable, covalent bonds between the enzyme and the support material.
-
Entrapment: Physically confining the enzyme within the pores of a matrix, such as a gel or fiber.
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Cross-linking: Chemically joining enzyme molecules to each other to form aggregates.
Q6: How does surface immobilization improve reaction efficiency?
A6: Surface immobilization increases the local concentration of the enzyme and/or substrate, thereby increasing the probability of productive collisions. It can also improve enzyme stability and allow for easier separation of the enzyme from the reaction products. Furthermore, restricting the orientation of the enzyme on a surface can enhance catalysis.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Symptoms: The final product concentration is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Suboptimal Reagent Concentration | Titrate the concentrations of all reactants (enzymes, substrates, cofactors) to identify the optimal ratio. | Increased product formation by ensuring no single component is rate-limiting. |
| Incorrect Buffer Conditions (pH, Ionic Strength) | Optimize the buffer pH and salt concentration. Most enzymes have a narrow optimal pH range. | Enhanced enzyme activity and stability, leading to higher yield. |
| Presence of Interfering Substances | Identify and remove interfering substances (e.g., detergents, reducing agents) from the reaction mixture. This can be done through dialysis, desalting, or precipitation. | Reduced inhibition or denaturation of the enzyme, improving its catalytic efficiency. |
| Enzyme Instability/Denaturation | Perform the reaction at a lower temperature, although this may require longer incubation times. Add stabilizing agents like glycerol or BSA. | Increased enzyme stability and prolonged catalytic activity. |
| Product Inhibition | If the product of the reaction inhibits the enzyme, consider removing the product as it is formed. This can be achieved through methods like dialysis or by using a downstream enzyme to consume the product. | Alleviation of feedback inhibition, allowing the reaction to proceed to a higher conversion. |
| Inaccurate Quantification of Reactants | Use a reliable protein quantification method, such as a Bradford or BCA assay, to ensure accurate starting concentrations. | More reproducible experimental results and accurate assessment of reaction efficiency. |
Issue 2: Reaction Rate is Too Slow
Symptoms: The reaction takes an unexpectedly long time to reach completion.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Low Effective Concentration of Reactants | Implement macromolecular crowding by adding inert polymers like PEG or Ficoll to the reaction buffer. | Increased effective concentration of reactants, leading to a faster reaction rate. |
| Diffusion Limitation | Co-immobilize the reactants on a solid support to reduce the diffusion distance between them. | Enhanced reaction rate due to increased local concentration and proximity of reactants. |
| Suboptimal Temperature | Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. | Finding the optimal balance between reaction speed and enzyme stability. |
| Slow Step in a Multi-Enzyme Cascade | Identify the rate-limiting step in the cascade and consider increasing the concentration of the enzyme catalyzing that step. | Improved overall flux through the pathway, leading to a faster production of the final product. |
Experimental Protocols
Protocol 1: Enhancing Reaction Rates using Macromolecular Crowding
-
Preparation of Crowding Agent Stock Solution:
-
Prepare a concentrated stock solution of a crowding agent (e.g., 40% w/v Ficoll 70 or 30% w/v PEG 8000) in the reaction buffer.
-
Ensure the crowding agent is fully dissolved and the pH is adjusted to the desired value.
-
-
Reaction Setup:
-
Set up a series of reactions with varying final concentrations of the crowding agent (e.g., 0%, 5%, 10%, 15%, 20% w/v).
-
Add the reaction components (buffer, substrate, cofactors) to microcentrifuge tubes.
-
Add the appropriate volume of the crowding agent stock solution to each tube.
-
Initiate the reaction by adding the enzyme solution.
-
-
Data Analysis:
-
Monitor the reaction progress over time by measuring product formation or substrate consumption using a suitable assay (e.g., spectrophotometry, HPLC).
-
Plot the initial reaction rate as a function of the crowding agent concentration to determine the optimal concentration for rate enhancement.
-
Protocol 2: Surface Immobilization of an Enzyme via Adsorption
-
Support Material Preparation:
-
Choose a suitable support material (e.g., activated carbon, alginate beads).
-
Wash the support material thoroughly with distilled water and then with the immobilization buffer (e.g., phosphate buffer at a specific pH).
-
-
Immobilization Procedure:
-
Prepare a solution of the enzyme in the immobilization buffer.
-
Add a known amount of the prepared support material to the enzyme solution.
-
Incubate the mixture for a specific period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) with gentle agitation.
-
-
Washing and Activity Assay:
-
Separate the immobilized enzyme from the solution by filtration or centrifugation.
-
Wash the immobilized enzyme with fresh immobilization buffer to remove any unbound enzyme.
-
Determine the activity of the immobilized enzyme by adding the substrate and measuring the rate of product formation.
-
Visualizations
Caption: Workflow for optimizing reaction rates with macromolecular crowding.
Caption: Troubleshooting logic for low reaction efficiency.
Caption: A generic three-enzyme cascade pathway.
References
Validation & Comparative
A Comparative Guide to DBCO-PEG23-amine and Shorter PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of a bioconjugate's therapeutic success. Among the diverse linker technologies, those incorporating polyethylene glycol (PEG) are widely utilized to enhance the pharmacological properties of targeted therapeutics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of the long-chain DBCO-PEG23-amine linker and its shorter counterparts, supported by experimental data, to inform the rational design of next-generation bioconjugates.
Dibenzocyclooctyne (DBCO) functional groups are instrumental for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction that allows for efficient and specific conjugation under mild, aqueous conditions.[1] The PEG component serves as a hydrophilic spacer that can significantly influence the solubility, stability, pharmacokinetics, and efficacy of the final conjugate.[2][3] The length of this PEG chain is a key design parameter that requires careful consideration.
The Influence of PEG Linker Length on Bioconjugate Properties
The number of repeating ethylene glycol units in a PEG linker dictates its length and, consequently, the physicochemical and biological properties of the resulting bioconjugate. Longer PEG chains, such as in this compound, generally impart a greater hydrodynamic radius to the molecule. This increased size can lead to reduced renal clearance and a prolonged circulation half-life.[4] Conversely, shorter PEG linkers may have a less pronounced effect on pharmacokinetics but can be advantageous where minimal steric hindrance is crucial.[5]
Key Performance Parameters: A Head-to-Head Comparison
The choice between a long-chain PEG linker like this compound and a shorter alternative involves a trade-off between several key performance indicators. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on these parameters.
Table 1: Impact of PEG Linker Length on Pharmacokinetics and In Vivo Efficacy
| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG2-PEG8) | Long PEG Linker (e.g., PEG12-PEG24) | Key Findings |
| Plasma Half-Life | Baseline | Modest Increase | Significant Increase (up to 11.2-fold) | Longer PEG chains significantly extend the circulation time of the bioconjugate. |
| Plasma Clearance | High | Moderately Reduced | Significantly Reduced | Increasing PEG length generally leads to lower plasma clearance. |
| Tumor Exposure (AUC) | Baseline | Increased | Significantly Increased | ADCs with 8, 12, and 24 PEG units showed significantly higher tumor exposure compared to those with 2 and 4 PEG units. |
| Tumor-to-Plasma Ratio | Baseline | Moderate | High | ADCs with longer PEG linkers (8, 12, and 24 units) exhibited higher tumor-to-plasma exposure ratios. |
| In Vivo Efficacy (Tumor Growth Inhibition) | Modest | Improved | Significantly Improved | In a xenograft model, ADCs with 8, 12, and 24 PEG units resulted in a 75-85% reduction in tumor weight, compared to 35-45% for ADCs with 2 and 4 PEG units. |
Table 2: Impact of PEG Linker Length on In Vitro Performance and Physicochemical Properties
| Parameter | Short PEG Linker | Long PEG Linker | Key Findings |
| In Vitro Cytotoxicity (IC50) | Higher Potency | Reduced Potency | Longer PEG chains can sometimes lead to a decrease in immediate in vitro cytotoxicity due to steric hindrance affecting target binding or internalization. For example, 4 kDa and 10 kDa PEG linkers caused a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, in an affibody-drug conjugate study. |
| Solubility and Aggregation | Good | Excellent | The hydrophilicity of PEG mitigates aggregation, especially for hydrophobic payloads. Longer PEG chains are generally more effective in enhancing solubility. |
| Steric Hindrance | Low | High | Longer PEG chains can create a steric shield, which may interfere with the binding of the bioconjugate to its target receptor, potentially reducing biological activity. |
| Immunogenicity | Potentially Higher | Reduced | The PEG chain can mask immunogenic epitopes on the bioconjugate, thereby reducing its potential to elicit an immune response. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates with varying PEG linker lengths. Below are representative protocols for key experiments.
General Protocol for ADC Synthesis via DBCO-Amine Linker and Click Chemistry
This two-stage protocol first involves the modification of an antibody with the DBCO-PEG-amine linker, followed by the conjugation of an azide-functionalized payload.
1. Antibody Modification with DBCO-PEG-Amine Linker:
-
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-amine linker (e.g., this compound or a shorter variant)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
DMSO or DMF
-
Desalting column for buffer exchange
-
-
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker Activation: Dissolve the DBCO-PEG-amine linker in DMSO or DMF. The carboxylic acid groups on the antibody are activated using EDC and Sulfo-NHS to form an amine-reactive ester.
-
Conjugation: Add a 10-20 fold molar excess of the activated DBCO-PEG-amine linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.
-
Purification: Remove excess linker and byproducts by buffer exchange into a suitable buffer (e.g., PBS) using a desalting column.
-
2. Payload Conjugation via Click Chemistry:
-
Materials:
-
DBCO-modified antibody
-
Azide-functionalized payload
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Reaction Setup: Add a molar excess of the azide-functionalized payload to the DBCO-modified antibody.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.
-
Purification: Purify the resulting ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of an ADC.
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs with different PEG linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
ADC Treatment: Add serial dilutions of the ADC constructs to the wells.
-
Incubation: Incubate the plate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot against the ADC concentration to determine the IC50 value.
-
Pharmacokinetic Study in Animal Models
This protocol is for determining the pharmacokinetic profile of an ADC.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Administration: Administer the ADC constructs intravenously to the animals.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).
-
Quantification: Quantify the concentration of the ADC in the plasma using an appropriate method, such as ELISA.
-
Data Analysis: Plot the plasma concentration versus time and fit the data to a pharmacokinetic model to calculate parameters like half-life and clearance.
-
Visualizing Workflows and Relationships
ADC Synthesis and Evaluation Workflow
References
Validating DBCO-PEG23-Amine Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise validation of linker attachment is paramount to ensure the efficacy, safety, and reproducibility of their modified biomolecules. Dibenzocyclooctyne (DBCO) functionalized polyethylene glycol (PEG) linkers, such as DBCO-PEG23-amine, are instrumental in copper-free click chemistry applications. This guide provides an objective comparison of mass spectrometry with other analytical techniques for the validation of this compound conjugation, supported by experimental data and detailed protocols.
Mass spectrometry has become the gold standard for the characterization of bioconjugates due to its ability to provide precise mass measurements, thus confirming covalent bond formation and determining the degree of labeling.[1] This technique measures the mass-to-charge ratio of ionized molecules, allowing for the unambiguous identification of unconjugated biomolecules and their conjugated counterparts.[1]
Comparative Analysis of Validation Techniques
While mass spectrometry offers the most detailed molecular-level information, other techniques such as Hydrophobic Interaction Chromatography (HIC) and UV-Vis Spectroscopy serve as valuable orthogonal methods, particularly for routine analysis and higher throughput screening.[1]
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | UV-Vis Spectroscopy |
| Principle | Measures mass-to-charge ratio of ionized molecules.[1] | Separates molecules based on hydrophobicity.[1] | Measures light absorbance at specific wavelengths. |
| Information Provided | - Confirmation of covalent bond formation- Determination of degree of labeling (e.g., drug-to-antibody ratio)- Identification of conjugation sites- Detection of unconjugated species and byproducts | - Estimation of the average degree of labeling- Separation of different conjugated species- Assessment of product heterogeneity | - Estimation of the average degree of labeling by quantifying the DBCO chromophore |
| Resolution | High to very high, capable of resolving single conjugations. | Low to moderate, may not resolve all species. | Low, provides an average measurement. |
| Sample Consumption | Low. | Moderate. | Low. |
| Throughput | Low to moderate. | High. | High. |
| Expertise Required | High, requires expertise in instrument operation and data analysis. | Moderate. | Low. |
Experimental Workflow for Mass Spectrometry Validation
The fundamental workflow for validating a this compound conjugation to a protein via its amine group (e.g., using a DBCO-PEG23-NHS ester) is a systematic process involving conjugation, purification, and analysis.
Caption: Experimental workflow for protein conjugation and mass spectrometry validation.
Detailed Experimental Protocols
Protein Preparation
-
Buffer Exchange: Prepare the protein of interest in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The concentration of the protein should typically be between 1-5 mg/mL.
-
Purity Check: Ensure the purity of the protein using SDS-PAGE or size-exclusion chromatography.
DBCO-PEG23-NHS Ester Conjugation Protocol
-
Reagent Preparation:
-
Allow the DBCO-PEG23-NHS ester to equilibrate to room temperature before opening.
-
Prepare a stock solution of the DBCO-PEG23-NHS ester (e.g., 10 mg/mL) in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-PEG23-NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Purification of the Conjugate
-
Remove excess, unreacted DBCO-PEG23-NHS ester and quenching buffer using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against PBS.
Mass Spectrometry Analysis (LC-MS)
-
Sample Preparation: Dilute the purified conjugate and the initial unconjugated protein to a suitable concentration (e.g., 0.1-1 mg/mL) in a buffer compatible with mass spectrometry, such as 10mM ammonium acetate.
-
LC-MS System: Use a liquid chromatography system coupled to a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument.
-
Chromatography: Separate the components using a reversed-phase column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Mass Spectrometry:
-
Acquire data in positive ion mode.
-
The resulting mass spectrum of a protein will show a distribution of multiple charge states.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein and its conjugates. Specialized software is typically used for this purpose.
-
Compare the mass of the unconjugated protein with the mass of the conjugated protein. The mass increase should correspond to the mass of the attached this compound linker(s).
-
Quantitative Data Summary
The validation of the conjugation is confirmed by the mass shift observed in the mass spectrum.
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Degree of Labeling |
| Unconjugated Protein | e.g., 150,000 | e.g., 150,000 | - | 0 |
| This compound | 1360.64 | - | - | - |
| Mono-conjugated Protein | e.g., 151,360.64 | e.g., 151,361 | ~1360 | 1 |
| Di-conjugated Protein | e.g., 152,721.28 | e.g., 152,721 | ~2721 | 2 |
Note: The theoretical mass of the protein is an example and will vary. The observed mass may have slight variations due to instrument calibration and isotopic distribution.
Logical Relationship of Validation Techniques
The choice of validation technique depends on the specific information required at different stages of research and development.
Caption: Logical guide to selecting a validation technique based on the analytical question.
References
A Comparative Guide to the HPLC Characterization of DBCO-PEG23-Amine Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring product quality, efficacy, and safety. Dibenzocyclooctyne (DBCO) reagents, particularly those functionalized with polyethylene glycol (PEG) linkers like DBCO-PEG23-amine, are instrumental in copper-free click chemistry for creating advanced therapeutics and research tools such as antibody-drug conjugates (ADCs). High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity, stability, and drug-to-antibody ratio (DAR) of these conjugates.
This guide provides an objective comparison of DBCO-PEG linkers with common alternatives, supported by experimental data, and details a comprehensive protocol for their characterization by HPLC.
Performance Comparison: DBCO vs. Alternative Copper-Free Click Chemistry Linkers
The choice of a bioorthogonal linker significantly impacts the physicochemical properties and in vivo performance of a bioconjugate. Dibenzocyclooctyne (DBCO), Bicyclo[6.1.0]nonyne (BCN), and Trans-cyclooctene (TCO) are three prominent reagents used in copper-free click chemistry. Their distinct characteristics influence reaction efficiency, stability, and how they are analyzed by HPLC.
The key difference for HPLC characterization lies in the hydrophobicity of the linker. The bulky, three-ring structure of DBCO makes it significantly more hydrophobic than the smaller BCN or the single-ring TCO.[1] In Reverse-Phase HPLC (RP-HPLC), where separation is based on hydrophobicity, a more hydrophobic molecule will have a longer retention time.[2] Therefore, a peptide or antibody conjugated with a DBCO-PEG linker is expected to elute later from an RP-HPLC column than the same biomolecule conjugated with a less hydrophobic BCN-PEG or TCO-PEG linker of similar size. This increased hydrophobicity from the DBCO moiety is also the principle behind using Hydrophobic Interaction Chromatography (HIC) to separate conjugates with different numbers of attached drug-linkers (DAR).[3][4][5]
Below is a summary of key performance indicators for these linkers.
| Feature | DBCO (SPAAC Chemistry) | BCN (SPAAC Chemistry) | TCO (IEDDA Chemistry) |
| Reaction Kinetics | Fast with azides. Generally faster than BCN for strain-promoted alkyne-azide cycloaddition (SPAAC). | Slower kinetics compared to DBCO. | Exceptionally rapid reaction with tetrazine partners (orders of magnitude faster than SPAAC). |
| Relative Hydrophobicity | High. The fused aromatic rings contribute to significant hydrophobicity, which can increase the risk of aggregation. | Low. Smaller and less lipophilic than DBCO, which can improve conjugate solubility. | Low. The single 8-member hydrocarbon ring is significantly less hydrophobic than DBCO. |
| Expected HPLC Behavior | Longer retention time in RP-HPLC compared to BCN and TCO conjugates. Well-suited for DAR separation by HIC. | Shorter retention time in RP-HPLC compared to DBCO conjugates. | Shorter retention time in RP-HPLC compared to DBCO conjugates. |
| Stability (vs. GSH) | Less stable in the presence of thiols like Glutathione (GSH). Half-life (t½) of ~71 minutes. | More stable to thiols compared to DBCO. Half-life (t½) of ~6 hours. | Susceptible to isomerization to the less reactive cis-isomer in biological media. |
| Size | Larger, which may cause more steric hindrance in some applications. | Smaller than DBCO, potentially reducing steric hindrance. | Relatively small and compact. |
Experimental Protocols
Accurate characterization by HPLC requires meticulous sample preparation and a well-defined analytical method. The following protocols provide a detailed methodology for the conjugation of a biomolecule (e.g., an antibody) with a DBCO-PEG-NHS ester and its subsequent analysis.
Protocol 1: Conjugation of Antibody with DBCO-PEG-NHS Ester
This protocol describes a general method for labeling an antibody with a DBCO-PEG linker that has an N-hydroxysuccinimide (NHS) ester functional group for reaction with primary amines (e.g., lysine residues).
-
Reagent Preparation :
-
Dissolve the antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.0 to a concentration of 2-10 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous dimethyl sulfoxide (DMSO).
-
-
Conjugation Reaction :
-
Add a 5- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final DMSO concentration should ideally be below 10% (v/v).
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
-
Quenching :
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
-
Purification :
-
Remove excess, unreacted DBCO reagent and quenching buffer using a desalting spin column or through size-exclusion chromatography (SEC). This step yields the crude DBCO-conjugated antibody, which is now ready for HPLC characterization.
-
Protocol 2: Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing technique uniquely suited for resolving ADC species with different drug-to-antibody ratios based on hydrophobicity.
-
Instrumentation : An HPLC system with a quaternary pump, UV detector, and autosampler. A bio-inert system is recommended to prevent corrosion from high-salt mobile phases.
-
Column : A column designed for HIC, such as a Butyl-NPR or Phenyl column.
-
Mobile Phase A : 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B : 20 mM Sodium Phosphate, pH 7.0.
-
Flow Rate : 0.5 - 1.0 mL/min.
-
Detection : UV absorbance at 280 nm.
-
Gradient :
-
0-5 min: 0% B (hold at high salt)
-
5-35 min: 0-100% B (linear gradient)
-
35-40 min: 100% B (hold to elute all species)
-
40-45 min: 0% B (re-equilibration)
-
-
Data Analysis : The resulting chromatogram will show a series of peaks. The unconjugated antibody, being the most hydrophilic, will elute first. Subsequent peaks correspond to species with increasing numbers of conjugated drug-linkers (DAR2, DAR4, etc.), which are progressively more hydrophobic and thus elute later. The average DAR can be calculated from the relative area of each peak.
Workflow and Data Visualization
The logical flow of characterizing a this compound conjugate involves several sequential steps, from initial conjugation to final data analysis.
References
Assessing the In Vivo Stability of DBCO-PEG23-amine Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the in vivo stability of bioconjugates is a critical determinant of their efficacy and safety. This guide provides an objective comparison of the in vivo stability of molecules conjugated via a dibenzocyclooctyne-polyethylene glycol (DBCO-PEG) linker, specifically with a 23-unit PEG chain, against other common bioorthogonal ligation chemistries. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of optimal conjugation strategies for in vivo applications.
Introduction to DBCO-PEG Conjugation
DBCO-PEG-amine is a popular reagent for bioconjugation, leveraging the principles of copper-free click chemistry. This strain-promoted alkyne-azide cycloaddition (SPAAC) offers high biocompatibility by eliminating the need for a cytotoxic copper catalyst, making it suitable for in vivo applications. The DBCO group reacts specifically with azide-functionalized molecules to form a stable triazole linkage. The integrated PEG linker enhances the hydrophilicity and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic profile by increasing solubility and reducing immunogenicity.
Comparative In Vivo Stability
The choice of linker chemistry significantly impacts the in vivo fate of a bioconjugate. Key parameters for assessing in vivo stability include plasma half-life, clearance rate, and biodistribution. While the triazole linkage formed by DBCO and an azide is generally stable, its in vivo performance relative to other click chemistry and conventional linkers is a crucial consideration.
Data Presentation: In Vivo Stability of Bioconjugates with Various Linkers
The following table summarizes quantitative data on the in vivo stability of bioconjugates, comparing different linkage chemistries. It is important to note that direct comparative studies for DBCO-PEG23-amine are limited, and the data presented is a synthesis of findings from various studies on similar constructs.
| Linker Chemistry | Reactive Partners | In Vivo Half-Life (Various Models) | Key In Vivo Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | Moderately Long | The hydrophobicity of the DBCO group may lead to increased uptake by the reticuloendothelial system (RES), potentially affecting circulation time. PEGylation significantly mitigates this. Studies have shown DBCO-conjugated nanoparticles have prolonged retention in filtration organs like the liver and spleen compared to other linkers like maleimide.[1] |
| Tetrazine Ligation (IEDDA) | Tetrazine + TCO | Generally Long | Exhibits exceptionally fast reaction kinetics, which can be advantageous for in vivo labeling. The stability of the resulting linkage is high. Some studies suggest that the biodistribution of tetrazine-linked conjugates can be favorable, with rapid clearance of unreacted probes.[2] |
| Maleimide-Thiol | Maleimide + Thiol | Short to Moderate | Susceptible to retro-Michael reaction and exchange with endogenous thiols like albumin and glutathione, which can lead to premature cleavage of the conjugate in vivo.[3] |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions, offering high in vivo stability.[3] |
| Hydrazone Bond | Hydrazone + Carbonyl | pH-dependent | Designed to be cleavable in the acidic environment of endosomes or lysosomes, which can be advantageous for drug delivery applications but indicates inherent instability in circulation.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vivo stability. Below are protocols for key experiments cited in the literature for evaluating the in vivo performance of bioconjugates.
1. Pharmacokinetic Study in a Rodent Model
-
Objective: To determine the plasma half-life and clearance rate of a bioconjugate.
-
Animal Model: Male Wistar rats (200-250 g).
-
Procedure:
-
Administer the bioconjugate (e.g., DBCO-PEG23-labeled protein) intravenously via the tail vein at a concentration of 5 mg/kg.
-
Collect blood samples (approximately 100 µL) from the retro-orbital sinus at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, and 72 hr) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the intact bioconjugate in the plasma samples using a validated analytical method such as LC-MS/MS or ELISA.
-
Calculate pharmacokinetic parameters (half-life, clearance, volume of distribution) using non-compartmental analysis.
-
2. Quantitative Analysis of Bioconjugates in Plasma by LC-MS/MS
-
Objective: To accurately measure the concentration of the intact bioconjugate in plasma samples.
-
Procedure:
-
Sample Preparation (Immunoaffinity Capture):
-
Dilute plasma samples with a protein A or protein G magnetic bead slurry in a phosphate-buffered saline (PBS) solution.
-
Incubate the mixture to allow the antibody-conjugate to bind to the beads.
-
Wash the beads several times with PBS to remove non-specifically bound proteins.
-
Elute the captured bioconjugate from the beads using an acidic elution buffer.
-
Neutralize the eluate with a high pH buffer.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reverse-phase HPLC column suitable for protein separation.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in positive ion mode, monitoring for the specific mass-to-charge ratios of the intact bioconjugate.
-
Quantify the bioconjugate concentration by comparing the peak area to a standard curve prepared with known concentrations of the bioconjugate in control plasma.
-
-
Mandatory Visualizations
Diagram 1: In Vivo Fate and Clearance Pathways of PEGylated Bioconjugates
Caption: In vivo fate and clearance of PEGylated bioconjugates.
Diagram 2: Experimental Workflow for In Vivo Stability Assessment
Caption: Workflow for in vivo stability assessment of bioconjugates.
Diagram 3: Comparison of Bioorthogonal Ligation Chemistries
Caption: Comparison of common bioorthogonal ligation chemistries.
References
Confirming Site-Specific Labeling: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the precise, site-specific labeling of antibodies with payloads like DBCO-PEG23-amine is a critical quality attribute that directly impacts the efficacy and safety of antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of the leading analytical methods used to confirm site-specific labeling, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The development of site-specific conjugation technologies has enabled the production of more homogeneous and well-defined ADCs. Unlike the stochastic labeling of early-generation ADCs, modern methods aim to attach a precise number of payloads to specific sites on the antibody. The use of strain-promoted alkyne-azide cycloaddition (SPAAC) with linkers such as this compound is a popular approach to achieve this. However, rigorous analytical confirmation is paramount to verify the location and extent of conjugation. This guide compares three orthogonal and powerful analytical techniques: Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC), and Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS).
Performance Comparison of Analytical Methods
The selection of an analytical method depends on the specific information required, from determining the average drug-to-antibody ratio (DAR) to identifying the exact amino acid residue that has been modified. The following table summarizes the key performance characteristics of Mass Spectrometry, HIC, and CE-SDS for the characterization of site-specifically labeled antibodies.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) |
| Primary Application | Definitive identification of conjugation site, accurate mass measurement, DAR determination. | DAR determination, analysis of drug load distribution and heterogeneity. | Purity assessment, size heterogeneity analysis (fragments and aggregates). |
| Information Provided | Exact mass of antibody and its subunits, peptide fragmentation for site identification. | Separation of species with different numbers of conjugated drugs. | Separation of species based on hydrodynamic size. |
| Resolution | Very High | High | Very High |
| Sensitivity | High | Moderate | High |
| Quantitative Accuracy | Good (relative quantification) | Excellent (for DAR) | Good (for purity) |
| Throughput | Moderate | High | High |
| Sample Requirement | Low | Moderate | Low |
| Ease of Use | Complex | Moderate | Moderate |
In-Depth Analysis of Key Techniques
Mass Spectrometry: The Gold Standard for Site-Specific Confirmation
Mass spectrometry is the most powerful technique for unequivocally confirming the site of conjugation. By employing a "bottom-up" peptide mapping approach, the precise location of the this compound linker can be identified.
Experimental Workflow:
Key Advantages:
-
Provides unambiguous identification of the modified amino acid residue(s).
-
Offers high mass accuracy for the entire ADC and its subunits (light chain and heavy chain).
-
Can simultaneously provide information on the average DAR and drug load distribution.
Limitations:
-
Requires more complex sample preparation and data analysis compared to other methods.
-
May have lower throughput.
Hydrophobic Interaction Chromatography (HIC): A Robust Method for DAR Determination
HIC is a widely used technique for characterizing the heterogeneity of ADCs. The addition of the hydrophobic this compound linker and the payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
Experimental Workflow:
Key Advantages:
-
Excellent for determining the average DAR and the distribution of different drug-loaded species.[1][2]
-
Relatively high throughput and robust.
-
Analysis is performed under non-denaturing conditions, which can preserve the native structure of the ADC.
Limitations:
-
Does not provide information on the specific site of conjugation.
-
Resolution may be challenging for ADCs with very high DAR values or complex heterogeneity.
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): High-Resolution Purity and Heterogeneity Analysis
CE-SDS is a powerful technique for assessing the purity and size heterogeneity of ADCs. It offers higher resolution than traditional SDS-PAGE and can be performed under both reducing and non-reducing conditions to provide a detailed profile of the ADC and any fragments or aggregates.
Experimental Workflow:
Key Advantages:
-
High resolution for separating species based on size.[3]
-
Excellent for quantifying purity and identifying fragments and aggregates.
-
Requires only a small amount of sample.
Limitations:
-
Provides indirect information about conjugation and DAR.
-
The denaturing conditions may not be suitable for all ADC characterization needs.
Detailed Experimental Protocols
Mass Spectrometry: Peptide Mapping Protocol
-
Sample Preparation:
-
Reduction and Alkylation: To 100 µg of the ADC in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), add dithiothreitol (DTT) to a final concentration of 5 mM. Incubate at 60°C for 30 minutes. Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 10 mM. Incubate in the dark at room temperature for 1 hour.
-
Enzymatic Digestion: Exchange the buffer to a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.5) using a desalting column. Add trypsin at an enzyme-to-substrate ratio of 1:25 (w/w) and incubate at 37°C for 16 hours.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject the digested peptide mixture onto a C18 reversed-phase column. Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw MS/MS data using a database search engine (e.g., Mascot, Sequest).
-
Search the data against the amino acid sequence of the antibody, specifying the mass of the this compound linker and payload as a variable modification on potential conjugation sites (e.g., lysine, cysteine).
-
Manually inspect the MS/MS spectra of identified modified peptides to confirm the site of modification.
-
Hydrophobic Interaction Chromatography (HIC) Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
-
HIC-HPLC Analysis:
-
Column: A HIC column with a butyl or phenyl stationary phase.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Chromatography: Equilibrate the column with 100% Mobile Phase A. Inject the sample and elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the different species (unconjugated, DAR2, DAR4, etc.).
-
Calculate the percentage of each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × Number of drugs for that species) / 100
-
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) Protocol
-
Sample Preparation:
-
CE-SDS Analysis:
-
Instrument: A capillary electrophoresis system equipped with a UV or laser-induced fluorescence (LIF) detector.
-
Capillary: A bare-fused silica capillary filled with a sieving gel matrix.
-
Separation: Apply a voltage across the capillary to separate the SDS-protein complexes based on their size.
-
-
Data Analysis:
-
Analyze the resulting electropherogram to determine the migration times and peak areas of the main antibody peak and any impurities (fragments or aggregates).
-
Calculate the percentage purity of the ADC.
-
Conclusion
The confirmation of site-specific labeling is a multifaceted process that often requires the use of orthogonal analytical techniques. While Mass Spectrometry stands out as the definitive method for identifying the precise location of conjugation, HIC provides robust and accurate determination of the average DAR and drug-load distribution. CE-SDS complements these techniques by offering high-resolution analysis of purity and size heterogeneity. By understanding the principles, advantages, and limitations of each method, researchers can design a comprehensive analytical strategy to ensure the quality and consistency of their site-specifically labeled antibodies, ultimately accelerating the development of next-generation antibody-drug conjugates.
References
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 3. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eag.com [eag.com]
A Head-to-Head Comparison: DBCO-PEG23-Amine versus Other Bioorthogonal Chemistries for In Vivo Studies
For researchers, scientists, and drug development professionals navigating the complex landscape of in vivo bioconjugation, the choice of bioorthogonal chemistry is a critical decision that profoundly impacts experimental success. This guide provides an objective comparison of DBCO-PEG23-amine, a key reagent in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with other leading bioorthogonal chemistries, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction involving tetrazines. By examining key performance metrics, supported by experimental data, this guide aims to facilitate the selection of the most appropriate tool for specific in vivo applications.
At the forefront of bioorthogonal, or "click," chemistry are reactions that proceed with high efficiency and selectivity within living systems without interfering with native biochemical processes.[1] Among the most prominent copper-free click chemistries utilized for in vivo studies are SPAAC, employing reagents like this compound, and the exceptionally fast tetrazine ligation. The selection between these powerful techniques hinges on a careful balance of reaction kinetics, stability, biocompatibility, and the specific demands of the in vivo application, be it imaging, drug delivery, or cellular tracking.
Quantitative Comparison of Key Performance Metrics
The efficacy of a bioorthogonal reaction in an in vivo setting is multifactorial. Key parameters for consideration include the second-order rate constant (k₂), which dictates the reaction speed, the stability of the reagents in a physiological environment, and their pharmacokinetic properties. The inclusion of a Polyethylene Glycol (PEG) linker, as in this compound, is a common strategy to enhance solubility and prolong circulation time.[2][3]
| Feature | DBCO-PEG-Amine (SPAAC) | Tetrazine Ligation (iEDDA) | Staudinger Ligation |
| Reaction Partners | Dibenzocyclooctyne (DBCO) + Azide | Tetrazine + Strained Alkene (e.g., trans-cyclooctene, TCO) | Phosphine + Azide |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~0.1 - 2.0[4][5] | Up to 10⁶ | ~10⁻³ |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | Good, but phosphines can be oxidized |
| In Vivo Stability | DBCO is generally stable but can be degraded in certain intracellular environments. | Tetrazine stability varies; more reactive tetrazines can be less stable in serum. | Good |
| Pharmacokinetics | PEGylation significantly improves circulation half-life and reduces clearance. | PEGylation is also used to tune pharmacokinetics. | Generally rapid clearance unless modified. |
| Off-Target Reactivity | Low, but potential for non-specific binding to hydrophobic pockets. | Low, but some tetrazines may react with endogenous molecules. | Low |
| Primary Applications | In vivo imaging, drug delivery, cell tracking. | Pretargeted imaging, rapid in vivo labeling, drug release. | Protein labeling, in vivo imaging. |
Reaction Kinetics: A Tale of Two Speeds
The most striking difference between SPAAC and tetrazine ligation lies in their reaction kinetics. Tetrazine ligation boasts unrivaled speed, with rate constants that can be several orders of magnitude higher than those for SPAAC. This rapid reactivity is a significant advantage for in vivo applications where the concentration of reactants is low and the time window for reaction is limited by biological clearance. For instance, in pretargeted imaging, a slow-clearing antibody conjugated to a dienophile is allowed to accumulate at the target site, followed by a rapidly clearing, radiolabeled tetrazine that "clicks" to the target for imaging. The fast kinetics of the tetrazine ligation are crucial for achieving a high signal-to-background ratio in a short time frame.
While SPAAC is slower than tetrazine ligation, its kinetics are still sufficient for many in vivo applications. The reaction between DBCO and an azide is highly efficient and specific, making it a robust and reliable choice for bioconjugation. The PEG23 linker in this compound not only improves its pharmacokinetic profile but can also enhance its apparent reactivity in some biological contexts.
Stability and Pharmacokinetics in the In Vivo Milieu
The in vivo performance of a bioorthogonal reagent is critically dependent on its stability and how it is processed and cleared by the body. The DBCO group is generally stable under physiological conditions. However, some studies suggest that strained alkynes like DBCO can be susceptible to degradation in certain intracellular environments, such as within phagocytic cells.
Tetrazines exhibit a trade-off between reactivity and stability; highly reactive tetrazines tend to be less stable in aqueous environments and can be degraded in serum. This has led to the development of more stable tetrazine derivatives for in vivo use.
The incorporation of a PEG linker, such as the 23-unit chain in this compound, is a well-established strategy to improve the pharmacokinetic properties of bioconjugates. PEGylation increases the hydrodynamic radius of the molecule, which reduces renal clearance and prolongs its circulation half-life. This extended circulation time can lead to increased accumulation at the target site. The length of the PEG chain is a critical parameter, with longer chains generally leading to longer half-lives but potentially also causing reduced cellular uptake or binding affinity due to steric hindrance.
Biocompatibility and Off-Target Effects
Both SPAAC and tetrazine ligation are considered highly biocompatible as they do not require a cytotoxic copper catalyst. In vivo toxicity studies have shown DBCO to have low cytotoxicity. However, as with any exogenous molecule, the potential for off-target effects exists. The hydrophobic nature of the DBCO core could lead to non-specific binding to proteins or cell membranes. Similarly, while tetrazines are generally bioorthogonal, some derivatives may have the potential to react with endogenous molecules. Careful design and in vivo evaluation are therefore essential to minimize such effects.
Experimental Protocols and Workflows
The successful application of bioorthogonal chemistries in vivo relies on well-defined experimental protocols. Below are generalized workflows for in vivo imaging and drug delivery applications.
In Vivo Pretargeted Imaging Workflow
A common application for both SPAAC and tetrazine ligation is pretargeted imaging, which aims to improve the signal-to-background ratio compared to directly labeled targeting vectors.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying the Degree of Labeling of DBCO-PEG23-Amine Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of the degree of labeling (DOL) is a critical parameter for ensuring the efficacy, safety, and reproducibility of their conjugates. This guide provides a comparative overview of established analytical techniques for determining the DOL of dibenzocyclooctyne-polyethylene glycol-amine (DBCO-PEG-amine) conjugates, which are pivotal in copper-free click chemistry applications. This document outlines detailed experimental protocols, presents a comparative analysis of common quantification methods, and includes visual workflows to aid in the selection of the most suitable technique for your research needs.
Comparison of Quantitative Techniques
The selection of an appropriate method for DOL determination depends on several factors, including the physicochemical properties of the conjugate, the required accuracy and precision, and the availability of instrumentation. The following table summarizes the most common techniques used for quantifying the degree of labeling of DBCO-PEG-amine conjugates.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| UV-Vis Spectroscopy | Measures the absorbance of the DBCO group (around 309 nm) and the biomolecule (e.g., protein at 280 nm) to calculate the molar ratio.[1] | Simple, rapid, and requires readily available equipment.[1] | Requires accurate molar extinction coefficients for both the DBCO moiety and the biomolecule. Can be less accurate if the spectra of the two components overlap significantly. A correction factor is often needed.[1] | Routine quantification of DOL for purified conjugates. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact conjugate to determine the mass shift corresponding to the attached DBCO-PEG-amine labels. | Provides a direct and highly accurate measurement of the DOL and can identify different labeled species (e.g., mono-, di-, tri-labeled). | Requires access to specialized and expensive instrumentation and expertise in data analysis.[1] | Detailed characterization of conjugate heterogeneity and confirmation of covalent modification. |
| ¹H-NMR Spectroscopy | Quantifies the ratio of specific proton signals from the PEG chain and the biomolecule. | Provides detailed structural information and can be used for absolute quantification without the need for a standard curve. | Requires higher sample concentrations and a deuterated solvent. The complexity of the biomolecule's spectrum can interfere with the PEG signals. | Characterization of PEGylated molecules, particularly for determining the extent of PEGylation. |
| Fluorescence-Based Assays | Utilizes the reaction of the DBCO group with a fluorescent azide-containing probe. The resulting fluorescence is proportional to the number of DBCO groups.[2] | High sensitivity, allowing for the quantification of low abundance conjugates. | Indirect method that requires a specific fluorescent probe and the generation of a standard curve. The labeling efficiency of the fluorescent probe can affect accuracy. | Quantification of surface-accessible DBCO groups on nanoparticles or cells. |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to quantify the degree of labeling of DBCO-PEG-amine conjugates.
UV-Vis Spectroscopy
This method is based on the Beer-Lambert law and relies on the distinct absorbance maxima of the DBCO group and the biomolecule (e.g., a protein).
Materials:
-
Purified DBCO-PEG23-amine conjugate
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Prepare a solution of the purified this compound conjugate in an appropriate amine-free buffer.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the biomolecule (typically 280 nm for proteins) and for the DBCO group (~309 nm).
-
Calculate the concentration of the biomolecule and the DBCO moiety using their respective molar extinction coefficients. A correction factor is necessary to account for the absorbance of the DBCO group at 280 nm.
-
The Degree of Labeling (DOL) is calculated as the molar ratio of the this compound to the biomolecule.
Formula for DOL Calculation:
Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ × Correction Factor)] / ε_protein
DBCO Concentration (M) = A₃₀₉ / ε_DBCO
DOL = DBCO Concentration / Protein Concentration
Where:
-
A₂₈₀ = Absorbance at 280 nm
-
A₃₀₉ = Absorbance at 309 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_DBCO = Molar extinction coefficient of the DBCO group at 309 nm (typically ~12,000 M⁻¹cm⁻¹)
-
Correction Factor = A₂₈₀ of DBCO / A₃₀₉ of DBCO
Mass Spectrometry
Mass spectrometry provides a direct measurement of the molecular weight of the conjugate, allowing for an accurate determination of the number of attached this compound molecules.
Materials:
-
Purified this compound conjugate
-
Mass spectrometer (e.g., ESI-TOF, MALDI-TOF)
-
Appropriate solvents and matrices for the chosen MS technique
Protocol:
-
Prepare the purified conjugate sample for mass spectrometry analysis according to the instrument's requirements. This may involve buffer exchange and dilution.
-
Acquire the mass spectrum of the intact conjugate.
-
Determine the molecular weight of the major species present in the spectrum.
-
The number of attached this compound labels can be calculated by subtracting the molecular weight of the unconjugated biomolecule from the measured molecular weight of the conjugate and dividing by the molecular weight of the this compound linker.
-
The distribution of differently labeled species can also be determined from the relative intensities of the corresponding peaks in the mass spectrum.
¹H-NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy can be used to quantify the degree of PEGylation by comparing the integrals of characteristic proton signals from the PEG chain and the biomolecule.
Materials:
-
Purified and lyophilized this compound conjugate
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer
Protocol:
-
Dissolve a known amount of the lyophilized conjugate in a precise volume of deuterated solvent.
-
Acquire the ¹H-NMR spectrum of the sample.
-
Identify the characteristic proton signals for the PEG backbone (typically a large singlet around 3.6 ppm) and a well-resolved signal from the biomolecule.
-
Integrate the identified peaks.
-
The degree of labeling can be calculated by comparing the integral of the PEG signal to the integral of the biomolecule's signal, taking into account the number of protons contributing to each signal.
Visual Workflows
The following diagrams illustrate the experimental workflows for the described quantification methods.
References
A Head-to-Head Comparison of DBCO and BCN Linkers for Cellular Applications
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate linker is a critical decision that dictates the success of applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs). In the realm of copper-free click chemistry, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) have emerged as two of the most prominent strained alkynes for strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of their reaction kinetics and performance in cellular environments to inform the selection of the optimal linker for specific research needs.
The primary advantage of SPAAC lies in its bioorthogonality, enabling efficient covalent bond formation under physiological conditions without the need for cytotoxic copper catalysts.[1][2] This has led to its widespread adoption in proteomics, live-cell imaging, and drug development.[1] While both DBCO and BCN react with azides to form a stable triazole linkage, they possess distinct properties that influence their suitability for different experimental designs.[1]
Performance Deep Dive: Reaction Kinetics
The rate of the SPAAC reaction is a crucial factor, especially in dynamic cellular systems or when dealing with low concentrations of reactants.[1] Generally, DBCO exhibits faster reaction kinetics with azides compared to BCN, a characteristic attributed to its greater ring strain. However, the specific reaction partner can significantly influence these rates.
A key consideration is the electronic nature of the azide. DBCO reacts more rapidly with aliphatic azides, such as benzyl azide. Conversely, BCN displays a significantly higher reaction rate with aromatic azides, like phenyl azide. This phenomenon is due to BCN reacting with electron-poor azides via an inverse-electron demand mechanism. Furthermore, the steric environment of the azide plays a role; for sterically hindered tertiary azides, DBCO's reactivity drops dramatically, while BCN maintains a more consistent, albeit slower, rate.
Data Presentation: Quantitative Comparison of Reaction Rates
The following table summarizes the second-order rate constants for DBCO and BCN with different azide reactants, providing a quantitative basis for comparison.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |
| DBCO | Benzyl Azide | 0.24 - 1.0 | CH₃CN:H₂O (3:1), Aqueous Buffers |
| BCN | Benzyl Azide | 0.06 - 0.1 | CH₃CN:H₂O (3:1), Aqueous Buffers |
| DBCO | Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) |
| BCN | Phenyl Azide | 0.2 | CH₃CN:H₂O (3:1) |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.
Stability in the Cellular Milieu
The stability of a linker within the complex intracellular environment is critical for successful bioconjugation. The cytoplasm contains high concentrations of thiols, such as glutathione (GSH), which can react with and degrade strained alkynes. In this regard, BCN demonstrates superior stability in the presence of GSH compared to DBCO.
| Cyclooctyne | Condition | Half-life |
| BCN | Glutathione (GSH) | ~6 hours |
| DBCO | Glutathione (GSH) | ~71 minutes |
This enhanced stability makes BCN a more suitable choice for long-term labeling studies within cellular environments.
Key Differences at a Glance
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) |
| Structure | Compact, non-aromatic | Bulky, aromatic |
| Reactivity with Aliphatic Azides | Generally lower than DBCO | Generally higher than BCN |
| Reactivity with Aromatic Azides | Significantly higher than DBCO | Lower than BCN |
| Stability in presence of Thiols (GSH) | More stable | Less stable |
| Lipophilicity | Lower | Higher |
| Size | Smaller | Larger |
Mandatory Visualization
Caption: Experimental workflow for comparing DBCO and BCN linker performance in live cells.
Experimental Protocols
Accurate determination of reaction kinetics and cellular effects is essential for a thorough comparison of DBCO and BCN linkers.
1. Protocol for Determining Second-Order Rate Constants using UV-Vis Spectrophotometry (for DBCO)
This method is suitable for chromophoric cyclooctynes like DBCO, which has a distinct UV absorbance that changes upon reaction with an azide.
-
Materials: DBCO derivative, azide of interest, appropriate reaction buffer (e.g., PBS), quartz cuvettes, UV-Vis spectrophotometer.
-
Procedure:
-
Determine the maximum absorbance wavelength (λmax) for the DBCO derivative (typically around 308-309 nm).
-
Prepare stock solutions of the DBCO linker and the azide-containing molecule in the reaction buffer.
-
In a quartz cuvette, add a known concentration of the DBCO linker to the buffer and measure the initial absorbance.
-
Initiate the reaction by adding a known excess concentration of the azide to the cuvette.
-
Record the absorbance at λmax at regular intervals until the reaction reaches completion (i.e., the absorbance stabilizes).
-
Convert absorbance values to concentration using the Beer-Lambert law.
-
Plot the natural logarithm of the DBCO concentration versus time. The slope of this line yields the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide.
-
2. Protocol for In Vitro Cell Labeling
This protocol provides a general guideline for labeling azide-modified biomolecules on the surface of live cells.
-
Cell Preparation: Culture cells expressing the azide-modified protein of interest to the desired confluency.
-
Reagent Preparation: Prepare stock solutions of BCN and DBCO linkers in a biocompatible solvent like DMSO. Dilute the stock solutions to the desired final concentration in pre-warmed cell culture medium.
-
Labeling: Replace the existing cell culture medium with the medium containing the respective linkers and incubate for a specific period.
-
Washing: After incubation, wash the cells with fresh medium or PBS to remove any unreacted linker.
-
Analysis: The efficiency of labeling can be assessed qualitatively by fluorescence microscopy or quantitatively by flow cytometry if the linkers are conjugated to a fluorophore.
3. Protocol for Assessing Cytotoxicity using MTT Assay
It is crucial to ensure that the linkers are not toxic to the cells at the concentrations used.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.
-
Linker Treatment: Prepare serial dilutions of BCN and DBCO linkers in complete medium and add them to the cells. Include appropriate vehicle and no-treatment controls.
-
Incubation: Incubate the cells with the linkers for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the no-treatment control.
Conclusion: Making the Right Choice
The decision between DBCO and BCN is nuanced and depends on the specific experimental requirements.
-
Choose DBCO when:
-
Speed is critical: For rapid labeling of targets with primary or secondary azides in dynamic systems, the superior kinetics of DBCO are advantageous.
-
Steric hindrance is not a concern: DBCO offers high efficiency for labeling accessible azides.
-
-
Choose BCN when:
-
Enhanced stability is required: For long-term studies in the reducing intracellular environment, BCN's greater stability against thiols is a clear benefit.
-
Lower hydrophobicity and smaller size are critical: BCN is less bulky and less lipophilic, which can be advantageous in certain biological contexts.
-
Reacting with aromatic or electron-poor azides: BCN shows superior kinetics with these specific azide partners.
-
By carefully considering the kinetic, stability, and structural properties of each linker in the context of the biological system under investigation, researchers can select the optimal tool to advance their cellular research.
References
Evaluating the Bystander Effect: A Comparative Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Antibody-Drug Conjugates (ADCs) is not solely dependent on their ability to target and kill antigen-expressing cancer cells. The "bystander effect," a phenomenon where the cytotoxic payload released from a target cell kills adjacent antigen-negative cells, has emerged as a critical attribute for potent anti-tumor activity, especially in heterogeneous tumors. This guide provides an objective comparison of the bystander effect mediated by ADCs with cleavable versus non-cleavable linkers, supported by experimental data, detailed methodologies, and mechanistic diagrams.
The Critical Role of the Linker in the Bystander Effect
The linker, the component connecting the monoclonal antibody to the cytotoxic payload, is a key determinant of an ADC's therapeutic index and its capacity to induce a bystander effect. The choice between a cleavable and a non-cleavable linker dictates the mechanism and location of payload release, which in turn influences the payload's ability to diffuse to neighboring cells.
Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cell. This can be triggered by specific conditions such as the presence of certain enzymes (e.g., cathepsins), a lower pH, or a higher concentration of reducing agents like glutathione.[1] The release of a membrane-permeable payload from the ADC allows it to diffuse across cell membranes and kill nearby antigen-negative tumor cells, thereby mediating the bystander effect.[2]
Non-cleavable linkers , in contrast, are more stable and rely on the complete lysosomal degradation of the antibody component to release the payload.[3] This process typically results in the payload being released with the linker and an amino acid residue still attached. This complex is often charged and less membrane-permeable, which significantly limits its ability to diffuse out of the target cell and induce a bystander effect.[4] Consequently, ADCs with non-cleavable linkers are generally associated with lower off-target toxicity but may be less effective in heterogeneous tumors where not all cells express the target antigen.[3]
Mechanism of Action: Cleavable vs. Non-Cleavable Linkers
The distinct mechanisms of payload release for cleavable and non-cleavable linkers are central to their differential ability to induce a bystander effect.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Signaling Pathways of Common Payloads
The cytotoxic payloads delivered by ADCs, such as monomethyl auristatin E (MMAE) and a derivative of maytansine (DM1), induce apoptosis through distinct signaling pathways.
MMAE-Induced Apoptosis
MMAE, a potent microtubule inhibitor, disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: MMAE inhibits tubulin polymerization, leading to apoptosis.
DM1-Induced Apoptosis
DM1, another microtubule-targeting agent, also induces apoptosis by disrupting microtubule function, leading to mitotic arrest.
Caption: DM1 disrupts microtubule function, leading to apoptosis.
Quantitative Data Comparison
The following tables summarize quantitative data from preclinical studies, highlighting the differences in in vitro cytotoxicity and in vivo efficacy between ADCs with cleavable and non-cleavable linkers.
In Vitro Cytotoxicity
| ADC | Linker Type | Payload | Target Cell Line (Antigen-Positive) | IC50 (pM) | Bystander Cell Line (Antigen-Negative) | Bystander Killing | Reference |
| DS-8201a (Trastuzumab deruxtecan) | Cleavable (GGFG) | DXd | KPL-4 (HER2+) | 109.7 | MDA-MB-468 (HER2-) | Yes | |
| T-DM1 (Trastuzumab emtansine) | Non-cleavable (SMCC) | DM1 | KPL-4 (HER2+) | 18.5 | MDA-MB-468 (HER2-) | No | |
| Anti-HER2-DXd (2) | Cleavable | DXd | KPL-4 (HER2+) | 22.1 | MDA-MB-468 (HER2-) | No (low permeability payload) | |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | N87 (HER2+) | ~100 | MCF7 (HER2 low) | Yes |
In Vivo Efficacy in Mixed Tumor Models
| ADC | Linker Type | Payload | Xenograft Model | Treatment | Tumor Growth Inhibition | Bystander Effect | Reference |
| cAC10-vcMMAE | Cleavable (vc) | MMAE | Admixed CD30+ and CD30- tumors | 3 mg/kg | Significant regression of mixed tumors | Yes | |
| cAC10-gluc-MMAE | Cleavable (glucuronide) | MMAE | Admixed CD30+ and CD30- tumors | 3 mg/kg | Significant regression of mixed tumors | Yes | |
| T-DM1 | Non-cleavable (SMCC) | DM1 | Co-inoculation of HER2+ and HER2- cells | 15 mg/kg | Inhibition of HER2+ tumor growth only | No | |
| DS-8201a | Cleavable (GGFG) | DXd | Co-inoculation of HER2+ and HER2- cells | 10 mg/kg | Eradication of both HER2+ and HER2- cells | Yes |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate evaluation of the bystander effect.
In Vitro Co-culture Bystander Effect Assay
This assay directly measures the viability of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.
Caption: Workflow for the in vitro co-culture bystander effect assay.
Detailed Methodology:
-
Cell Preparation: Culture antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF7) cells. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 3:1) in a 96-well plate. Include control wells with only antigen-negative cells.
-
ADC Treatment: After allowing the cells to adhere overnight, treat the wells with a serial dilution of the ADC. Include an untreated control and a control with a non-binding ADC.
-
Incubation: Incubate the plate for a period of 72 to 120 hours.
-
Data Acquisition: Use a high-content imager or fluorescence microscope to count the number of viable fluorescent antigen-negative cells in each well.
-
Data Analysis: Calculate the percentage of bystander killing by comparing the number of viable antigen-negative cells in the co-culture wells treated with the ADC to the number in the control wells.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.
Detailed Methodology:
-
Generate Conditioned Medium: Seed antigen-positive cells in a larger format vessel (e.g., 6-well plate or T-25 flask). Treat the cells with the ADC at a concentration known to cause cytotoxicity (e.g., 5-10 times the IC50). After 48-72 hours, collect the culture supernatant.
-
Prepare Bystander Cells: Seed antigen-negative cells in a 96-well plate and allow them to adhere overnight.
-
Treat with Conditioned Medium: Remove the existing medium from the antigen-negative cells and replace it with the collected conditioned medium. Include controls with fresh medium and medium from untreated antigen-positive cells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Assess Viability: Determine the viability of the antigen-negative cells using a standard assay such as MTT or CellTiter-Glo.
In Vivo Mixed-Tumor Xenograft Model
This model evaluates the bystander effect in a more physiologically relevant setting.
Caption: Workflow for the in vivo mixed-tumor xenograft model.
Detailed Methodology:
-
Cell Preparation: Prepare a mixed suspension of antigen-positive and antigen-negative tumor cells. The antigen-negative cells should express a reporter gene, such as luciferase, for in vivo imaging.
-
Tumor Implantation: Subcutaneously inject the cell mixture into the flanks of immunodeficient mice.
-
Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment groups and administer the ADC, a vehicle control, or a non-binding control ADC.
-
Monitoring: Measure tumor volume with calipers regularly. At specified time points, perform in vivo imaging to quantify the luciferase signal from the antigen-negative cells.
-
Data Analysis: Compare the tumor growth inhibition and the reduction in the reporter signal between the treatment groups to assess the in vivo bystander effect.
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in the design of an ADC, with significant implications for its therapeutic efficacy and safety profile. Cleavable linkers, by enabling the release of membrane-permeable payloads, can induce a potent bystander effect, which is highly advantageous for treating heterogeneous tumors. However, this can also increase the risk of off-target toxicity. Non-cleavable linkers offer greater stability and a more favorable safety profile but lack a significant bystander effect, potentially limiting their efficacy in tumors with varied antigen expression. A thorough understanding of the mechanisms of action and a rigorous evaluation using the experimental protocols outlined in this guide are essential for the rational design of the next generation of safe and effective antibody-drug conjugates.
References
The Impact of Long PEG-Linkers on Antibody-Drug Conjugate Pharmacokinetics: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving an optimal therapeutic index. The linker, the critical bridge between the antibody and the cytotoxic payload, profoundly influences the pharmacokinetic (PK) profile of the ADC. This guide provides a comprehensive comparison of long polyethylene glycol (PEG)-linker ADCs with their shorter-linker counterparts, supported by experimental data, to inform the development of next-generation targeted therapies.
The inclusion of long PEG-linkers in ADC design has emerged as a key strategy to modulate their physicochemical and pharmacological properties.[1][2] Hydrophobic payloads can often lead to ADC aggregation and rapid clearance from circulation. The hydrophilic nature of PEG can mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's stability and in vivo performance.[1][3][4]
Comparative Pharmacokinetic Data
The length of the PEG chain in an ADC linker directly impacts its pharmacokinetic behavior. Longer PEG chains generally lead to an improved PK profile, characterized by a longer half-life and increased systemic exposure (Area Under the Curve or AUC). This is attributed to the increased hydrodynamic radius of the ADC, which reduces renal clearance.
Below is a summary of quantitative data from preclinical studies comparing key pharmacokinetic parameters of ADCs with varying PEG linker lengths. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental models, ADC constructs, and analytical methods.
| Linker Type | Animal Model | Key Pharmacokinetic Findings | Reference |
| Short PEG Linkers (e.g., PEG2, PEG4) | Rodent | Generally exhibit faster clearance compared to longer linkers. Shorter linkers may offer better stability by keeping the payload within the antibody's spatial shield. | |
| Medium PEG Linkers (e.g., PEG8, PEG12) | Rodent | Often represent a balance, providing significant improvements in pharmacokinetics without a substantial loss of in vitro potency. A threshold effect around PEG8 has been observed, where further increases in length have a diminished impact on clearance. | |
| Long PEG Linkers (e.g., PEG24, PEG4k, PEG10k) | Rodent | Dramatically improve the pharmacokinetic profile, leading to prolonged half-life and increased AUC. For example, a 10 kDa PEG insertion resulted in an 11.2-fold extension in half-life compared to a non-PEGylated conjugate. This is particularly advantageous for ADCs with hydrophobic payloads or targeting antigens with low expression. |
While longer PEG linkers enhance pharmacokinetics, they may sometimes lead to a decrease in in vitro cytotoxicity. For instance, a 10 kDa PEG chain reduced in vitro cytotoxicity by approximately 22-fold in one study. This trade-off between improved PK and potentially reduced in vitro potency is a critical consideration in ADC design.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of robust ADC development. The following are detailed methodologies for key experiments cited in the analysis of ADC pharmacokinetics.
Rodent Pharmacokinetic Study
This protocol outlines a typical study to evaluate the pharmacokinetic profile of ADCs with varying PEG linker lengths in a rodent model.
-
Animal Model: Healthy mice or rats (e.g., Sprague-Dawley rats, SCID mice) are used. For tumor-bearing models, cells are implanted subcutaneously, and tumors are allowed to reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: ADCs are administered as a single intravenous (IV) dose via the tail vein at a defined concentration.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, 72 hours, 96 hours, and 168 hours) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Quantification: The concentration of the total antibody or the ADC in the plasma is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
Enzyme-Linked Immunosorbent Assay (ELISA) for ADC Quantification
ELISA is a common and highly sensitive method for quantifying ADCs in biological matrices.
-
Plate Coating: A 96-well microtiter plate is coated with an antigen specific to the ADC's monoclonal antibody.
-
Blocking: The plate is incubated with a blocking buffer to prevent non-specific binding.
-
Sample and Standard Incubation: Plasma samples and a standard curve of the ADC are added to the wells and incubated.
-
Detection Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the ADC is added.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Measurement: The absorbance is read using a plate reader, and the concentration of the ADC in the samples is determined by interpolating from the standard curve.
ADC Synthesis and Characterization
The synthesis of ADCs with defined PEG linkers is a critical first step.
-
Antibody Modification: The monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length is functionalized with a reactive group (e.g., maleimide) for antibody conjugation.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution to form the ADC.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography to remove unconjugated antibody and free drug-linker.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: Pharmacokinetic pathway of a long PEG-linker ADC.
Caption: Experimental workflow for comparing ADCs with different PEG linkers.
Conclusion
The length of the PEG linker is a critical design parameter that significantly influences the pharmacokinetic properties of ADCs. Long PEG-linkers generally enhance the in vivo performance of ADCs by prolonging their circulation time and increasing tumor exposure, which can be particularly beneficial for ADCs with hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. Therefore, the optimal PEG linker length is likely dependent on the specific antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
A Comparative Guide to Fluorescent Methods for Quantifying DBCO-PEG23-Amine Conjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of reactants is paramount to ensure the efficacy and reproducibility of their work. The conjugation of dibenzocyclooctyne (DBCO) to amine-containing molecules via a polyethylene glycol (PEG) linker, such as DBCO-PEG23-amine, is a cornerstone of copper-free click chemistry. This guide provides a comprehensive comparison of fluorescent methods available for quantifying the successful conjugation of DBCO and amine moieties, supported by experimental data and detailed protocols.
Principles of Quantification
Direct quantification of the entire this compound conjugate can be challenging. A common and effective strategy is to quantify the unreacted DBCO and amine groups before and after the conjugation reaction. The difference in these amounts provides a reliable measure of conjugation efficiency. This guide focuses on fluorescent methods targeting either the DBCO or the amine group.
Comparison of Fluorescent Quantification Methods
The selection of a fluorescent method depends on several factors, including the specific moiety to be quantified (DBCO or amine), required sensitivity, available equipment, and the presence of potentially interfering substances.
Methods for Quantifying DBCO
The most prominent fluorescent method for quantifying DBCO is through a "click" reaction with a fluorogenic azide probe. A widely used non-fluorescent alternative, UV-Vis spectroscopy, is also included for comparison.
| Method | Principle | Fluorophore/Probe | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages |
| Fluorescence Spectroscopy | Strain-promoted alkyne-azide cycloaddition (SPAAC) with a non-fluorescent azide probe that becomes fluorescent upon reaction with DBCO.[1][2] | Anthracene-azide[1][2] | ~365 | ~470 | High sensitivity and specificity for DBCO.[1] | Requires synthesis or purchase of a specific probe; potential for background fluorescence. |
| UV-Vis Spectroscopy | Measures the decrease in the characteristic absorbance of the DBCO group upon its reaction with an azide. | N/A | ~309 | N/A | Simple, rapid, and widely available instrumentation. | Indirect measurement; lower sensitivity compared to fluorescence; potential interference from other molecules that absorb in the same region. |
Methods for Quantifying Amines
A variety of fluorescent probes are available for the quantification of primary amines. These probes are typically non-fluorescent or weakly fluorescent and exhibit a significant increase in fluorescence upon reaction with an amine.
| Method | Principle | Fluorophore/Probe | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages |
| Dansylation | Reaction of dansyl chloride with primary and secondary amines to form fluorescent sulfonamides. | Dansyl Chloride | ~335-350 | ~510-550 | Well-established method; large Stokes shift. | Fluorescence is environmentally sensitive; excess reagent needs to be removed or quenched. |
| Fluorescamine Assay | Rapid reaction of fluorescamine with primary amines to form a fluorescent pyrrolinone product. | Fluorescamine | ~390 | ~475 | Very fast reaction; excess reagent is non-fluorescent in aqueous solution. | Unstable fluorescent product; only reacts with primary amines. |
| NBD Chloride Assay | NBD chloride reacts with primary and secondary amines to form fluorescent adducts. | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | ~465-485 | ~535-540 | Good sensitivity. | Fluorescence of the product is highly solvent-dependent and can be weak in water. |
| NHS Ester Labeling | N-hydroxysuccinimidyl (NHS) esters of various fluorescent dyes react with primary amines to form stable amide bonds. | Alexa Fluor, Cy dyes, etc. | Varies with dye | Varies with dye | Wide variety of dyes available with different spectral properties; stable conjugate. | Hydrolysis of NHS ester is a competing reaction; requires removal of unreacted dye. |
Experimental Protocols
Quantification of DBCO using Anthracene-Azide Assay
This protocol is adapted from methodologies described for quantifying DBCO on nanoparticles and liposomes.
Materials:
-
DBCO-containing sample
-
Anthracene-azide probe
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a stock solution of the anthracene-azide probe in DMSO.
-
Prepare a standard curve using a known concentration of a DBCO-containing molecule.
-
Dilute the DBCO-containing sample in PBS.
-
Add the anthracene-azide solution to the sample and standards.
-
Incubate the mixture in the dark at room temperature to allow the click reaction to proceed to completion.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the anthracene-triazole product (e.g., Ex: 365 nm, Em: 470 nm).
-
Calculate the concentration of DBCO in the sample by interpolating from the standard curve.
Quantification of Amines using Fluorescamine Assay
This protocol is a general guideline for the use of fluorescamine to quantify primary amines.
Materials:
-
Amine-containing sample
-
Fluorescamine solution (in a water-miscible organic solvent like acetone or DMSO)
-
Borate buffer, pH 8.5
-
Fluorometer
Procedure:
-
Prepare a standard curve using a known concentration of an amine-containing molecule (e.g., bovine serum albumin or a primary amine standard).
-
Dilute the amine-containing sample in borate buffer.
-
Rapidly add the fluorescamine solution to the sample and standards while vortexing.
-
Immediately measure the fluorescence intensity at an excitation of ~390 nm and an emission of ~475 nm. The fluorescent product is not stable over long periods.
-
Determine the amine concentration in the sample from the standard curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for quantifying DBCO and amine groups.
Caption: Workflow for DBCO quantification using the anthracene-azide assay.
Caption: Workflow for amine quantification using the fluorescamine assay.
Conclusion
The choice of a fluorescent method for quantifying this compound conjugation depends on the specific experimental needs. For DBCO quantification, the anthracene-azide assay offers high sensitivity and specificity. For amine quantification, a variety of reliable methods exist, with the fluorescamine assay being notable for its speed and the non-fluorescent nature of its excess reagent. By carefully selecting the appropriate method and following standardized protocols, researchers can achieve accurate and reproducible quantification, leading to more robust and reliable bioconjugation outcomes.
References
Assessing the Impact of PEG Linker Length on Therapeutic Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of therapeutic conjugates hinges on a nuanced understanding of each component's contribution to overall efficacy. The length of the polyethylene glycol (PEG) linker, a common component in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and nanoparticle drug delivery systems, is a critical parameter that can significantly modulate a therapeutic's performance. This guide provides an objective comparison of how varying PEG linker lengths affect therapeutic efficacy, supported by experimental data and detailed methodologies.
The inclusion of a PEG linker can enhance solubility, stability, and pharmacokinetic profiles.[1][2] However, the optimal length is a delicate balance, as it can also influence target engagement and cellular uptake.[3] This guide will explore these trade-offs across different therapeutic modalities.
Impact on Antibody-Drug Conjugates (ADCs)
In ADCs, the PEG linker connects the monoclonal antibody to a cytotoxic payload. Its length can impact the ADC's stability, pharmacokinetics (PK), and ultimately, its therapeutic index.[2]
The following tables summarize the impact of PEG linker length on key ADC performance metrics.
Table 1: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| Cell Line | Linker | IC50 (ng/mL) | Reference |
| Karpas-299 | No PEG | ~10 | |
| Karpas-299 | PEG2 | ~10 | |
| Karpas-299 | PEG4 | ~10 | |
| Karpas-299 | PEG8 | ~10 | |
| Karpas-299 | PEG12 | ~10 | |
| Karpas-299 | PEG24 | ~10 | |
| HER2-positive (NCI-N87) | No PEG | 45.5 nM | |
| HER2-positive (NCI-N87) | 4 kDa PEG | 205.2 nM | |
| HER2-positive (NCI-N87) | 10 kDa PEG | 1000 nM |
Note: In some cases, shorter PEG linkers or the absence of a PEG linker may result in higher in vitro potency, while longer linkers can sometimes lead to a decrease in cytotoxicity due to steric hindrance.
Table 2: Pharmacokinetics of ADCs with Different PEG Linker Lengths
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) | Reference |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 | |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 | |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 | |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 | |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 | |
| Affibody-MMAE Conjugate | No PEG | 19.6 min (Half-life) | - | - | |
| Affibody-MMAE Conjugate | 4 kDa PEG | 49.2 min (Half-life) | - | - | |
| Affibody-MMAE Conjugate | 10 kDa PEG | 219.0 min (Half-life) | - | - |
Note: Longer PEG linkers generally improve pharmacokinetic properties, leading to longer circulation times and reduced clearance.
Table 3: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths in Xenograft Models
| ADC Construct | PEG Chain Length | Tumor Growth Inhibition (%) | Reference |
| Anti-CD30 ADC | 2 and 4 units | 35-45 | |
| Anti-CD30 ADC | 8, 12, and 24 units | 75-85 | |
| Affibody-MMAE Conjugate | 10 kDa PEG | Significant tumor growth inhibition |
Note: Improved pharmacokinetics with longer PEG linkers often translates to enhanced in vivo efficacy due to increased tumor accumulation.
Protocol 1: ADC Synthesis with a PEG Linker (Lysine Conjugation)
-
Antibody Preparation: Buffer exchange the antibody into a reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL.
-
Drug-Linker Activation: Dissolve the drug-PEG linker conjugate (with a terminal carboxylic acid) in an organic solvent like DMSO. Add EDC and Sulfo-NHS to activate the carboxylic acid group, incubating for 15-30 minutes at room temperature.
-
Conjugation: Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v). Incubate for 2 hours at room temperature with gentle mixing.
-
Purification: Remove unconjugated drug-linker using desalting columns or size-exclusion chromatography.
-
Characterization: Determine the final protein concentration (UV-Vis at 280 nm) and the average Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed target antigen-positive and negative cells in 96-well plates and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linker lengths.
-
Incubation: Incubate the treated cells for 72-96 hours.
-
Viability Assessment: Add MTT solution to each well and incubate for 1-4 hours. Then, add a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
Data Analysis: Read the absorbance at 570 nm. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
-
Model Establishment: Subcutaneously implant tumor cells into immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer ADCs with varying PEG linker lengths intravenously at a specified dose and schedule.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate tumor growth inhibition by comparing tumor volumes in treated groups to the control group.
The payloads of many successful ADCs are microtubule inhibitors, which disrupt the dynamics of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Mechanism of action of a microtubule inhibitor ADC.
Experimental workflow for comparing ADCs with different PEG linkers.
Impact on Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker's length is critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Table 4: Degradation Efficiency of PROTACs with Different PEG Linker Lengths
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | < 12 | No degradation | - | |
| TBK1 | 21 | 3 | 96 | |
| TBK1 | 29 | 292 | 76 | |
| BRD4 (CRBN-based) | 0 PEG units | < 0.5 µM | - | |
| BRD4 (CRBN-based) | 1-2 PEG units | > 5 µM | - | |
| BRD4 (CRBN-based) | 4-5 PEG units | < 0.5 µM | - |
Note: The optimal linker length for PROTACs is highly dependent on the specific target and E3 ligase pair, and a non-linear relationship between length and efficacy is often observed.
Table 5: Cell Permeability of PROTACs with Varying PEG Linkers
| PROTAC | Linker Type | PAMPA (10⁻⁶ cm/s) | Caco-2 A to B (10⁻⁶ cm/s) | Caco-2 B to A (10⁻⁶ cm/s) | Reference |
| 20b | Alkyl | 0.35 | 0.24 | 0.24 | |
| 20d | PEG | Low | - | 8.6 |
Note: Longer or more hydrophilic PEG linkers can sometimes reduce passive cell permeability, while also potentially increasing susceptibility to efflux transporters.
Protocol 4: PROTAC-Mediated Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Seed cells and treat with various concentrations of PROTACs for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse cells to extract proteins.
-
Protein Quantification: Determine protein concentration in the lysates.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control.
-
Data Analysis: Quantify band intensities to determine the percentage of target protein degradation relative to a vehicle-treated control. Calculate DC50 and Dmax values.
Protocol 5: PROTAC Cell Permeability Assay (PAMPA)
-
Membrane Preparation: An artificial lipid membrane is prepared on a filter plate.
-
Compound Addition: The PROTAC is added to the donor wells of the plate.
-
Incubation: The plate is incubated to allow the compound to diffuse through the membrane into the acceptor wells.
-
Quantification: The concentration of the PROTAC in both donor and acceptor wells is measured (e.g., by LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
PROTACs hijack the ubiquitin-proteasome system to induce target protein degradation.
The ubiquitin-proteasome pathway hijacked by PROTACs.
References
Safety Operating Guide
Proper Disposal of DBCO-PEG23-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like DBCO-PEG23-amine are paramount for ensuring a secure laboratory environment and maintaining environmental responsibility. This guide outlines the essential procedures for the proper disposal of this compound, a bifunctional linker containing a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and an amine group.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure risks.
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Use chemical-resistant gloves (e.g., nitrile) and a laboratory coat.
-
Respiratory Protection : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The recommended disposal pathway for this compound is through professional chemical waste management. This ensures compliance with regulations and environmentally sound disposal.
-
Waste Collection and Segregation :
-
Solid Waste : Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealed container. The container must be compatible with the chemical.
-
Liquid Waste (Solutions) : If the compound is dissolved in a solvent (e.g., DMSO, DMF), it should be collected in a separate, labeled container designated for non-halogenated organic solvent waste. Do not mix with aqueous waste or other incompatible chemical streams.[1]
-
Contaminated Labware : Dispose of items that have come into direct contact with the compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.[1]
-
-
Labeling :
-
Clearly label all waste containers with the full chemical name: "this compound".
-
Include concentration and solvent information if applicable.
-
Add appropriate hazard warnings (e.g., "Caution: Chemical Waste").
-
-
Storage Pending Disposal :
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[1]
-
Provide them with the full chemical name and any available safety information.
-
Note on Components :
-
Polyethylene Glycol (PEG) : While PEG itself is considered readily biodegradable, it is still crucial to prevent its release into wastewater systems to avoid impacting water treatment processes.
-
Amine Group : Aliphatic amines with a low number of carbon atoms may be suitable for sink disposal in very low concentrations, but this is not recommended for complex molecules like this compound. Avoid disposing of amines in drains or sewers as they can harm aquatic life.
Quantitative Data Summary
There is no specific quantitative data available for the disposal of this compound, such as concentration limits for drain disposal. The overarching principle is to treat it as chemical waste and dispose of it through a certified hazardous waste facility.
| Parameter | Guideline |
| Disposal Method | Licensed Chemical Waste Disposal Service |
| Sink Disposal | Not Recommended |
| Solid Waste | Segregated, Labeled, Sealed Container |
| Liquid Waste | Segregated, Labeled, Sealed Container (Non-halogenated organic) |
| Contaminated Materials | Designated Solid Chemical Waste Container |
Experimental Protocols
No key experiments were cited for the generation of this disposal procedure. The guidance is based on standard laboratory chemical waste disposal protocols for similar compounds.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Caption: Decision-making for proper disposal.
References
Personal protective equipment for handling DBCO-PEG23-amine
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling DBCO-PEG23-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of its constituent functional groups (DBCO, PEG, and amine) and related chemical structures.
Hazard Identification and Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is mandatory to ensure personnel safety.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are required.[4] A face shield should be worn over goggles when there is a significant risk of splashes.[1] |
| Skin Protection | A standard laboratory coat should be worn. Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Double gloving may be prudent for added protection. Closed-toe shoes are required for all laboratory work. |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe working environment.
Pre-Experiment Preparation:
-
Information Review: All personnel must review this safety guide and any available chemical information before beginning work.
-
Area Designation: Designate a specific area within a chemical fume hood for handling this compound.
-
Assemble Materials: Ensure all necessary equipment, reagents, and waste containers are assembled within the fume hood before starting.
-
Spill Kit: An appropriate chemical spill kit should be readily accessible.
Experimental Procedure:
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.
-
Dispensing: Carefully handle the solid or dissolved compound, avoiding the creation of dust or aerosols. Keep containers tightly closed when not in use.
-
Reactions: Perform all reactions within the chemical fume hood.
Post-Experiment Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with the chemical.
-
Doffing PPE: Remove gloves using the proper technique to avoid contaminating the skin. Remove the lab coat before leaving the laboratory.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
| Spill | Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed, labeled chemical waste container. Do not flush to the sewer. |
Disposal Plan
All waste containing this compound should be treated as chemical waste.
-
Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled and sealed, chemically compatible container.
-
Disposal Method: While polyethylene glycol is biodegradable, the overall compound should be disposed of through a licensed chemical waste disposal contractor to ensure compliance with local regulations. Do not dispose of it in the regular trash or down the drain.
Safe Handling Workflow for this compound
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
